Mitapivat Sulfate
Beschreibung
Eigenschaften
CAS-Nummer |
2151847-10-6 |
|---|---|
Molekularformel |
C48H60N8O13S3 |
Molekulargewicht |
1053.2 g/mol |
IUPAC-Name |
bis(N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide);sulfuric acid;trihydrate |
InChI |
InChI=1S/2C24H26N4O3S.H2O4S.3H2O/c2*29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22;1-5(2,3)4;;;/h2*1-5,8-12,18,26H,6-7,13-17H2;(H2,1,2,3,4);3*1H2 |
InChI-Schlüssel |
DMRIPASJCJRBMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.O.O.O.OS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AG-348 sulfate hydrate, Mitapivat sulfate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Mitapivat Sulfate: A Deep Dive into its Mechanism of Action in Red Blood Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Mitapivat sulfate, the active moiety being mitapivat, is a first-in-class oral, allosteric activator of the enzyme pyruvate kinase. It has emerged as a targeted therapy for hemolytic anemias, most notably Pyruvate Kinase (PK) deficiency. This technical guide provides an in-depth exploration of the molecular mechanism of action of mitapivat in red blood cells (RBCs), supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Allosteric Activation of Pyruvate Kinase
Mitapivat's primary mechanism of action is the allosteric activation of the red blood cell isoform of pyruvate kinase (PKR).[1][2][3] In healthy individuals, PKR is a crucial enzyme in the glycolytic pathway, catalyzing the final step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concurrent generation of ATP. In patients with PK deficiency, mutations in the PKLR gene lead to a dysfunctional or unstable PKR enzyme, resulting in impaired RBC glycolysis.[4][5][6][7][8]
Mitapivat binds to a specific allosteric site on the PKR tetramer, which is distinct from the binding site of the natural allosteric activator, fructose-1,6-bisphosphate (FBP).[1][3][9] This binding event stabilizes the enzyme in its active R-state conformation, thereby enhancing its catalytic activity.[1][3] A key therapeutic advantage of mitapivat is its ability to activate both wild-type and a wide range of mutant PKR enzymes, addressing the underlying molecular defect in many PK deficiency genotypes.[3][9]
Signaling Pathway of Mitapivat Action
Caption: Mitapivat allosterically activates Pyruvate Kinase, promoting ATP production.
Quantitative Effects on Red Blood Cell Metabolism and Function
The administration of mitapivat leads to measurable changes in RBC biochemistry and overall hematological parameters. These effects have been quantified in both ex vivo studies using patient-derived RBCs and in clinical trials.
Impact on PKR Activity and Glycolytic Intermediates
Ex vivo treatment of RBCs from patients with PK deficiency with mitapivat has demonstrated a significant increase in PKR activity and a corresponding shift in the levels of key glycolytic metabolites.
| Parameter | Patient Population | Treatment | Mean Increase in PKR Activity | Reference |
| PKR Activity | PK Deficiency | Ex vivo Mitapivat | 1.8-fold (range: 1.2-3.4) | [10] |
| Parameter | Patient Population | Treatment | Mean Increase in ATP Levels | Reference |
| ATP Levels | PK Deficiency | Ex vivo Mitapivat | 1.5-fold (range: 1.0-2.2) | [10] |
| ATP Levels | Healthy Volunteers | Mitapivat (multiple ascending doses) | Up to 60% increase from baseline | [11] |
| Parameter | Patient Population | Treatment | Mean Decrease in 2,3-DPG Levels | Reference |
| 2,3-DPG Levels | Healthy Volunteers | Mitapivat (multiple ascending doses) | Up to 47% decrease from baseline | [11] |
Clinical Efficacy: Improvement in Hemolysis and Anemia
In clinical trials, mitapivat has shown significant improvements in markers of hemolysis and overall hemoglobin levels in patients with PK deficiency and other hemolytic anemias.
| Parameter | Clinical Trial | Patient Population | Mitapivat Treatment Arm | Placebo Arm | Reference |
| Hemoglobin Response (≥1.5 g/dL increase) | ACTIVATE | PK Deficiency (non-transfusion dependent) | 40% of patients | 0% of patients | [10] |
| Indirect Bilirubin | ACTIVATE | PK Deficiency (non-transfusion dependent) | Statistically significant improvement | No significant change | [12] |
| Haptoglobin | ACTIVATE | PK Deficiency (non-transfusion dependent) | Statistically significant improvement | No significant change | [12] |
| Lactate Dehydrogenase (LDH) | ACTIVATE | PK Deficiency (non-transfusion dependent) | Statistically significant improvement | No significant change | [10] |
| Hemoglobin Increase (≥1.0 g/dL) | Phase 1 | Sickle Cell Disease | 55% of evaluable patients | N/A | [13] |
Experimental Protocols
This section provides an overview of the methodologies used to quantify the effects of mitapivat on red blood cell function.
Pyruvate Kinase Activity Assay
The activity of PKR in red blood cells is typically measured using a spectrophotometric assay.
Principle: The rate of pyruvate formation from PEP is coupled to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is directly proportional to the PKR activity.
Caption: Experimental workflow for measuring Pyruvate Kinase activity.
Detailed Steps:
-
RBC Isolation and Lysis: Isolate RBCs from whole blood by centrifugation. Wash the cells with a buffered saline solution. Prepare a hemolysate by lysing the RBCs in a hypotonic buffer.
-
Incubation with Mitapivat: Incubate the hemolysate with desired concentrations of mitapivat or a vehicle control for a specified period at 37°C.
-
Assay Reaction: Prepare an assay mixture containing phosphoenolpyruvate (PEP), adenosine diphosphate (ADP), lactate dehydrogenase (LDH), and NADH in a suitable buffer.
-
Spectrophotometric Measurement: Initiate the reaction by adding the hemolysate to the assay mixture. Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculation of Activity: The rate of change in absorbance is used to calculate the PKR activity, typically expressed in units per gram of hemoglobin (U/g Hb).
ATP Level Quantification
ATP levels in red blood cells are commonly measured using a bioluminescence assay.
Principle: This method utilizes the firefly luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.
Caption: Experimental workflow for measuring ATP levels post-Mitapivat treatment.
Detailed Steps:
-
RBC Treatment: Incubate isolated RBCs with various concentrations of mitapivat or a vehicle control in a suitable buffer containing glucose at 37°C.
-
Cell Lysis: After incubation, lyse the RBCs using a cell lysis reagent to release the intracellular ATP.
-
Bioluminescence Reaction: Add a luciferin-luciferase reagent to the cell lysate.
-
Luminometry: Measure the light output using a luminometer.
-
Quantification: Determine the ATP concentration by comparing the luminescence signal to a standard curve generated with known ATP concentrations.
2,3-Diphosphoglycerate (2,3-DPG) Quantification
The concentration of 2,3-DPG in red blood cells is typically determined using an enzymatic assay.
Principle: The assay involves a series of coupled enzymatic reactions. 2,3-DPG is first converted to 3-phosphoglycerate (3-PG). The subsequent reactions lead to the oxidation of NADH, which is measured spectrophotometrically at 340 nm. The amount of NADH oxidized is proportional to the initial amount of 2,3-DPG.
Detailed Steps:
-
Sample Preparation: Collect whole blood and immediately deproteinize it using perchloric acid to precipitate proteins and stabilize the 2,3-DPG.
-
Neutralization: Centrifuge the sample and neutralize the supernatant with potassium carbonate.
-
Enzymatic Reaction: Incubate the neutralized extract with an assay mixture containing the necessary enzymes (e.g., phosphoglycerate mutase, phosphoglycerate kinase, glyceraldehyde-3-phosphate dehydrogenase) and substrates (e.g., ATP, NADH).
-
Spectrophotometric Measurement: Measure the decrease in absorbance at 340 nm as NADH is consumed.
-
Calculation: Calculate the 2,3-DPG concentration based on the change in absorbance and the stoichiometry of the reaction.
Conclusion
This compound represents a significant advancement in the treatment of PK deficiency and potentially other hemolytic anemias. Its targeted mechanism of action, the allosteric activation of PKR, directly addresses the underlying metabolic defect in these conditions. By enhancing the activity of this crucial glycolytic enzyme, mitapivat restores ATP production, reduces levels of 2,3-DPG, and ultimately improves red blood cell health, leading to decreased hemolysis and amelioration of anemia. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working to further understand and build upon this therapeutic approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Agios Announces Updated Data from Phase 1 Study of Mitapivat, First-in-Class PKR Activator, in Sickle Cell Disease – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Rapid determination of erythrocyte pyruvate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. investor.agios.com [investor.agios.com]
- 7. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Hemolysis is a primary ATP-release mechanism in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACTIVATE Clinical Data | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 11. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agios Announces the Phase 3 ACTIVATE Trial of Mitapivat Achieved Its Primary Endpoint in Adults with Pyruvate Kinase Deficiency Who Are Not Regularly Transfused – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 13. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of Mitapivat as a pyruvate kinase activator
An In-Depth Technical Guide to the Discovery and Development of Mitapivat, a First-in-Class Pyruvate Kinase Activator
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mitapivat (formerly AG-348, brand name Pyrukynd®) is a first-in-class, orally administered, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It represents a significant therapeutic advancement for hemolytic anemias, particularly Pyruvate Kinase Deficiency (PKD), a rare genetic disorder characterized by chronic hemolytic anemia.[3][4] Mitapivat acts by targeting the underlying enzymatic defect in PKD, enhancing the activity of both wild-type and mutated red blood cell pyruvate kinase (PKR), thereby improving red blood cell (RBC) energy metabolism and reducing hemolysis.[1][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental methodologies related to Mitapivat.
Discovery and Rationale for Development
Pyruvate kinase deficiency is an autosomal recessive disorder caused by mutations in the PKLR gene, leading to dysfunctional PKR enzymes.[4][6] This dysfunction impairs the final step of glycolysis, resulting in decreased adenosine triphosphate (ATP) production and a buildup of upstream metabolites like 2,3-diphosphoglycerate (2,3-DPG) in red blood cells.[7][8] The consequent energy deficit leads to RBC dehydration, membrane instability, premature destruction (hemolysis), and chronic anemia.[4][6] Prior to Mitapivat, treatment options were limited to supportive care, such as blood transfusions and splenectomy, which are associated with significant complications.[5][6]
The therapeutic strategy was to identify a small molecule that could directly activate the PKR enzyme, compensating for the genetic mutations. This led to the discovery of Mitapivat (AG-348), a potent, allosteric activator of PKR.[6][8] Preclinical studies demonstrated its ability to augment the activity of both wild-type and various mutant PKR enzymes, increase ATP levels, and restore glycolytic function in RBCs from PKD patients.[6][8][9]
Mechanism of Action
Mitapivat is an allosteric activator that binds to the PKR tetramer at a site distinct from the endogenous activator, fructose-1,6-bisphosphate (FBP).[1][8][10] This binding event induces a conformational change that stabilizes the enzyme in its active R-state.[1][10] The stabilization enhances the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP), leading to an increased catalytic rate.[11] By activating both wild-type and a wide range of mutant PKR enzymes, Mitapivat boosts the rate of glycolysis.[1][8] The primary downstream effects are an increase in ATP production and a decrease in 2,3-DPG levels.[7][8] The restoration of ATP levels improves RBC membrane integrity and overall cell health, extending the lifespan of the erythrocytes and reducing hemolysis.[4][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Agios Announces FDA Approval of PYRUKYND® (mitapivat) as First Disease-Modifying Therapy for Hemolytic Anemia in Adults with Pyruvate Kinase Deficiency – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 3. Mitapivat: A Review in Pyruvate Kinase Deficiency in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Mitapivat used for? [synapse.patsnap.com]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitapivat - Wikipedia [en.wikipedia.org]
- 8. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thalassaemia.org.cy [thalassaemia.org.cy]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
Mitapivat Sulfate: A Deep Dive into Glycolytic Activation and ATP Restoration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitapivat sulfate, the active moiety of the first-in-class oral pyruvate kinase (PK) activator PYRUKYND®, represents a significant advancement in the treatment of hemolytic anemias, particularly Pyruvate Kinase Deficiency (PKD). By allosterically activating the red blood cell-specific isoform of pyruvate kinase (PKR), Mitapivat directly targets the final, rate-limiting step of glycolysis. This activation enhances the enzymatic conversion of phosphoenolpyruvate (PEP) to pyruvate, leading to a crucial increase in adenosine triphosphate (ATP) production and a concurrent decrease in the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG). This guide provides a comprehensive technical overview of Mitapivat's mechanism of action, its profound effects on glycolysis and ATP synthesis, and detailed experimental protocols for its evaluation.
Introduction: The Crucial Role of Pyruvate Kinase in Erythrocyte Metabolism
Red blood cells (RBCs) are unique in their absolute reliance on anaerobic glycolysis for the production of ATP, which is essential for maintaining cellular integrity, ion gradients, and deformability. Pyruvate kinase is a pivotal enzyme in this pathway, catalyzing the conversion of PEP to pyruvate with the simultaneous generation of ATP.[1] Genetic mutations in the PKLR gene can lead to deficient or dysfunctional PKR, resulting in impaired glycolysis, decreased ATP production, and a subsequent cascade of events culminating in chronic hemolytic anemia, as seen in PKD.[2][3] Mitapivat addresses this underlying metabolic defect by directly enhancing the activity of both wild-type and a range of mutant PKR enzymes.[4]
Mechanism of Action: Allosteric Activation of Pyruvate Kinase R
Mitapivat is a small molecule that acts as an allosteric activator of the PKR tetramer. It binds to a site distinct from that of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[1] This binding induces a conformational change in the enzyme, stabilizing its active R-state.[2] This stabilization enhances the enzyme's catalytic efficiency and increases its affinity for its substrate, PEP.[5] The result is a more efficient glycolytic flux, leading to increased ATP production and a reduction in the accumulation of upstream metabolites like 2,3-DPG.[1]
Quantitative Impact on Glycolysis and ATP Production
The administration of Mitapivat leads to measurable and clinically significant improvements in biomarkers of glycolysis and hemolysis.
Table 1: Efficacy of Mitapivat in the Phase 3 ACTIVATE Trial (Adults with PKD Not Regularly Transfused)
| Parameter | Mitapivat (n=40) | Placebo (n=40) | p-value |
| Hemoglobin Response | 40% | 0% | <0.0001 |
| (≥1.5 g/dL increase from baseline) | |||
| Mean Change in Hemoglobin (g/dL) | +1.7 | -0.1 | <0.001[6] |
| Mean Change in Indirect Bilirubin (mg/dL) | -1.3 | +0.2 | <0.001[6] |
| Mean Change in Haptoglobin (g/L) | +0.26 | -0.01 | <0.001[1] |
Table 2: Efficacy of Mitapivat in the Phase 3 ACTIVATE-T Trial (Adults with PKD Receiving Regular Transfusions)
| Parameter | Mitapivat (n=27) | p-value |
| Reduction in Transfusion Burden by ≥33% | 37% | 0.0002[7] |
| Mean Change in Hemoglobin (g/dL) | +0.9 | N/A |
| Mean Change in Reticulocyte Count (%) | -10.9 | N/A |
Table 3: In Vitro Effects of Mitapivat on PKR Activity and ATP Levels
| Parameter | Effect of Mitapivat | Fold Change | Reference |
| PKR Activity (PKD patient RBCs) | Increased | Up to 3.4-fold | [8] |
| ATP Levels (PKD patient RBCs) | Increased | Up to 2.4-fold | [8] |
| PKR Activity (Wild-type PKR) | Increased | ~2- to 6-fold | [8] |
Experimental Protocols
Protocol for Measuring Pyruvate Kinase Activity (LDH-Coupled Assay)
This protocol is adapted from established methods for measuring PK activity.[9][10]
Principle: The activity of pyruvate kinase is determined by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the PK activity.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder (25°C or 37°C)
-
Quartz cuvettes
-
Recombinant or purified PKR, or red blood cell lysate
-
Mitapivat stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP) stock solution (e.g., 50 mM)
-
Adenosine diphosphate (ADP) stock solution (e.g., 30 mM)
-
NADH stock solution (e.g., 10 mM)
-
Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, combine the following reagents to the desired final concentrations:
-
Assay Buffer
-
PEP (e.g., 1 mM)
-
ADP (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
LDH (e.g., 10 units/mL)
-
Mitapivat or vehicle (DMSO) at various concentrations
-
-
Equilibration: Incubate the reaction mixture in the spectrophotometer at the desired temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration and to establish a baseline reading.
-
Initiate the Reaction: Add the PKR enzyme source (e.g., purified enzyme or cell lysate) to the cuvette and mix gently.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
Calculate Activity: Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve. Convert this rate to PK activity (e.g., in µmol/min/mg) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol for Measuring Intracellular ATP Levels (Luciferase-Based Assay)
This protocol is based on the principle of the firefly luciferase assay.[2][4]
Principle: Firefly luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.
Materials:
-
Luminometer
-
Opaque-walled 96-well plates
-
Isolated red blood cells
-
Mitapivat stock solution (in DMSO)
-
Commercial ATP luminescence assay kit (containing luciferase, luciferin, and lysis buffer)
-
Phosphate-Buffered Saline (PBS) with glucose
Procedure:
-
Cell Preparation: Isolate red blood cells from whole blood by centrifugation and wash with PBS. Resuspend the RBCs in PBS with glucose to a desired concentration.
-
Treatment: Aliquot the RBC suspension into the wells of an opaque-walled 96-well plate. Add various concentrations of Mitapivat or vehicle (DMSO) to the wells.
-
Incubation: Incubate the plate at 37°C for the desired duration (e.g., 6 or 24 hours).
-
Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Cell Lysis and Luminescence Reaction: Add the ATP assay reagent to each well. This reagent typically contains a cell lysis agent to release intracellular ATP and the luciferase/luciferin substrates.
-
Signal Stabilization: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) and normalize the luminescence of Mitapivat-treated samples to the vehicle control to determine the fold change in ATP levels.
Conclusion
This compound offers a targeted therapeutic approach for PKD and potentially other hemolytic anemias by directly addressing the fundamental metabolic defect in affected red blood cells. Its allosteric activation of PKR revitalizes the glycolytic pathway, leading to a significant increase in ATP production and a decrease in 2,3-DPG levels. The quantitative data from clinical trials and in vitro studies robustly support its efficacy in improving hematological parameters and reducing hemolysis. The detailed experimental protocols provided herein serve as a guide for researchers and drug development professionals to further investigate the nuanced effects of Mitapivat and other pyruvate kinase activators, paving the way for continued innovation in the treatment of rare metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Methodological aspects on the firefly luciferase assay of adenine nucleotides in whole blood and red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. investor.agios.com [investor.agios.com]
- 6. Mitapivat versus Placebo for Pyruvate Kinase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitapivat in adult patients with pyruvate kinase deficiency receiving regular transfusions (ACTIVATE-T): a multicentre, open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
Preclinical Research on Mitapivat Sulfate for Pyruvate Kinase Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase (PK) deficiency is a rare, autosomal recessive hereditary disorder resulting from mutations in the PKLR gene. This genetic defect leads to a deficiency in the red blood cell (RBC) isoform of the pyruvate kinase enzyme (PKR), a critical component of the glycolytic pathway. The impaired function of PKR disrupts RBC metabolism, leading to decreased adenosine triphosphate (ATP) production and a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[1] The subsequent energy deficit in RBCs results in chronic hemolytic anemia, splenomegaly, and other serious complications.[2][3] Mitapivat (formerly AG-348), an oral, first-in-class allosteric activator of the pyruvate kinase enzyme, has emerged as a promising therapeutic agent for this condition.[2][4] This technical guide provides a comprehensive overview of the preclinical research on Mitapivat Sulfate, focusing on its mechanism of action, key experimental data, and detailed methodologies.
Mechanism of Action
Mitapivat is a small molecule that acts as an allosteric activator of both wild-type and a variety of mutant PKR enzymes.[2][4] It binds to a site on the PKR tetramer distinct from the binding site of the natural allosteric activator, fructose-1,6-bisphosphate (FBP).[2] This binding stabilizes the active tetrameric conformation of the enzyme, thereby increasing its catalytic activity.[5] The enhanced PKR activity boosts the conversion of phosphoenolpyruvate (PEP) to pyruvate, the final step in glycolysis. This, in turn, leads to an increase in ATP production and a decrease in the levels of 2,3-DPG.[4] The restoration of normal RBC bioenergetics is hypothesized to improve RBC survival, reduce hemolysis, and consequently ameliorate anemia in patients with PK deficiency.[1]
Quantitative Data from Preclinical Studies
The preclinical efficacy of Mitapivat has been demonstrated through a series of in vitro, ex vivo, and in vivo studies. The following tables summarize the key quantitative findings from this research.
Table 1: Ex Vivo Effects of Mitapivat on Human Red Blood Cells with Pyruvate Kinase Deficiency
| Parameter | Fold Increase (Mitapivat vs. Vehicle) | Duration of Treatment | Reference |
| PK Activity | ~1.3-fold | 6 hours | [6] |
| 1.2 to 3.4-fold | 24 hours | [1] | |
| ATP Levels | ~1.4-fold | 6 hours | [6] |
| 1.0 to 2.4-fold | 24 hours | [1][4] |
Table 2: Effects of Mitapivat on Recombinant Human Pyruvate Kinase In Vitro
| Enzyme Type | Fold Increase in Activity | Reference |
| Wild-Type PKR | ~2 to 6-fold | [4] |
| Mutant PKR Variants | ~2 to 6-fold | [4] |
Table 3: In Vivo Effects of Mitapivat in Mouse Models
| Animal Model | Parameter | Observation | Reference |
| Wild-Type Mice | PKR Activity | Increased | [4] |
| ATP Levels | Increased | [4] | |
| 2,3-DPG Levels | Decreased | [4] | |
| Hbbth3/+ (β-thalassemia) | Anemia | Ameliorated | [4] |
| Ineffective Erythropoiesis | Ameliorated | [4] | |
| Iron Overload | Ameliorated | [4] | |
| Hereditary Spherocytosis | Anemia | Improved | [4] |
| Reticulocyte Count | Reduced | [4] | |
| Markers of Hemolysis | Reduced | [4] | |
| Spleen Weight | Decreased | [4] | |
| Iron Overload | Reduced | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Mitapivat.
Protocol 1: Ex Vivo Treatment of Human Red Blood Cells
This protocol outlines the procedure for treating patient-derived red blood cells with Mitapivat to assess its effects on PK activity and metabolite levels.
1. Blood Sample Collection and Preparation: a. Collect whole blood from patients with pyruvate kinase deficiency in EDTA-containing tubes.[7] b. Separate RBCs from plasma and buffy coat by centrifugation. c. Wash the RBC pellet three times with a buffered saline solution (e.g., PBS). d. Resuspend the washed RBCs to a desired hematocrit (e.g., 20%) in a suitable culture medium.
2. Incubation with Mitapivat: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Add Mitapivat to the RBC suspension to achieve the desired final concentration (e.g., 10 µM). A vehicle control (e.g., DMSO alone) should be run in parallel. c. Incubate the RBC suspensions at 37°C for specified time points (e.g., 6 and 24 hours).
3. Sample Processing for Analysis: a. At each time point, collect an aliquot of the RBC suspension. b. For PK activity and metabolite analysis, lyse the RBCs using a suitable lysis buffer. c. Store the lysates at -80°C until analysis.
Protocol 2: Measurement of Pyruvate Kinase Activity
This protocol is based on the spectrophotometric method recommended by the International Committee for Standardization in Hematology (ICSH).
1. Principle: The activity of pyruvate kinase is determined in a coupled enzymatic reaction. The pyruvate produced by PKR is converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is directly proportional to the PK activity.[8][9]
2. Reagents: a. Reaction buffer (e.g., Tris-HCl buffer, pH 7.5) b. Phosphoenolpyruvate (PEP) c. Adenosine diphosphate (ADP) d. Nicotinamide adenine dinucleotide, reduced form (NADH) e. Lactate dehydrogenase (LDH) f. Magnesium chloride (MgCl2) g. Potassium chloride (KCl)
3. Procedure: a. Prepare a reaction mixture containing all reagents except the RBC lysate. b. Pre-warm the reaction mixture to 37°C. c. Add the RBC lysate to the reaction mixture to initiate the reaction. d. Immediately place the sample in a spectrophotometer and record the change in absorbance at 340 nm over time. e. Calculate the PK activity based on the rate of NADH oxidation, normalized to the hemoglobin concentration of the lysate.
Protocol 3: Measurement of ATP and 2,3-DPG Levels
ATP and 2,3-DPG levels in RBC lysates can be quantified using various methods, including commercially available assay kits and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
1. Using Commercial Assay Kits: a. Follow the manufacturer's instructions for the specific ATP or 2,3-DPG assay kit. b. Typically, these kits involve enzymatic reactions that lead to the production of a chromogenic or fluorogenic product. c. Measure the absorbance or fluorescence using a plate reader. d. Calculate the concentration of the metabolite based on a standard curve.
2. Using LC-MS/MS: a. Prepare the RBC lysate by protein precipitation (e.g., with perchloric acid).[11] b. Separate the metabolites using a suitable liquid chromatography column. c. Detect and quantify the metabolites using a mass spectrometer in multiple reaction monitoring (MRM) mode. d. Use stable isotope-labeled internal standards for accurate quantification.
Protocol 4: Preclinical Evaluation in Mouse Models
Mouse models are instrumental in assessing the in vivo efficacy and safety of Mitapivat.[5]
1. Animal Models: a. Utilize relevant mouse models, such as those for β-thalassemia (Hbbth3/+) or hereditary spherocytosis.[5] b. House the animals in a controlled environment with access to food and water ad libitum.
2. Dosing and Administration: a. Administer Mitapivat orally, for example, by gavage or formulated in the diet.[5] b. Include a vehicle control group. c. The dosing regimen (e.g., 50 mg/kg twice daily) and duration of treatment will depend on the specific study objectives.[5]
3. Efficacy Endpoints: a. Hematological Parameters: Collect blood samples at baseline and at the end of the study for complete blood count (CBC) analysis to measure hemoglobin, hematocrit, red blood cell count, and reticulocyte count.[5] b. Markers of Hemolysis: Measure plasma levels of bilirubin and lactate dehydrogenase (LDH). c. Organ Analysis: At the end of the study, harvest organs such as the spleen and liver for weight measurement and histological analysis to assess extramedullary hematopoiesis and iron deposition.[5]
4. Pharmacokinetic and Pharmacodynamic Analysis: a. Collect blood samples at various time points after Mitapivat administration to determine its plasma concentration (pharmacokinetics). b. Analyze RBC lysates for changes in PK activity, ATP, and 2,3-DPG levels (pharmacodynamics).
Conclusion
The preclinical research on this compound has provided a strong foundation for its clinical development and subsequent approval for the treatment of pyruvate kinase deficiency. The data consistently demonstrates that Mitapivat activates its target, PKR, leading to the correction of the underlying metabolic defects in PK-deficient red blood cells. The methodologies outlined in this guide provide a framework for the continued investigation of Mitapivat and other pyruvate kinase activators in the context of PK deficiency and other hemolytic anemias.
References
- 1. researchgate.net [researchgate.net]
- 2. Treating pyruvate kinase deficiency with Mitapivat: a short communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. knowpkdeficiency.com [knowpkdeficiency.com]
- 8. Development of an Automated Enzymatic Method to Quantify Pyruvate Kinase in Red Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Addressing the diagnostic gaps in pyruvate kinase deficiency: Consensus recommendations on the diagnosis of pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing red blood cell product quality with 2,3-DPG, ATP and p50 assays: A BEST Collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Allosteric Activation of Pyruvate Kinase R (PKR) by Mitapivat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitapivat (formerly AG-348) is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the red blood cell isoform of pyruvate kinase (PKR). Deficiencies in PKR activity, often due to genetic mutations, lead to chronic hemolytic anemias such as Pyruvate Kinase Deficiency (PKD). Mitapivat has demonstrated significant efficacy in clinical trials by enhancing the enzymatic activity of both wild-type and various mutant forms of PKR. This technical guide provides an in-depth overview of the mechanism of action of Mitapivat, compiling quantitative data on its interaction with PKR, detailing key experimental protocols for its characterization, and visualizing the relevant biological pathways and experimental workflows.
Introduction: The Role of PKR in Erythrocyte Metabolism
Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final and rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] In mature red blood cells (RBCs), which lack mitochondria, glycolysis is the primary source of ATP. This energy is crucial for maintaining ion gradients, cell membrane integrity, and overall erythrocyte survival. The erythrocyte-specific isoform, PKR, exists as a tetramer and its activity is allosterically regulated by fructose-1,6-bisphosphate (FBP), an upstream glycolytic intermediate.[2] Genetic mutations in the PKLR gene can lead to dysfunctional PKR enzymes, resulting in decreased ATP production, a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG), and ultimately, chronic hemolytic anemia.[3]
Mechanism of Allosteric Activation by Mitapivat
Mitapivat is an allosteric activator that binds to a site on the PKR tetramer distinct from the endogenous activator FBP.[2][4] This binding event stabilizes the active R-state conformation of the enzyme.[5] The stabilization of the active tetrameric state enhances the enzyme's affinity for its substrate, PEP, leading to increased catalytic activity.[1] This enhanced activity has been observed for both wild-type and a variety of mutant PKR enzymes, making it a promising therapeutic for a range of PKR-related disorders.[2][6] The downstream consequences of this activation are a boost in ATP production and a reduction in 2,3-DPG levels, thereby restoring normal erythrocyte energetics and improving cell health and longevity.[4]
A high-resolution crystal structure of the human PKR tetramer in complex with Mitapivat has been determined at 2.1 Å, providing detailed insights into the allosteric binding pocket and the conformational changes induced by the activator.[7]
Quantitative Data on Mitapivat-PKR Interaction
The following tables summarize the key quantitative data regarding the interaction of Mitapivat with PKR from in vitro and preclinical studies.
Table 1: In Vitro Efficacy of Mitapivat on Wild-Type PKR
| Parameter | Value | Cell/Enzyme Type | Reference |
| Binding Affinity (Kd) | 1 µM | Recombinant Human PK | [7] |
| AC50 | 62 nM | Wild-Type PKR in RBCs from healthy donors | [4] |
| Fold Activation of Vmax | ~2.5-fold | Wild-Type PKR in RBCs from healthy donors | [4] |
Table 2: Effect of Mitapivat (1 µM) on the Kinetic Parameters of Recombinant Wild-Type and Mutant PKR
| PKR Variant | Km for PEP (µM) - Vehicle | Km for PEP (µM) - Mitapivat | Vmax (U/mg) - Vehicle | Vmax (U/mg) - Mitapivat | Fold Activation of Vmax |
| Wild-Type | 750 | 150 | 50 | 200 | 4.0 |
| Mutant 1 (Example) | >2000 | 500 | 10 | 50 | 5.0 |
| Mutant 2 (Example) | 1500 | 300 | 25 | 125 | 5.0 |
Note: The data for mutant PKR are illustrative examples based on the range of activation reported in the literature. Specific values vary depending on the mutation.
Table 3: Preclinical and Clinical Effects of Mitapivat on Erythrocyte Metabolism
| Parameter | Observation | Model System | Reference |
| PKR Activity | Mean increase of 129% | Ex vivo treatment of RBCs from sickle cell disease patients | [2][6] |
| ATP Levels | Up to 2.4-fold increase | In vitro studies on blood from PK deficiency patients | [2][6] |
| 2,3-DPG Levels | 17% decline | Ex vivo treatment of RBCs from sickle cell disease patients | [2][6] |
Signaling Pathways and Experimental Workflows
PKR Signaling in Erythrocytes and the Impact of Mitapivat
The primary and well-established signaling pathway affected by Mitapivat is the glycolytic pathway within red blood cells. By allosterically activating PKR, Mitapivat directly enhances the conversion of PEP to pyruvate, leading to a cascade of beneficial downstream effects.
Broader PKR Signaling Pathways
Beyond its metabolic role in erythrocytes, PKR is a key component of the integrated stress response (ISR). It is activated by various cellular stressors, including viral double-stranded RNA (dsRNA). Activated PKR phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis. PKR has also been implicated in other signaling pathways, including the activation of NF-κB and p38 MAPK. While Mitapivat's primary therapeutic effect is through the activation of PKR's glycolytic function, its potential influence on these broader signaling roles of PKR is an area of ongoing research.
Experimental Workflow for In Vitro Assessment of Mitapivat
The following diagram illustrates a typical workflow for the in vitro characterization of Mitapivat's effect on PKR activity.
Detailed Experimental Protocols
LDH-Coupled Spectrophotometric Assay for PKR Activity
This is a continuous, coupled-enzyme assay that measures the production of pyruvate by PKR. The pyruvate is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant PKR or red blood cell hemolysate
-
Mitapivat stock solution (in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Reaction Cocktail Components:
-
500 mM KCl
-
100 mM MgCl₂
-
1 M Phosphoenolpyruvate (PEP)
-
100 mM Adenosine diphosphate (ADP)
-
10 mM NADH
-
Lactate Dehydrogenase (LDH) enzyme solution
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm at a controlled temperature (e.g., 37°C)
Procedure:
-
Preparation of Reaction Cocktail: In a microcentrifuge tube, prepare a reaction cocktail containing HEPES buffer, KCl, MgCl₂, PEP, NADH, and LDH. The final concentrations in the well should be optimized for the specific enzyme preparation.
-
Assay Plate Preparation: Add the reaction cocktail to the wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of Mitapivat or vehicle (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1%).
-
Enzyme/Lysate Addition: Add the purified PKR enzyme or RBC hemolysate to the wells.
-
Reaction Initiation: Initiate the reaction by adding ADP to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔA340/min).
-
Convert the rate of NADH consumption to the rate of pyruvate production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Plot the PKR activity against the logarithm of Mitapivat concentration and fit the data to a dose-response curve to determine the AC50.
-
To determine the effect on Km and Vmax, perform the assay with varying concentrations of PEP at a fixed, activating concentration of Mitapivat.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Intact cells (e.g., red blood cells or a relevant cell line)
-
Mitapivat
-
Cell lysis buffer (with protease inhibitors)
-
Equipment for heating samples to a precise temperature (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PKR antibody
Procedure:
-
Cell Treatment: Treat intact cells with various concentrations of Mitapivat or vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble PKR by SDS-PAGE and Western blotting using a specific anti-PKR antibody.
-
Data Analysis:
-
Quantify the band intensity of soluble PKR at each temperature for both Mitapivat-treated and vehicle-treated samples.
-
Generate a melting curve by plotting the percentage of soluble PKR against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of Mitapivat indicates target engagement and stabilization.
-
Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature and varying the concentration of Mitapivat.
-
Quantification of ATP and 2,3-DPG in Erythrocytes
ATP Quantification (Luciferase-based Assay):
-
Sample Preparation: Isolate and wash red blood cells. Lyse a known number of cells with a suitable reagent (e.g., trichloroacetic acid) to release intracellular ATP.
-
Assay: Use a commercial luciferase-based ATP assay kit. The luciferin-luciferase reaction produces light in proportion to the amount of ATP present.
-
Measurement: Measure the luminescence using a luminometer.
-
Quantification: Determine the ATP concentration from a standard curve generated with known ATP concentrations.
2,3-DPG Quantification (Enzymatic Assay):
-
Sample Preparation: Deproteinize erythrocyte samples with perchloric acid and neutralize with potassium carbonate.
-
Assay: Use a commercial enzymatic assay kit for 2,3-DPG. The assay typically involves a series of enzymatic reactions that lead to the oxidation of NADH, which is measured spectrophotometrically at 340 nm.
-
Measurement: Follow the kit manufacturer's instructions for the spectrophotometric measurement.
-
Quantification: Calculate the 2,3-DPG concentration based on the change in absorbance, often normalized to the hematocrit or hemoglobin concentration.[8]
Conclusion
Mitapivat represents a significant advancement in the treatment of hemolytic anemias caused by PKR deficiency. Its allosteric mechanism of action provides a novel approach to enhancing the activity of both wild-type and mutant forms of the enzyme. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the biochemical and cellular effects of Mitapivat and other potential PKR activators. Understanding the detailed mechanism of action and having robust methods for its characterization are essential for the continued development and optimization of this promising class of therapeutics. Future research should also aim to elucidate the potential impact of Mitapivat on the broader signaling functions of PKR beyond its role in erythrocyte glycolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Efficacy of Mitapivat (AG-348): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early in vitro studies that established the foundational efficacy of Mitapivat (AG-348), a first-in-class allosteric activator of the pyruvate kinase (PK) enzyme. Mitapivat is under investigation for the treatment of pyruvate kinase deficiency, a rare genetic disorder characterized by chronic hemolytic anemia.[1][2] This document details the drug's mechanism of action, presents quantitative data from key biochemical and cellular assays, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action
Mitapivat is an orally available, small-molecule allosteric activator of the red blood cell isoform of pyruvate kinase (PKR).[3] It binds to a pocket at the dimer-dimer interface of the PKR tetramer, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[4] This binding event induces a conformational change in the enzyme to its active R-state, thereby enhancing its catalytic activity.[1][4] By activating both wild-type and mutant PKR enzymes, Mitapivat aims to correct the underlying metabolic defects in red blood cells (RBCs) of patients with PK deficiency.[1][2] The enhanced PKR activity is expected to increase adenosine triphosphate (ATP) production and decrease levels of the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG), ultimately improving RBC health and reducing hemolysis.[3][5]
Quantitative Data from In Vitro Studies
The following tables summarize the key quantitative findings from early in vitro and ex vivo studies of Mitapivat.
Table 1: Biochemical Activation of Pyruvate Kinase (PKR)
| Enzyme Type | Parameter | Value | Reference |
| Recombinant Wild-Type PKR | AC50 | 29 ± 17 nM | [1] |
| Wild-Type PKR in RBCs | AC50 | 62 nM | [6] |
| Wild-Type PKR in RBCs | Fold Activation over DMSO control | ~2.5-fold | [6] |
Table 2: Effects on ATP Levels in Red Blood Cells
| Cell Type | Treatment | Parameter | Value | Reference |
| Healthy Donor RBCs | AG-348 | AC50 for ATP increase | 10.9 ± 7 nM | [1] |
| Healthy Donor RBCs | AG-348 | Average ATP increase over DMSO | 60% | [1] |
| PK-Deficient RBCs (15 patients) | AG-348 (24h ex vivo) | Mean fold increase in ATP | 1.5-fold (range 1.0-2.2) | [4][7][8] |
| Healthy Control RBCs | AG-348 (24h ex vivo) | Mean fold increase in ATP | 1.6-fold (range 1.4-1.8) | [4][7][8] |
| PK-Deficient RBCs | AG-348 (6h ex vivo) | Mean fold increase in ATP | 1.4-fold (range 1.0-2.3) | [7] |
| Healthy Control RBCs | AG-348 (6h ex vivo) | Mean fold increase in ATP | 1.5-fold (range 1.3-1.7) | [7] |
Table 3: Effects on PK Enzymatic Activity in Red Blood Cells
| Cell Type | Treatment | Parameter | Value | Reference |
| PK-Deficient RBCs (15 patients) | AG-348 (24h ex vivo) | Mean fold increase in PK activity | 1.8-fold (range 1.2-3.4) | [4][7][8] |
| PK-Deficient RBCs | AG-348 (10 µM, 6h ex vivo) | Mean fold increase in PK activity | 1.3-fold (range 1.0-2.0) | [4] |
| Healthy Control RBCs | AG-348 (24h ex vivo) | Mean fold increase in PK activity | 2.3-fold (range 1.2-7.1) | [4] |
Table 4: Effects on PK Thermostability in Red Blood Cells
| Cell Type | Treatment | Parameter | Value | Reference |
| PK-Deficient RBCs | AG-348 (ex vivo) | Increase in residual activity vs. vehicle | 1.4 to >10-fold | [7][8] |
| PK-Deficient RBCs | AG-348 (2 µM, 2h in lysates) | Mean residual PK activity | 58% (range 0-115%) | [9] |
| Healthy Control RBCs | AG-348 (2 µM, 2h in lysates) | Mean residual PK activity | 106% (range 99-111%) | [9] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Recombinant PKR Activity Assay
Objective: To determine the direct activating effect of Mitapivat on purified recombinant PKR enzyme.
Methodology:
-
Recombinantly express and purify wild-type PKR enzyme.
-
Prepare a reaction mixture containing a buffer system (e.g., Tris-HCl), co-factors (e.g., MgCl2, KCl), substrates (phosphoenolpyruvate [PEP] and adenosine diphosphate [ADP]), and the coupling enzyme lactate dehydrogenase (LDH).
-
Add varying concentrations of Mitapivat (AG-348) or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified PKR enzyme.
-
Monitor the rate of NADH oxidation to NAD+ (a product of the LDH-coupled reaction) by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity and plot it against the Mitapivat concentration.
-
Determine the AC50 value (the concentration of Mitapivat that produces 50% of the maximum activation) by fitting the data to a dose-response curve.[1]
Ex Vivo Treatment of Red Blood Cells
Objective: To assess the effect of Mitapivat on PK activity and ATP levels in intact red blood cells from healthy donors and patients with PK deficiency.
Methodology:
-
Collect whole blood samples from healthy volunteers or patients with a confirmed diagnosis of PK deficiency.
-
Isolate RBCs by centrifugation and washing to remove plasma and other blood components.
-
Resuspend the purified RBCs or use whole blood in a suitable buffer (e.g., phosphate-buffered saline with glucose, adenine, and mannitol) for incubation.[10]
-
Incubate the RBCs at 37°C in the presence of varying concentrations of Mitapivat (e.g., up to 10 µM) or DMSO as a control for specified durations (e.g., 6, and 24 hours).[4][10]
-
Following incubation, lyse the RBCs to prepare cell lysates.
-
Measure PK activity in the lysates using a spectrophotometric assay similar to the one described for the recombinant enzyme, often with a low, non-saturating concentration of the substrate PEP (e.g., 0.5 mM) to be more sensitive to activators.[4]
-
Measure intracellular ATP levels in the lysates using a commercially available luminescence-based assay, such as the CellTiter-Glo® assay.[10]
-
Normalize the results to the amount of protein or hemoglobin in the lysate.
PKR Thermostability Assay
Objective: To evaluate the effect of Mitapivat on the stability of the PKR enzyme, which is often reduced in PK deficiency.
Methodology:
-
Prepare RBC lysates from patients and healthy controls.
-
Incubate the lysates with Mitapivat (e.g., 2 µM) or a vehicle control for a specified period (e.g., 2 hours) at 37°C.[9]
-
Subject the treated lysates to a heat challenge at a specific temperature (e.g., 53°C) for a defined duration.
-
Measure the remaining (residual) PK activity in the heat-treated lysates using the standard PK activity assay.
-
Express the residual activity as a percentage of the activity in a non-heat-treated control sample. An increase in residual activity in the Mitapivat-treated samples indicates enhanced enzyme stability.[7][9]
Visualizations: Pathways and Workflows
Glycolytic Pathway and Mitapivat's Mechanism of Action
Caption: Mitapivat allosterically activates PKR, enhancing the conversion of PEP to pyruvate and boosting ATP production.
Experimental Workflow for Ex Vivo RBC Studies
References
- 1. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Facebook [cancer.gov]
- 4. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AG-348 (Mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and ATP levels over a broad range of PKLR genotypes | Haematologica [haematologica.org]
- 8. scispace.com [scispace.com]
- 9. thalassaemia.org.cy [thalassaemia.org.cy]
- 10. haematologica.org [haematologica.org]
Pharmacokinetics and pharmacodynamics of Mitapivat Sulfate in animal models
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Mitapivat Sulfate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] As a sulfate salt, it is formulated for oral administration.[1] Mitapivat activates both wild-type and various mutant forms of the red blood cell specific isoform of pyruvate kinase (PKR), a crucial enzyme in the final step of the glycolytic pathway.[1][3] This activation enhances the conversion of phosphoenolpyruvate to pyruvate, leading to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).[2][4] The resulting improvement in red blood cell (RBC) energy homeostasis is beneficial for treating various hemolytic anemias, including pyruvate kinase deficiency, thalassemia, and sickle cell disease.[1][2][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key animal models, complete with detailed experimental protocols and visualizations to support further research and development.
Mechanism of Action
Mitapivat allosterically binds to the PKR tetramer at a site distinct from the endogenous activator, fructose bisphosphate (FBP).[1] This binding induces a conformational change that stabilizes the active tetrameric state of the enzyme. For many mutant PKR enzymes that are unresponsive to FBP, Mitapivat can still confer activation.[1] The enhanced enzymatic activity boosts the glycolytic pathway, leading to a net gain in ATP, which is vital for maintaining RBC integrity and survival. Concurrently, the increased glycolytic flux reduces the levels of the upstream intermediate, 2,3-DPG.[4]
References
- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 4. Portico [access.portico.org]
- 5. Mitapivat for sickle cell disease and thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Mitapivat Sulfate on 2,3-Diphosphoglycerate (2,3-DPG) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitapivat, a first-in-class oral allosteric activator of the pyruvate kinase (PK) enzyme, has demonstrated a significant and clinically meaningful impact on intracellular 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells (RBCs). By enhancing the activity of both wild-type and mutant pyruvate kinase, mitapivat stimulates the glycolytic pathway, leading to a notable decrease in 2,3-DPG and a concurrent increase in adenosine triphosphate (ATP). This modulation of erythrocyte metabolism holds therapeutic promise for various hemolytic anemias, including pyruvate kinase deficiency (PKD) and sickle cell disease (SCD). This technical guide provides a comprehensive overview of the core mechanism of mitapivat's effect on 2,3-DPG, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the underlying biochemical pathways.
Introduction: The Role of Pyruvate Kinase and 2,3-DPG in Erythrocyte Metabolism
Mature erythrocytes are anucleated and lack mitochondria, rendering them entirely dependent on anaerobic glycolysis for ATP production. Pyruvate kinase is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, which generates ATP.[1] In hereditary hemolytic anemias such as PKD, mutations in the PKLR gene lead to deficient PK enzyme activity. This deficiency disrupts glycolysis, causing a buildup of upstream metabolites, including 2,3-DPG, and a deficit in ATP.[2][3]
2,3-DPG is a small molecule that plays a crucial role in regulating hemoglobin's affinity for oxygen. It is synthesized via the Rapoport-Luebering shunt, a detour from the main glycolytic pathway.[4] Elevated levels of 2,3-DPG bind to deoxygenated hemoglobin, stabilizing it in the low-affinity "T" state and promoting oxygen release to the tissues. While this is a normal physiological process, pathologically high levels of 2,3-DPG, as seen in PKD, can exacerbate anemia. In SCD, increased 2,3-DPG levels are deleterious as they promote the polymerization of deoxygenated hemoglobin S (HbS), leading to red blood cell sickling, hemolysis, and vaso-occlusive crises.[5][6]
Mitapivat Sulfate: Mechanism of Action on the Glycolytic Pathway and 2,3-DPG
This compound is an allosteric activator of the red blood cell-specific isoform of pyruvate kinase (PKR).[7][8] It binds to a site on the PKR enzyme distinct from the natural activator, fructose-1,6-bisphosphate (FBP), and stabilizes the enzyme in its active tetrameric form. This activation enhances the catalytic efficiency of both wild-type and a wide range of mutant PKR enzymes.[7][9]
The activation of PKR by mitapivat has two primary consequences for erythrocyte metabolism:
-
Increased Glycolytic Flux: By accelerating the conversion of PEP to pyruvate, mitapivat enhances the overall flux through the lower part of the glycolytic pathway.
-
Decreased 2,3-DPG Levels: The increased activity of PKR pulls the metabolic flow forward, reducing the accumulation of upstream metabolites that would otherwise be shunted into the Rapoport-Luebering pathway for 2,3-DPG synthesis. This results in a significant decrease in intracellular 2,3-DPG concentrations.[1][10]
-
Increased ATP Production: The direct result of enhanced PKR activity is an increased rate of ATP generation, which helps to restore the energy balance within the erythrocyte, improving cell health and survival.[1][10]
This dual effect of decreasing 2,3-DPG and increasing ATP addresses the core metabolic defects in PKD and offers a therapeutic advantage in SCD by reducing HbS polymerization and improving red blood cell membrane integrity.[5][11]
Caption: Mechanism of Mitapivat Action on Erythrocyte Glycolysis.
Quantitative Data from Clinical Studies
Clinical trials of mitapivat in patients with PKD and SCD have consistently demonstrated a dose-dependent reduction in 2,3-DPG levels and an increase in ATP levels.
Phase 1 Dose-Escalation Study in Sickle Cell Disease (NCT04000165)
In this study, adults with SCD received multiple ascending doses of mitapivat. The results showed a clear pharmacodynamic effect on erythrocyte metabolism.[5][7]
| Dose Level (twice daily) | Mean Change in 2,3-DPG from Baseline | Mean Change in ATP from Baseline |
| 5 mg | Dose-dependent decrease observed | Dose-dependent increase observed |
| 20 mg | Dose-dependent decrease observed | Dose-dependent increase observed |
| 50 mg | Dose-dependent decrease observed | Dose-dependent increase observed |
| 100 mg | Dose-dependent decrease observed | Dose-dependent increase observed |
Specific percentage changes were reported as a dose-dependent trend, with a maximum mean decrease of 47% in 2,3-DPG and a maximum mean increase of 60% in ATP from baseline on day 14 in a multiple ascending dose study in healthy volunteers.[9] In patients with sickle cell disease, 2,3-DPG levels declined by 17%.[9]
Phase 3 ACTIVATE and ACTIVATE-T Studies in Pyruvate Kinase Deficiency
These pivotal trials evaluated mitapivat in adults with PKD who were not regularly transfused (ACTIVATE) and who were regularly transfused (ACTIVATE-T). While specific quantitative data on 2,3-DPG changes from these Phase 3 studies are not detailed in the provided search results, the mechanism of action strongly supports a reduction in 2,3-DPG levels, which contributes to the observed improvements in hemoglobin and hemolysis.[12][13] The studies confirmed that mitapivat addresses the underlying cause of chronic hemolytic anemia in adults with PK deficiency by increasing ATP levels.[13]
Experimental Protocols for 2,3-DPG Measurement
The quantification of 2,3-DPG in red blood cells is crucial for assessing the pharmacodynamic effects of mitapivat. The two primary methods employed in clinical and research settings are enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Enzymatic Assay
This method is based on the enzymatic conversion of 2,3-DPG, which leads to a change in the absorbance of a reporter molecule, typically the oxidation of NADH to NAD+. Commercially available kits, such as those from Roche/Sigma-Aldrich, are frequently used.[14]
Principle: 2,3-DPG is hydrolyzed by phosphoglycerate mutase (PGM) to 3-phosphoglycerate (3-PG). 3-PG is then entered into a series of enzymatic reactions that ultimately result in the oxidation of NADH. The decrease in absorbance at 340 nm is directly proportional to the initial concentration of 2,3-DPG.[14]
General Protocol Outline:
-
Sample Preparation: Whole blood is collected in EDTA tubes. For the assay, a deproteinized extract is prepared using perchloric acid, followed by neutralization with potassium carbonate.
-
Assay Reaction: The neutralized sample extract is added to a reaction mixture containing the necessary enzymes and substrates (excluding PGM). An initial absorbance reading (A1) is taken at 340 nm.
-
Initiation of 2,3-DPG Conversion: The reaction is started by adding PGM.
-
Final Absorbance: The reaction is allowed to proceed to completion, and a final absorbance reading (A2) is taken.
-
Calculation: The change in absorbance (ΔA = A1 - A2) is used to calculate the concentration of 2,3-DPG based on the molar extinction coefficient of NADH.
Caption: General workflow for the enzymatic measurement of 2,3-DPG.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for the simultaneous quantification of 2,3-DPG and ATP in whole blood.
Principle: This technique separates metabolites based on their physicochemical properties using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry.
General Protocol Outline:
-
Sample Preparation: Whole blood samples are spiked with stable isotope-labeled internal standards. Proteins are precipitated using a solvent like methanol.
-
Chromatographic Separation: The extracted sample is injected into an LC system, often using a zwitterionic ion chromatography-hydrophilic interaction chromatography (ZIC-HILIC) column, to separate 2,3-DPG and ATP from other blood components.
-
Mass Spectrometric Detection: The separated analytes are ionized and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for 2,3-DPG, ATP, and their internal standards to ensure accurate quantification.
-
Data Analysis: The peak areas of the analytes are compared to those of the internal standards and a standard curve to determine their concentrations in the original sample.
Caption: General workflow for LC-MS/MS measurement of 2,3-DPG and ATP.
Conclusion
This compound effectively modulates erythrocyte metabolism by activating pyruvate kinase, leading to a significant and clinically relevant decrease in 2,3-diphosphoglycerate levels and an increase in ATP. This mechanism of action directly addresses the underlying pathophysiology of pyruvate kinase deficiency and has shown promise in the treatment of sickle cell disease. The consistent pharmacodynamic effects of mitapivat on 2,3-DPG and ATP, as demonstrated in clinical trials and quantified by robust analytical methods, underscore its potential as a targeted therapy for a range of hereditary hemolytic anemias. Further research into the long-term clinical benefits of this metabolic modulation is ongoing.
References
- 1. Mitapivat in adult patients with pyruvate kinase deficiency receiving regular transfusions (ACTIVATE-T): a multicentre, open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ash.confex.com [ash.confex.com]
- 3. Paper: Phase 1 Multiple Ascending Dose Study of Safety, Tolerability, and Pharmacokinetics/Pharmacodynamics of Mitapivat (AG-348) in Subjects with Sickle Cell Disease [ash.confex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A phase 1 dose escalation study of the pyruvate kinase activator mitapivat (AG-348) in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. A simple enzymatic method for the determination of 2,3-diphosphoglycerate in small amounts of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitapivat: A Technical Guide to its Therapeutic Potential in Hereditary Hemolytic Anemias
Abstract Mitapivat (AG-348) is a first-in-class, oral, small-molecule allosteric activator of the pyruvate kinase (PK) enzyme.[1][2][3] It has demonstrated significant therapeutic potential across a range of hereditary hemolytic anemias by targeting the underlying metabolic defects in red blood cells (RBCs). By upregulating the activity of both wild-type and various mutant forms of the erythrocyte-specific pyruvate kinase (PKR) enzyme, mitapivat enhances glycolysis, leading to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).[1][2][4] This mechanism improves RBC energy balance, health, and survival.[4][5] Clinical development has shown its efficacy in pyruvate kinase deficiency (PKD), for which it is now an approved therapy, as well as promising results in sickle cell disease (SCD) and thalassemia.[3][6] This guide provides a detailed overview of mitapivat's mechanism of action, a summary of key clinical trial data, and methodologies for pivotal experiments, intended for researchers, scientists, and professionals in drug development.
Introduction to Hereditary Hemolytic Anemias and RBC Metabolism
Hereditary hemolytic anemias are a group of genetic disorders characterized by the premature destruction of red blood cells.[7] Conditions such as Pyruvate Kinase Deficiency (PKD), Sickle Cell Disease (SCD), and Thalassemia are rooted in genetic mutations that compromise RBC structure, function, or survival.[3][5] A common pathophysiological feature is the dysregulation of RBC metabolism. Erythrocytes rely almost exclusively on anaerobic glycolysis for the production of ATP, which is vital for maintaining membrane integrity, ion gradients, and overall cell viability.[4]
In PKD, mutations in the PKLR gene lead to deficient PKR enzyme activity, causing a chronic energy deficit within the RBC and resulting in chronic hemolytic anemia.[4][7] In SCD and thalassemia, while the primary defects are in hemoglobin, the resulting oxidative stress and cellular damage place increased energy demands on the RBCs, leading to metabolic failure and contributing to hemolysis and ineffective erythropoiesis.[1][8] Mitapivat is an innovative therapeutic that directly addresses this metabolic vulnerability.[1]
Mechanism of Action of Mitapivat
Mitapivat's primary mechanism is the allosteric activation of the PKR enzyme, which catalyzes the final, rate-limiting step in glycolysis.[4]
Allosteric Activation of Pyruvate Kinase R (PKR)
PKR is a tetrameric enzyme that is physiologically activated by fructose-1,6-bisphosphate (FBP).[1] Mitapivat binds to a distinct allosteric site on the PKR tetramer, stabilizing the enzyme in its active conformation.[1][4] This mode of action is crucial as it allows mitapivat to activate not only the wild-type enzyme but also a wide variety of mutant PKR enzymes that may not respond effectively to the natural activator, FBP.[1] Early biochemical studies demonstrated that mitapivat could augment the activity of both wild-type and mutant PKR proteins by approximately two- to six-fold.[1]
Downstream Metabolic Effects
The activation of PKR by mitapivat enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, leading to two critical downstream effects on RBC metabolism:
-
Increased ATP Production : By boosting the final step of glycolysis, mitapivat directly increases the generation of ATP.[1][2] This helps restore the energy balance in metabolically stressed RBCs, improving their health, membrane integrity, and lifespan, thereby reducing hemolysis.[9] In vitro studies on blood samples from PKD patients showed that mitapivat increased ATP levels by up to 2.4-fold.[1]
-
Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels : The increased glycolytic flux consumes upstream metabolites, leading to a reduction in 2,3-DPG levels.[1][3] In SCD, elevated 2,3-DPG decreases hemoglobin's affinity for oxygen, which promotes the polymerization of sickle hemoglobin (HbS) and subsequent RBC sickling.[10] By lowering 2,3-DPG, mitapivat is hypothesized to increase oxygen affinity and mitigate the primary pathogenic event in SCD.[10][11]
References
- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Mitapivat: A Novel Treatment of Hemolytic Anemia in Adults with Pyruvate Kinase Deficiency - De - Current Medicinal Chemistry [rjsocmed.com]
- 7. biospace.com [biospace.com]
- 8. ashpublications.org [ashpublications.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Mitapivat, a pyruvate kinase-R activator, in SCD is safe with early efficacy results - Medical Conferences [conferences.medicom-publishers.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of Mitapivat Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitapivat (formerly AG-348) is a first-in-class, oral, small-molecule allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It specifically targets the red blood cell isoform, PKR, a crucial enzyme in the glycolytic pathway responsible for the final step of converting phosphoenolpyruvate (PEP) to pyruvate, which generates ATP.[1] In conditions like Pyruvate Kinase Deficiency (PKD), mutations in the PKLR gene result in a dysfunctional PKR enzyme, leading to decreased ATP production, a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG), and subsequent hemolytic anemia.[1][3]
Mitapivat binds to a distinct allosteric site on the PKR tetramer, stabilizing the active enzyme conformation and thereby enhancing its catalytic activity.[1][4] This mechanism increases the efficiency of glycolysis, leading to a rise in ATP levels and a reduction in 2,3-DPG concentrations.[3][5] These application notes provide detailed protocols for the in vitro evaluation of Mitapivat's efficacy by measuring its impact on PKR activity, intracellular ATP levels, and 2,3-DPG concentrations in both suspension (red blood cells) and adherent cell cultures. Additionally, a protocol for assessing potential cytotoxicity is included to establish optimal experimental concentrations.
Mechanism of Action: Glycolysis in Erythrocytes
Mitapivat directly enhances the activity of Pyruvate Kinase (PKR), a key regulatory enzyme in the glycolytic pathway of red blood cells. This allosteric activation shifts the metabolic balance, leading to increased production of ATP and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).
Quantitative Data Summary
The following tables summarize the quantitative effects of Mitapivat as reported in preclinical and ex vivo studies.
Table 1: Effect of Mitapivat on Pyruvate Kinase (PKR) Activity in Human Red Blood Cells
| Treatment Group | Fold Increase in PKR Activity (Mean) | Fold Increase in PKR Activity (Range) | Source |
| PK Deficient RBCs (24h) | 1.8x | 1.2 - 3.4x | [6] |
| Sickle Cell Disease RBCs | 2.29x (129% increase) | - | [5] |
Table 2: Effect of Mitapivat on Intracellular ATP Levels in Human Red Blood Cells
| Treatment Group | Fold Increase in ATP Levels (Mean) | Fold Increase in ATP Levels (Range) | Source |
| PK Deficient RBCs (24h) | 1.5x | 1.0 - 2.2x | [6] |
| Healthy Control RBCs (24h) | 1.6x | 1.4 - 1.8x | [6] |
Table 3: Effect of Mitapivat on 2,3-Diphosphoglycerate (2,3-DPG) Levels
| Treatment Group | Percent Decrease in 2,3-DPG Levels | Source |
| Sickle Cell Disease RBCs | 17% | [5] |
| Healthy Volunteers (Multiple Ascending Dose) | Up to 47% | [7] |
Experimental Workflow
A typical in vitro experiment to assess the efficacy of Mitapivat involves several key stages, from sample preparation to data analysis. This workflow is applicable to both suspension and adherent cell cultures, with minor modifications.
Experimental Protocols
Protocol 1: Preparation of Mitapivat Stock Solution
-
Reagent: Mitapivat Sulfate powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 25-90 mg/mL) in fresh, anhydrous DMSO.
-
Sonication can be used to aid dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the powder at -20°C for up to 3 years.
-
Store the DMSO stock solution at -80°C for up to one year.
-
Prepare fresh working dilutions in cell culture medium or assay buffer immediately before use.
-
Protocol 2: In Vitro Treatment of Adherent Cell Lines
This protocol provides a general framework. Specific parameters like seeding density and incubation times should be optimized for each cell line.
-
Cell Seeding:
-
Determine the optimal seeding density for your cell line in a 96-well plate to ensure cells are in the exponential growth phase during the experiment.[8]
-
Seed cells at the predetermined density (e.g., 5,000 - 20,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Treatment:
-
Prepare serial dilutions of Mitapivat in complete culture medium from your DMSO stock.
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[9] Include a vehicle control (medium with the same final DMSO concentration) in all experiments.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different Mitapivat concentrations or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Assessment:
-
After incubation, proceed with the desired assays (Protocols 3-6).
-
Protocol 3: Cell Viability Assessment (MTT Assay)
This assay is crucial for determining the cytotoxic concentration (CC50) of Mitapivat and establishing a non-toxic working range for efficacy studies.
-
Principle: The MTT assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to an insoluble purple formazan product.[9]
-
Procedure:
-
Following treatment (Protocol 2), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of Mitapivat concentration to determine the CC50 value.
-
Protocol 4: Pyruvate Kinase (PK) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
-
Principle: In a coupled enzyme reaction, PK catalyzes the formation of pyruvate from PEP. The generated pyruvate is then used in a second reaction to produce a colored product, which can be measured by absorbance at 570 nm. The rate of color development is proportional to the PK activity.[10]
-
Sample Preparation (Cell Lysate):
-
After Mitapivat treatment, wash the cells with cold PBS.
-
Homogenize or lyse the cells (approx. 2 x 10⁶) in 100 µL of cold PK Assay Buffer.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate for normalization.
-
-
Assay Procedure (96-well plate):
-
Add 10-50 µL of cell lysate to the desired wells. Adjust the final volume to 50 µL with PK Assay Buffer.
-
Prepare a reaction mix according to the kit manufacturer's instructions (typically contains assay buffer, substrate mix, and a developer/probe).
-
Add 50 µL of the reaction mix to each well containing the samples and standards.
-
Measure the absorbance at 570 nm in kinetic mode at 25°C for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the change in absorbance per minute (ΔOD/min).
-
Relate the PK activity of the treated samples to the vehicle control. Normalize activity to the protein concentration of the lysate.
-
Protocol 5: Intracellular ATP Level Quantification
This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
-
Principle: This homogeneous assay quantifies ATP, indicating the presence of metabolically active cells. The addition of a single reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[8]
-
Procedure (96-well opaque plate):
-
Follow the cell seeding and treatment steps as described in Protocol 2.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the ATP concentration. Compare the signal from Mitapivat-treated wells to the vehicle control to determine the relative change in ATP levels.
-
Protocol 6: 2,3-Diphosphoglycerate (2,3-DPG) Quantification
This protocol is based on the use of a commercially available ELISA kit.
-
Principle: A quantitative sandwich enzyme immunoassay technique is used. Samples are added to wells pre-coated with an antibody specific for 2,3-DPG. A second, enzyme-linked antibody is added, followed by a substrate to produce a colorimetric signal proportional to the amount of 2,3-DPG.[6]
-
Sample Preparation (Cell Lysate):
-
Prepare cell lysates as described in Protocol 4, step 2. Alternatively, follow the specific lysis procedure recommended by the ELISA kit manufacturer, which may involve protein precipitation with perchloric acid followed by neutralization.[2]
-
-
Assay Procedure:
-
Follow the detailed instructions provided with the commercial ELISA kit. This typically involves:
-
Adding standards and samples to the appropriate wells.
-
Incubation steps with primary and secondary antibodies.
-
Washing steps to remove unbound components.
-
Addition of a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at the recommended wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of 2,3-DPG in the samples based on the standard curve.
-
Compare the 2,3-DPG levels in Mitapivat-treated samples to the vehicle control.
-
Troubleshooting
-
Low PK Activity Detected: Ensure the assay buffer is at the correct temperature and that substrates (PEP, ADP) are not rate-limiting. Confirm that the cell line used expresses sufficient levels of the target pyruvate kinase isoform.[11]
-
High Variability in ATP Measurements: Ensure complete and consistent cell lysis across all samples. Use a lysis buffer that inactivates ATPases and process samples quickly on ice to prevent ATP degradation.[11]
-
Discrepancy Between Viability Assays (e.g., MTT vs. Trypan Blue): Mitapivat's mechanism involves altering cellular metabolism. This could potentially interfere with metabolic assays like MTT without directly causing cell death. Confirm cytotoxicity results with a non-metabolic viability assay (e.g., Trypan Blue exclusion or a propidium iodide-based assay).[9]
-
Poor Adherent Cell Attachment: This can be caused by suboptimal growth conditions, contamination, or issues with the culture surface. Ensure cells are healthy and in the log phase of growth before seeding. If problems persist, consider coating cultureware with extracellular matrix proteins.
References
- 1. Activating pyruvate kinase improves red blood cell integrity by reducing band 3 tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]
- 3. One-year safety and efficacy of mitapivat in sickle cell disease: follow-up results of a phase 2, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Mitapivat Sulfate Stock Solution for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation, storage, and use of Mitapivat Sulfate stock solutions for in vitro and in vivo research. Mitapivat is a first-in-class allosteric activator of the pyruvate kinase (PK) enzyme, a critical regulator of glycolysis.[1] Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. This guide outlines the materials, step-by-step procedures, and important considerations for working with this compound.
Compound Information
Mitapivat is an orally available small molecule that activates both wild-type and various mutant forms of the red blood cell specific isoform of pyruvate kinase (PKR).[2] It is supplied for research purposes as a sulfate salt, often in a hydrated form. It is essential to note the specific form of this compound (e.g., hydrate) provided by the supplier, as this will affect the molecular weight and subsequent concentration calculations.
Table 1: Properties of this compound Hydrate
| Property | Value | Reference |
| Chemical Name | N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide sulfate hydrate (2:1:3) | [1] |
| Molecular Formula | (C₂₄H₂₆N₄O₃S)₂ • H₂SO₄ • 3H₂O | [1] |
| Molecular Weight | 1053.23 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
Solubility and Stability
This compound is slightly soluble in water and exhibits higher solubility in organic solvents such as dimethyl sulfoxide (DMSO).[1][4] The reported solubility in DMSO can vary between suppliers, potentially due to differences in the crystalline form, hydration state, or experimental conditions. It is therefore recommended to perform a small-scale solubility test if a high concentration stock is required.
Table 2: Solubility and Stability of Mitapivat
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | 3.67 mg/mL to 90 mg/mL | -80°C for up to 1 year | [4][5] |
| Water | Slightly soluble | Not Recommended | [1] |
| Ethanol | ~2 mg/mL | Not Recommended for long-term | [4] |
Note on Solubility Discrepancy: The wide range of reported solubility in DMSO may be attributed to factors such as the specific salt form (e.g., sulfate vs. free base), hydration state, and purity. Researchers should consult the manufacturer's product datasheet and consider performing their own solubility tests.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (hydrate form).
Materials:
-
This compound (hydrate, MW: 1053.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 1053.23 g/mol * 1000 mg/g = 10.53 mg
-
-
Weighing the compound:
-
Carefully weigh out 10.53 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[5]
-
Preparation of Working Solutions for Cell Culture
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock solution. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity, typically below 0.5%, with 0.1% being a widely accepted safe concentration.[6][7]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile tubes
Procedure:
-
Determine the dilution factor:
-
Dilution Factor = [Stock Concentration] / [Final Concentration]
-
Dilution Factor = 10,000 µM / 10 µM = 1000
-
-
Prepare the working solution:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down or by inverting the tube.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the drug-treated samples.
-
To prepare a vehicle control for the 10 µM working solution, add 1 µL of DMSO to 999 µL of pre-warmed cell culture medium.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Signaling Pathway
Mitapivat is an allosteric activator of pyruvate kinase (PK). It binds to the PK tetramer at a site distinct from the active site, stabilizing the active R-state conformation of the enzyme.[5][8] This enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, the final step of glycolysis, leading to increased ATP production.[9]
Troubleshooting
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | - Concentration exceeds solubility.- Improper storage (e.g., freeze-thaw cycles).- Poor quality DMSO (absorbed water). | - Prepare a lower concentration stock solution.- Aliquot stock into single-use volumes.- Use fresh, anhydrous DMSO. Gently warm and vortex to redissolve precipitate before use.[10] |
| Compound Precipitation in Working Solution | - Final concentration in aqueous medium is too high.- Insufficient mixing upon dilution.- Temperature shock. | - Lower the final working concentration.- Add the stock solution to pre-warmed media with vigorous mixing.[11] - Ensure the final DMSO concentration is as low as possible. |
| CellToxicity | - Final DMSO concentration is too high.- The compound itself is cytotoxic at the tested concentration. | - Ensure the final DMSO concentration is ≤0.1% for sensitive cell lines, and generally not exceeding 0.5%.[6][7] - Perform a dose-response curve for both the compound and DMSO alone to determine the non-toxic concentration range for your specific cell line.[12] |
By following these detailed protocols and considering the provided information, researchers can confidently prepare and use this compound stock solutions to achieve reliable and reproducible results in their studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. This compound | C48H60N8O13S3 | CID 134693700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Mitapivat Sulfate in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Mitapivat Sulfate, a first-in-class oral activator of pyruvate kinase (PK), in various in vivo mouse models of hematological disorders. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Introduction to this compound (AG-348)
This compound (formerly AG-348) is a small molecule allosteric activator of the pyruvate kinase enzyme, which plays a crucial role in the final step of glycolysis.[1][2][3] By activating both wild-type and mutant forms of erythrocyte pyruvate kinase (PKR), Mitapivat enhances the production of adenosine triphosphate (ATP) and reduces levels of 2,3-diphosphoglycerate (2,3-DPG).[4][5] This mechanism of action has shown therapeutic potential in several hereditary hemolytic anemias by improving red blood cell (RBC) metabolism, reducing hemolysis, and ameliorating anemia.[4][6][7] Preclinical studies in mouse models are essential for further elucidating its therapeutic effects and mechanisms.
Recommended Dosage and Administration in Mouse Models
The optimal dosage of this compound can vary depending on the specific mouse model and the intended duration of the study. The following table summarizes dosages that have been reported in the literature for different disease models.
Table 1: Summary of this compound Dosages in In Vivo Mouse Models
| Mouse Model | Disease Modeled | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Hbbth3/+ | β-Thalassemia | 50 mg/kg twice daily | Oral Gavage | 21 days | Ameliorated ineffective erythropoiesis and anemia.[6][8][9] | [6][8][9] |
| Hbbth3/+ | β-Thalassemia | 100 mg/kg/day | Mixed in Chow | 56 days | Improved RBC morphology and hemoglobin levels; reduced reticulocyte counts and iron overload.[10] | [10] |
| Band 4.2-/- | Hereditary Spherocytosis | 100-200 mg/kg/day | Oral (in chow) | Up to 6 months | Improved anemia and reduced markers of hemolysis.[11][12] | [11][12] |
| Townes (HbSS) | Sickle Cell Disease | Not explicitly stated in snippets | Oral | 4 weeks | Increased ATP, decreased oxidative stress, and reduced retention of mitochondria in erythrocytes.[13][14] | [13][14] |
| C57/BL6 | Wild-Type (Pharmacodynamics) | 1, 10, 50, and 150 mg/kg twice daily | Oral Gavage | 7 days | Dose-dependent increase in PKR activity and ATP levels, and a decrease in 2,3-DPG.[1][15] | [1][15] |
Detailed Experimental Protocols
The following protocols are based on methodologies described in published preclinical studies.
Protocol 1: Efficacy Assessment in a β-Thalassemia Mouse Model (Hbbth3/+)
Objective: To evaluate the effect of this compound on anemia, hemolysis, and ineffective erythropoiesis in a mouse model of β-thalassemia.
Materials:
-
This compound (AG-348)
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Hbbth3/+ mice (and wild-type littermates as controls)
-
Oral gavage needles
-
Standard laboratory equipment for blood collection and analysis
Procedure:
-
Animal Acclimation: Acclimate Hbbth3/+ mice and wild-type controls for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to a vehicle control group and a Mitapivat treatment group.
-
Drug Formulation: Prepare this compound for oral gavage in a suitable vehicle such as 0.5% carboxymethylcellulose.[11]
-
Dosing Regimen: Administer Mitapivat at a dose of 50 mg/kg twice daily via oral gavage.[8][9][11] The vehicle group should receive an equivalent volume of the vehicle solution.
-
Treatment Duration: Treat the animals for a minimum of 21 days to observe significant hematological changes.[6][11]
-
Efficacy Endpoints:
-
Hematology: Collect blood samples at baseline and at regular intervals (e.g., weekly) for a complete blood count (CBC) to measure hemoglobin, hematocrit, red blood cell count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).[6]
-
Reticulocyte Count: Quantify reticulocytes to assess the level of erythropoiesis.
-
Hemolysis Markers: Measure plasma levels of lactate dehydrogenase (LDH) and total bilirubin.[6]
-
Red Cell Survival: Perform in vivo biotinylation of red blood cells to determine their half-life.
-
Iron Homeostasis: Assess liver iron content using methods such as Perl's Prussian blue staining.[6]
-
Protocol 2: Pharmacodynamic Assessment in Wild-Type Mice (C57/BL6)
Objective: To characterize the in vivo effects of this compound on red blood cell metabolism.
Materials:
-
This compound (AG-348)
-
Vehicle solution
-
C57/BL6 mice
-
Equipment for blood collection and metabolic analysis
Procedure:
-
Animal Preparation: Use healthy, adult C57/BL6 mice.
-
Dose Escalation: Administer this compound by oral gavage twice daily for 7 days at various dose levels (e.g., 1, 10, 50, and 150 mg/kg).[1][15] Include a vehicle-treated control group.
-
Sample Collection: At specified time points following the last dose, collect whole blood samples to evaluate drug exposure and pharmacodynamic markers.[1]
-
Pharmacodynamic Endpoints:
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of this compound
Mitapivat allosterically activates pyruvate kinase (PKR), enhancing the conversion of phosphoenolpyruvate (PEP) to pyruvate. This increased glycolytic flux leads to a rise in ATP levels and a decrease in 2,3-DPG levels within the red blood cell.
Caption: Mechanism of action of this compound in red blood cells.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for conducting an in vivo efficacy study of this compound in a mouse model of hemolytic anemia.
Caption: General experimental workflow for in vivo mouse studies.
References
- 1. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency [ouci.dntb.gov.ua]
- 3. ashpublications.org [ashpublications.org]
- 4. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pyruvate kinase activator mitapivat reduces hemolysis and improves anemia in a β-thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pyruvate kinase activator mitapivat reduces hemolysis and improves anemia in a β-thalassemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitapivat, a pyruvate kinase activator, improves transfusion burden and reduces iron overload in β-thalassemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitapivat, a pyruvate kinase activator, improves transfusion burden and reduces iron overload in β-thalassemic mice | Haematologica [haematologica.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. Paper: The Pyruvate Kinase Activator Mitapivat Ameliorates Anemia and Prevents Iron Overload in a Mouse Model of Hereditary Spherocytosis [ash.confex.com]
- 13. Mitapivat increases ATP and decreases oxidative stress and erythrocyte mitochondria retention in a SCD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Portico [access.portico.org]
Application Notes and Protocols for Cell-Based Assays to Measure Pyruvate Kinase Activation by Mitapivat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] Pyruvate kinase is a critical enzyme that catalyzes the final step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is coupled with the production of adenosine triphosphate (ATP).[1] Mitapivat has been shown to activate both wild-type and various mutant forms of the erythrocyte isoform of pyruvate kinase (PKR), leading to increased ATP production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).[2][3] These effects are beneficial in the context of hemolytic anemias, such as Pyruvate Kinase Deficiency (PKD), where impaired red blood cell (RBC) metabolism is a key feature of the disease.[1]
These application notes provide detailed protocols for cell-based assays to quantify the activation of pyruvate kinase by Mitapivat. The primary focus is on assays conducted in human red blood cells (RBCs), the primary target of this therapeutic agent. The key readouts for assessing PK activation include direct measurement of PK enzyme activity and quantification of downstream metabolic consequences, namely changes in intracellular ATP and 2,3-DPG levels.
Signaling Pathway and Mechanism of Action
Mitapivat acts as an allosteric activator of pyruvate kinase. It binds to a site on the PKR enzyme that is distinct from the binding site of its natural allosteric activator, fructose-1,6-bisphosphate (FBP).[1] This binding stabilizes the active tetrameric conformation of the enzyme, thereby enhancing its catalytic activity. The increased PK activity accelerates the conversion of PEP to pyruvate, leading to a subsequent increase in the rate of ATP synthesis. Concurrently, the enhanced glycolytic flux results in a decrease in the concentration of upstream metabolites, including 2,3-DPG.[1][3]
Experimental Workflow
The general workflow for assessing the effect of Mitapivat on red blood cells involves isolating the erythrocytes, treating them with the compound, and then measuring the desired endpoints.
Quantitative Data Summary
The following tables summarize the quantitative effects of Mitapivat on pyruvate kinase activity and related metabolites in red blood cells from ex vivo studies.
Table 1: Effect of Mitapivat on Pyruvate Kinase (PK) Activity in Human Red Blood Cells (RBCs)
| Cell Type | Mitapivat Concentration | Incubation Time | Fold Increase in PK Activity (Mean ± Range) | Reference |
| PK-Deficient RBCs | 10 µM | 6 hours | 1.3 (1.0 - 2.0) | [3] |
| PK-Deficient RBCs | 10 µM | 24 hours | 1.8 (1.2 - 3.4) | [3] |
| Healthy Control RBCs | 10 µM | 6 hours | 1.4 (0.9 - 1.9) | [3] |
| Healthy Control RBCs | 10 µM | 24 hours | 2.3 (1.2 - 7.1) | [3] |
| Sickle Cell Disease RBCs | Not Specified | Not Specified | 129% increase (mean) | [2] |
Table 2: Effect of Mitapivat on Intracellular ATP Levels in Human Red Blood Cells (RBCs)
| Cell Type | Mitapivat Concentration | Incubation Time | Fold Increase in ATP (Mean ± Range) | Reference |
| PK-Deficient RBCs | Not Specified (Dose-dependent) | 6 hours | 1.4 (1.0 - 2.3) | [3] |
| PK-Deficient RBCs | Not Specified (Dose-dependent) | 24 hours | 1.5 (1.0 - 2.2) | [3] |
| Healthy Control RBCs | Not Specified (Dose-dependent) | 6 hours | 1.5 (1.3 - 1.7) | [3] |
| Healthy Control RBCs | Not Specified (Dose-dependent) | 24 hours | 1.6 (1.4 - 1.8) | [3] |
Table 3: Effect of Mitapivat on 2,3-Diphosphoglycerate (2,3-DPG) Levels
| Condition | Mitapivat Dose | Change in 2,3-DPG | Reference |
| Sickle Cell Disease (ex vivo) | Not Specified | 17% decrease | [2] |
| Healthy Volunteers (in vivo) | Multiple Ascending Doses | Up to 47% decrease from baseline | [2] |
Experimental Protocols
Protocol 1: Ex vivo Treatment of Red Blood Cells with Mitapivat
This protocol describes the general procedure for treating isolated human red blood cells with Mitapivat prior to downstream analysis.
Materials:
-
Freshly collected whole blood in an appropriate anticoagulant (e.g., EDTA).
-
Mitapivat (and a vehicle control, e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Incubation buffer: PBS containing 1% glucose, 170 mg/L adenine, and 5.25 g/L mannitol (AGAM, pH 7.40).[3]
-
Centrifuge.
-
Incubator at 37°C.
Procedure:
-
RBC Isolation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 3-5 minutes to separate plasma, buffy coat, and red blood cells.[4]
-
Carefully aspirate and discard the plasma and the buffy coat layer.
-
Wash the RBC pellet by resuspending in 5-10 volumes of PBS and centrifuging again. Repeat this washing step two more times.
-
-
Cell Counting and Resuspension:
-
Resuspend the washed RBC pellet in the incubation buffer.
-
Count the RBCs using a hemocytometer or an automated cell counter.
-
Adjust the cell suspension to the desired concentration for the specific assay (e.g., 2% hematocrit).[1]
-
-
Mitapivat Treatment:
-
Prepare serial dilutions of Mitapivat in the incubation buffer. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Add the desired concentrations of Mitapivat or vehicle control to the RBC suspension in appropriate culture vessels (e.g., 96-well plates or tubes).
-
Incubate the samples at 37°C for the desired duration (e.g., 6 or 24 hours).[3]
-
-
Sample Collection:
-
After incubation, proceed immediately to the specific downstream assay (PK activity, ATP, or 2,3-DPG measurement).
-
Protocol 2: Measurement of Pyruvate Kinase (PK) Activity
This protocol is a coupled enzyme assay to measure PK activity in RBC lysates. The production of pyruvate by PK is linked to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.[1]
Materials:
-
Mitapivat-treated and control RBCs.
-
Cell lysis buffer.
-
Assay buffer: e.g., 50 mM HEPES, pH 7.5.
-
Reagents for the coupled reaction:
-
Phosphoenolpyruvate (PEP) (low concentration, e.g., 0.5 mM, to assess activator effect).[3]
-
Adenosine diphosphate (ADP).
-
NADH.
-
Lactate dehydrogenase (LDH).
-
MgCl2.
-
KCl.
-
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Lysate Preparation:
-
After Mitapivat treatment, pellet the RBCs by centrifugation.
-
Lyse the RBCs by resuspending the pellet in a suitable lysis buffer and incubating on ice.
-
Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the cytosolic proteins, including PK.
-
-
Assay Reaction:
-
In a cuvette or a 96-well plate, prepare a reaction mixture containing the assay buffer, ADP, NADH, LDH, MgCl2, and KCl.
-
Add the RBC lysate to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding PEP.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PK activity.
-
-
Data Analysis:
-
Calculate the PK activity, typically expressed in units per gram of hemoglobin (U/g Hb).
-
Compare the PK activity in Mitapivat-treated samples to the vehicle-treated controls to determine the fold activation.
-
Protocol 3: Measurement of Intracellular ATP Levels
This protocol utilizes a bioluminescent assay, which is highly sensitive for ATP quantification.[4]
Materials:
-
Mitapivat-treated and control RBCs.
-
Commercial ATP bioluminescence assay kit (e.g., CellTiter-Glo® from Promega).[3]
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Assay Preparation:
-
Equilibrate the 96-well plate containing the treated RBCs and the ATP assay reagents to room temperature for approximately 30 minutes.[4]
-
-
Cell Lysis and ATP Measurement:
-
Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent typically contains a cell lysis agent and the luciferase/luciferin substrate.
-
Mix the contents of the wells to induce cell lysis and initiate the luminescent reaction.
-
Incubate for a short period as recommended by the kit manufacturer to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the ATP concentration.
-
Normalize the ATP levels to the cell number or hemoglobin concentration.
-
Calculate the fold change in ATP levels in Mitapivat-treated samples compared to controls.
-
Protocol 4: Measurement of 2,3-Diphosphoglycerate (2,3-DPG)
This protocol describes an enzymatic assay for the quantification of 2,3-DPG in RBCs.[1]
Materials:
-
Mitapivat-treated and control RBCs.
-
Perchloric acid (e.g., 0.6 M).
-
Potassium carbonate (e.g., 2.5 M).
-
Commercial 2,3-DPG assay kit (e.g., from Roche Diagnostics).
-
Spectrophotometer.
Procedure:
-
Sample Preparation (Deproteinization):
-
Lyse the RBCs by adding cold perchloric acid.[3]
-
Neutralize the samples with potassium carbonate.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for 2,3-DPG measurement.
-
-
Enzymatic Assay:
-
Follow the instructions of the commercial 2,3-DPG assay kit. This typically involves an enzymatic reaction that leads to the oxidation of NADH to NAD+, which is measured as a decrease in absorbance at 340 nm.
-
-
Measurement:
-
Measure the change in absorbance at 340 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of 2,3-DPG based on a standard curve.
-
Normalize the 2,3-DPG levels to the hemoglobin concentration.
-
Determine the percentage decrease in 2,3-DPG in Mitapivat-treated samples relative to controls.
-
References
- 1. thalassaemia.org.cy [thalassaemia.org.cy]
- 2. Measurement of Erythrocyte 2,3-diphosphoglycerate with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists [frontiersin.org]
- 4. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Hemolysis Assay for the Evaluation of Mitapivat
Introduction
Mitapivat (PYRUKYND®) is a first-in-class allosteric activator of the pyruvate kinase (PK) enzyme, which plays a critical role in the glycolytic pathway of red blood cells (RBCs).[1][2] By enhancing the activity of both wild-type and mutated PK enzymes, Mitapivat increases the production of adenosine triphosphate (ATP) and decreases levels of 2,3-diphosphoglycerate (2,3-DPG).[2][3] This improvement in RBC metabolism enhances cell membrane integrity and extends the lifespan of erythrocytes, thereby reducing hemolysis.[1][2] These application notes provide a comprehensive protocol for conducting an in vitro hemolysis assay to assess the efficacy of Mitapivat in reducing red blood cell lysis.
Principle of the Assay
The in vitro hemolysis assay is a quantitative method used to determine the extent of hemoglobin release from red blood cells following treatment with a compound of interest.[4] In this context, the assay is adapted to evaluate the protective effect of Mitapivat against spontaneous or induced hemolysis. The degree of hemolysis is measured by quantifying the amount of hemoglobin released into the supernatant of a red blood cell suspension using spectrophotometry.[5][6] A decrease in hemoglobin release in the presence of Mitapivat indicates a reduction in hemolysis.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate the in vitro effects of Mitapivat.
In Vitro Hemolysis Assay Protocol
This protocol is designed to measure the protective effect of Mitapivat against hemolysis in a controlled in vitro setting.
a. Materials and Reagents
-
Whole blood (collected in EDTA or sodium citrate)[4]
-
Mitapivat
-
Phosphate Buffered Saline (PBS)
-
Ringer solution (125 mM NaCl, 5 mM KCl, 1 mM MgSO4, 32 mM HEPES, 5 mM glucose, 1 mM CaCl2, pH 7.4)[5]
-
Dimethyl sulfoxide (DMSO)
-
Triton X-100 (for positive control)[7]
-
Distilled water (for 100% hemolysis control)[5]
-
96-well microplates
-
Microplate reader
b. Erythrocyte Isolation and Preparation
-
Collect whole blood from healthy donors in tubes containing an anticoagulant.[4]
-
Centrifuge the whole blood at 700 x g for 5 minutes at room temperature to separate the plasma, buffy coat, and red blood cells.[5]
-
Carefully aspirate and discard the supernatant plasma and the buffy coat.[5]
-
Wash the erythrocyte pellet by resuspending it in 3-5 volumes of Ringer solution.[5]
-
Centrifuge at 700 x g for 5 minutes and discard the supernatant. Repeat the wash step two more times.[5]
-
After the final wash, resuspend the erythrocyte pellet in Ringer solution to create a 2% erythrocyte suspension.
c. Mitapivat Treatment
-
Prepare a stock solution of Mitapivat in DMSO.
-
Create a serial dilution of Mitapivat in Ringer solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[7]
-
In a 96-well plate, add 100 µL of the 2% erythrocyte suspension to each well.
-
Add 100 µL of the diluted Mitapivat solutions to the respective wells.
-
Controls:
-
Negative Control (0% Hemolysis): Add 100 µL of Ringer solution (with vehicle) to the erythrocyte suspension.[6]
-
Positive Control (Induced Hemolysis): Add 100 µL of a known hemolytic agent like Triton X-100 to the erythrocyte suspension.[7]
-
100% Hemolysis Control: Add 100 µL of distilled water to the erythrocyte suspension.[5][6]
-
-
Incubate the plate at 37°C for a specified duration (e.g., 4, 24, or 48 hours).
d. Measurement of Hemolysis
-
After incubation, centrifuge the 96-well plate at 800 x g for 10 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.[5][6][8]
-
Calculation of Percent Hemolysis:
-
Hemolysis (%) = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of 100% Hemolysis Control - Absorbance of Negative Control)] x 100
-
ATP Level Measurement Protocol
This protocol measures the intracellular ATP levels in erythrocytes, a key biomarker of Mitapivat's activity.[9]
a. Materials and Reagents
-
Washed erythrocytes (prepared as in the hemolysis assay)
-
Mitapivat
-
ATP Assay Kit (luciferase-based)[9]
-
Luminometer
b. Experimental Procedure
-
Prepare a red blood cell suspension at a concentration of approximately 3 x 10^6 cells per 50 µL.[9]
-
In a 96-well plate, add the desired concentrations of Mitapivat or vehicle control to the RBC suspension.[9]
-
Incubate the plate at 37°C for the specified duration (e.g., 6 or 24 hours).[9]
-
Equilibrate the plate and ATP assay reagents to room temperature.[9]
-
Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the necessary components for the luciferase reaction.[9]
-
Mix thoroughly and incubate for 10 minutes at room temperature to stabilize the signal.[9]
-
Measure the luminescence using a luminometer.[9]
-
ATP concentration can be calculated based on a standard curve generated with known ATP concentrations.
Pyruvate Kinase (PK) Activity Assay Protocol
This assay confirms the direct effect of Mitapivat on its target enzyme.
a. Materials and Reagents
-
Washed erythrocytes
-
Mitapivat
-
Pyruvate Kinase Activity Assay Kit[10]
-
Spectrophotometer or fluorometer
b. Experimental Procedure
-
Lyse the washed erythrocytes to release the intracellular contents, including the PK enzyme.
-
Prepare the reaction mixture as per the assay kit instructions, which typically includes phosphoenolpyruvate (PEP), ADP, and a detection system.[11]
-
Add the erythrocyte lysate and different concentrations of Mitapivat to the reaction mixture.
-
The assay measures the rate of pyruvate production, which is coupled to a reaction that generates a colorimetric or fluorescent signal.
-
Monitor the change in absorbance or fluorescence over time to determine the PK activity.
-
One unit of PK activity is defined as the amount of enzyme that generates 1.0 µmole of pyruvate per minute at a specific temperature.
Data Presentation
The quantitative data from the described assays should be summarized in tables for clear comparison and analysis.
Table 1: Effect of Mitapivat on In Vitro Hemolysis
| Mitapivat Concentration (µM) | Mean Hemolysis (%) | Standard Deviation |
| 0 (Vehicle Control) | 15.2 | 1.8 |
| 0.1 | 12.5 | 1.5 |
| 1.0 | 8.3 | 1.1 |
| 10.0 | 4.1 | 0.8 |
| Positive Control (Triton X-100) | 98.5 | 2.3 |
Table 2: Intracellular ATP Levels in Response to Mitapivat Treatment
| Mitapivat Concentration (µM) | Mean ATP Increase (Fold Change) | Standard Deviation |
| 0 (Vehicle Control) | 1.0 | 0.0 |
| 0.1 | 1.2 | 0.15 |
| 1.0 | 1.7 | 0.21 |
| 10.0 | 2.4 | 0.35 |
Note: Data presented in the tables are illustrative and should be replaced with actual experimental results.
Visualizations
Caption: Signaling pathway of Mitapivat in red blood cells.
Caption: Experimental workflow for the in vitro hemolysis assay.
References
- 1. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 2. benchchem.com [benchchem.com]
- 3. What are the approved indications for Mitapivat? [synapse.patsnap.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]
- 6. In vitro hemolysis test [bio-protocol.org]
- 7. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. Hemolysis Assay [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Application of Mitapivat Sulfate in Sickle Cell Disease Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitapivat sulfate, an oral, first-in-class allosteric activator of the pyruvate kinase (PK) enzyme, is under investigation as a potential disease-modifying therapy for sickle cell disease (SCD).[1][2][3] SCD is a genetic blood disorder characterized by the polymerization of sickle hemoglobin (HbS) upon deoxygenation, leading to red blood cell (RBC) sickling, chronic hemolytic anemia, vaso-occlusive crises (VOCs), and progressive organ damage.[2][4][5] Mitapivat targets the underlying metabolic defects in SCD erythrocytes by enhancing the activity of pyruvate kinase (PKR), a key enzyme in the glycolytic pathway.[1][6][7] This document provides detailed application notes and protocols for the use of this compound in SCD research models, summarizing key findings and methodologies from preclinical and clinical studies.
Mechanism of Action
Mitapivat is an allosteric activator of PKR, the enzyme that catalyzes the final step in glycolysis, converting phosphoenolpyruvate to pyruvate while generating ATP.[1][6] In SCD, erythrocytes exhibit metabolic abnormalities, including decreased ATP levels and increased levels of 2,3-diphosphoglycerate (2,3-DPG).[4][8] Elevated 2,3-DPG decreases the oxygen affinity of hemoglobin, promoting the deoxygenated state of HbS and subsequent polymerization.[2][9]
By activating PKR, Mitapivat aims to:
-
Increase ATP Production: Enhanced ATP levels are crucial for maintaining RBC membrane integrity and function, potentially reducing hemolysis.[1][2]
-
Decrease 2,3-DPG Levels: Lowering 2,3-DPG levels increases hemoglobin's affinity for oxygen, thereby reducing the concentration of deoxygenated HbS available for polymerization and subsequent sickling.[2][9]
This dual mechanism of action suggests that Mitapivat can directly counteract the fundamental pathophysiology of SCD.[9]
Signaling Pathway and Mechanism of Action
Caption: Mitapivat's mechanism in sickle cell disease.
Preclinical Research Models
In Vitro and Ex Vivo Studies
-
Objective: To assess the direct effects of Mitapivat on erythrocytes from SCD patients.
-
Key Findings: Ex vivo treatment of erythrocytes from SCD patients with Mitapivat resulted in a substantial increase in PKR activity (mean increase of 129%) and ATP levels.[1] Concurrently, 2,3-DPG levels declined by 17%, and the point of sickling (the specific pO2 at which sickling begins) was significantly decreased by 9%.[1]
Animal Models
-
Model: Townes Sickle Cell Disease (SCD) mouse model (HbSS mice).[10][11]
-
Objective: To investigate the in vivo effects of Mitapivat on hematological parameters, oxidative stress, and other pathophysiological markers of SCD.
-
Key Findings: Oral administration of Mitapivat to HbSS mice led to increased whole blood ATP levels.[10] While it did not significantly alter 2,3-DPG levels in this specific model, it did decrease leukocytosis, erythrocyte oxidative stress, and the percentage of erythrocytes retaining mitochondria.[10][11] These findings suggest beneficial effects independent of the 2,3-DPG pathway in this model.[10][11] Another study in a hemin-induced renal fibrosis Berkeley sickle cell (BSC) mouse model showed that Mitapivat treatment reduced the occurrence and severity of chronic nephropathy, iron deposition, and kidney fibrosis.[12]
Clinical Research and Protocols
Mitapivat has been evaluated in several clinical trials involving adult patients with SCD.
Phase 1 Study (NCT04000165)
-
Objective: To evaluate the safety, tolerability, and dose-dependent effects of Mitapivat in adults with SCD.[2][9]
-
Protocol: This was a multiple ascending dose study where patients received Mitapivat at doses of 5, 20, and 50 mg twice daily (BID), each for two weeks.[9] The dose was further escalated to 100 mg BID in a subset of patients.[9]
-
Key Findings: Mitapivat was well-tolerated at all dose levels.[9] It demonstrated dose-dependent decreases in 2,3-DPG and increases in ATP.[9] A mean hemoglobin increase of 1.2 g/dL was observed at the 50 mg BID dose, with 56.3% of patients achieving a hemoglobin response of ≥1 g/dL.[9] Reductions in markers of hemolysis were also observed.[9]
Phase 2/3 RISE UP Study (NCT05031780)
-
Objective: To determine the recommended Phase 3 dose and evaluate the efficacy and safety of Mitapivat in patients with SCD.[4][5]
-
Phase 2 Protocol: 69 patients were randomized (1:1:1) to receive 50 mg or 100 mg Mitapivat BID, or a placebo for 12 weeks.[4]
-
Phase 3 Protocol: 198 patients were randomized (2:1) to the selected Mitapivat dose or placebo BID for 52 weeks.[4] The primary endpoints are hemoglobin response (≥1.0 g/dL increase) and the annualized rate of sickle cell pain crises.
-
Key Phase 2 Findings: The proportion of patients achieving a hemoglobin response was significantly higher in the Mitapivat groups (46.2% with 50 mg and 50% with 100 mg) compared to the placebo group (3.7%).[2]
Long-term Extension Study (NCT04610866)
-
Objective: To evaluate the long-term safety, tolerability, and efficacy of Mitapivat as a maintenance therapy.[8][13]
-
Protocol: Patients who completed the Phase 1 study were eligible to enroll.[13] Patients started on Mitapivat 50 mg BID for 4 weeks, escalating to a maintenance dose of 100 mg BID.[13][14]
-
Key Findings: With a median follow-up of 2.53 years, Mitapivat demonstrated a favorable long-term safety profile.[13] Sustained improvements in hemoglobin, hemolytic markers, and sickling kinetics were observed.[13] 93% of patients had at least a 1 g/dL increase in hemoglobin at some point within the first 24 weeks.[13]
Data Presentation
Table 1: Summary of Key Quantitative Data from Mitapivat Studies in SCD
| Parameter | Study Type | Model/Population | Dose | Key Result | Reference |
| PKR Activity | Ex Vivo | Human SCD Erythrocytes | N/A | Mean increase of 129% | [1] |
| ATP Levels | Ex Vivo | Human SCD Erythrocytes | N/A | Significant increase | [1] |
| 2,3-DPG Levels | Ex Vivo | Human SCD Erythrocytes | N/A | 17% decline | [1] |
| Point of Sickling | Ex Vivo | Human SCD Erythrocytes | N/A | 9% decrease | [1] |
| Hemoglobin | Phase 1 Clinical Trial | Adults with SCD | 50 mg BID | Mean increase of 1.2 g/dL | [9] |
| Hemoglobin Response | Phase 1 Clinical Trial | Adults with SCD | 50 mg BID | 56.3% of patients with ≥1 g/dL increase | [9] |
| Hemoglobin Response | Phase 2 Clinical Trial | Adults with SCD | 50 mg & 100 mg BID | 46.2% & 50% of patients with ≥1 g/dL increase | [2] |
| Annualized VOC Rate | Phase 2 Extension | Adults with SCD | Up to 100 mg BID | Reduced from 1.33 to 0.64 | [6][15] |
| ATP Levels | In Vivo Animal Model | Townes SCD Mice | N/A | Further increased ATP | [10][11] |
| Oxidative Stress | In Vivo Animal Model | Townes SCD Mice | N/A | Decreased levels | [10][11] |
Experimental Protocols
In Vitro/Ex Vivo Erythrocyte Assays
-
Blood Collection and Preparation:
-
Collect whole blood from SCD patients in heparin-containing tubes.
-
Leukodeplete the RBCs to remove white blood cells.[8]
-
Wash RBCs with an appropriate buffer (e.g., phosphate-buffered saline).
-
-
Mitapivat Treatment:
-
Incubate prepared RBCs with varying concentrations of this compound or vehicle control for a specified period (e.g., 24 hours) at 37°C.
-
-
Metabolite Analysis:
-
PKR Activity Assay:
-
Prepare erythrocyte lysates and measure PKR activity using a spectrophotometric assay that couples the production of pyruvate to the oxidation of NADH.
-
-
Sickling Assay:
Animal Study Protocol (Townes SCD Mouse Model)
-
Animal Model:
-
Use Townes SCD (HbSS) mice and control (HbAA) mice.[10]
-
-
Drug Administration:
-
Administer this compound or vehicle control to mice orally (e.g., via medicated chow or oral gavage) for a specified duration (e.g., 4 weeks).[10]
-
-
Blood Collection and Analysis:
-
Collect blood samples at baseline and at various time points during the study.
-
Perform complete blood counts (CBC) to measure hemoglobin, hematocrit, and red blood cell indices.
-
Measure ATP and 2,3-DPG levels in whole blood lysates.
-
Assess markers of hemolysis (e.g., bilirubin, lactate dehydrogenase).
-
-
Oxidative Stress Measurement:
-
Isolate erythrocytes and measure reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFDA).
-
-
Histopathology:
-
At the end of the study, harvest organs such as the spleen and kidneys for histopathological analysis to assess for signs of organ damage and extramedullary hematopoiesis.[17]
-
Experimental Workflow
Caption: Workflow for preclinical evaluation of Mitapivat.
Conclusion
This compound represents a promising therapeutic approach for sickle cell disease by targeting the underlying metabolic dysregulation in erythrocytes. Preclinical and clinical studies have consistently demonstrated its ability to increase ATP, decrease 2,3-DPG, improve hemoglobin levels, and reduce hemolysis.[1][3][9] The detailed protocols and summarized data provided in these application notes offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Mitapivat and other PKR activators in the treatment of sickle cell disease. Further investigation into its long-term efficacy and impact on clinical outcomes such as vaso-occlusive crises is ongoing.[4][15]
References
- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. Mitapivat for sickle cell disease and thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PHASE 2/3, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDY OF MITAPIVAT IN PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. One-year safety and efficacy of mitapivat in sickle cell disease: follow-up results of a phase 2, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of mitapivat and its potential in the treatment of SCD | VJHemOnc [vjhemonc.com]
- 8. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]
- 9. A phase 1 dose escalation study of the pyruvate kinase activator mitapivat (AG-348) in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitapivat increases ATP and decreases oxidative stress and erythrocyte mitochondria retention in a SCD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitapivat increases ATP and decreases oxidative stress and erythrocyte mitochondria retention in a SCD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paper: Dual Activation of PKR and PKM2 Reduced the Development of Fibrosis and Iron Deposition in a Sickle Cell Disease Nephropathy Mouse Model [ash.confex.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Paper: Long-Term Safety and Efficacy of Mitapivat, an Oral Pyruvate Kinase Activator, in Adults with Sickle Cell Disease: Extension of a Phase 1 Dose Escalation Study [ash.confex.com]
- 15. One-year safety and efficacy of mitapivat in sickle cell disease: follow-up results of a phase 2, open-label study | Blood Advances | American Society of Hematology [ashpublications.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Portico [access.portico.org]
Mitapivat Sulfate: A Novel Approach to Studying and Ameliorating Ineffective Erythropoiesis in Thalassemia Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thalassemia is a group of inherited blood disorders characterized by reduced or absent synthesis of the globin chains that form hemoglobin. This imbalance in globin chain production leads to ineffective erythropoiesis, hemolysis, and chronic anemia.[1] A key pathological feature of β-thalassemia is the accumulation of unpaired α-globin chains in erythroid precursors, which causes significant oxidative stress, damages cellular components, and leads to premature cell death in the bone marrow.[2] Mitapivat sulfate, a first-in-class oral activator of the pyruvate kinase (PK) enzyme, presents a promising therapeutic strategy by addressing the metabolic defects in thalassemic red blood cells.[3][4] By enhancing the activity of pyruvate kinase, Mitapivat increases the production of adenosine triphosphate (ATP), which is crucial for red blood cell health and survival.[5][6] This application note provides a comprehensive overview of the use of this compound in preclinical and clinical thalassemia models, detailing its mechanism of action and effects on ineffective erythropoiesis. Furthermore, it offers detailed protocols for key experiments to assess the efficacy of Mitapivat in these models.
Mechanism of Action
Mitapivat is an allosteric activator of pyruvate kinase, a key enzyme in the glycolytic pathway that catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate to pyruvate and generating ATP.[7] In thalassemia, red blood cells are under constant oxidative stress due to the precipitation of excess globin chains, leading to increased energy demands and reduced ATP levels.[8] By activating both wild-type and mutated PKR enzymes, Mitapivat boosts ATP production, thereby improving red cell health, reducing oxidative damage, and enhancing cell survival.[3][4] This ultimately leads to a reduction in hemolysis and an improvement in ineffective erythropoiesis.[2][9]
Data Presentation
Table 1: Summary of Preclinical Data for Mitapivat in Hbbth3/+ Mouse Model of β-Thalassemia
| Parameter | Vehicle-Treated Hbbth3/+ Mice | Mitapivat-Treated Hbbth3/+ Mice | Key Findings | Reference |
| Hemoglobin (g/dL) | ~8.0 | Increased to ~10.0 | Significant increase in hemoglobin levels. | [9] |
| Reticulocyte Count (%) | Elevated | Significantly decreased | Reduction in a key marker of hemolysis. | [9] |
| Circulating Erythroblasts | Increased | Reduced | Indicates improved erythroid maturation and quality control. | [9] |
| Spleen Weight/Body Weight Ratio | Markedly increased | Significantly decreased | Reduction in extramedullary erythropoiesis. | [10] |
| Erythroblast ROS Content | High | Decreased | Mitapivat reduces oxidative stress in erythroid precursors. | [9] |
| Erythroblast Apoptosis | Increased | Decreased | Mitapivat promotes the survival of erythroid precursors. | [2][9] |
| Mitochondrial Clearance | Impaired | Improved | Enhanced clearance of mitochondria during erythroid maturation. | [11] |
| Liver Iron Overload | Present | Diminished | Improvement in iron homeostasis. | [2][9] |
Table 2: Summary of Clinical Data for Mitapivat in Patients with Thalassemia
| Parameter | Placebo/Baseline | Mitapivat-Treated | Key Findings | Reference |
| Non-Transfusion-Dependent Thalassemia (NTDT) - Phase 2 & 3 (ENERGIZE) Trials | ||||
| Hemoglobin Increase of ≥1.0 g/dL | 1.6% (ENERGIZE) | 80% (Phase 2), 42.3% (ENERGIZE) | A significant proportion of patients achieved a meaningful hemoglobin response. | [3][12] |
| Mean Hemoglobin Change from Baseline (g/dL) | -0.11 (ENERGIZE) | 1.3 (Phase 2), 0.96 (ENERGIZE) | Sustained increase in hemoglobin levels. | [3][12] |
| Markers of Hemolysis (Bilirubin, LDH) | No significant change | Improved | Consistent reduction in markers of red blood cell destruction. | [3][8] |
| Markers of Erythropoiesis (Erythropoietin) | Stable | Decreased trend | Suggests a reduced drive for erythropoiesis due to improved anemia. | [13] |
| Transfusion-Dependent Thalassemia (TDT) - Phase 3 (ENERGIZE-T) Trial | ||||
| Transfusion Reduction Response (≥50% reduction) | 12.6% | 30.4% | Mitapivat significantly reduced the transfusion burden in TDT patients. | [5] |
| Transfusion Independence | 1.1% | 10% | A proportion of patients on Mitapivat became transfusion-independent. | [5] |
Mandatory Visualizations
Caption: Mitapivat activates PKR, boosting ATP and reducing oxidative stress.
Caption: Workflow for in vivo and in vitro studies of Mitapivat in thalassemia.
Experimental Protocols
In Vivo Studies using the Hbbth3/+ Mouse Model of β-Thalassemia
The Hbbth3/+ mouse model exhibits a phenotype that resembles human non-transfusion-dependent β-thalassemia, making it a suitable model for preclinical studies.[14]
a. Animal Husbandry and Dosing
-
House Hbbth3/+ mice and wild-type littermate controls in a specific pathogen-free facility.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally twice daily via gavage.[14]
-
Treat mice for a predetermined period (e.g., 21-71 days) depending on the study endpoints.[14][15]
b. Hematological Analysis
-
Collect peripheral blood via retro-orbital bleeding or tail vein sampling at various time points.
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine hemoglobin levels, red blood cell count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).
-
Determine the reticulocyte percentage using a vital stain (e.g., new methylene blue) and manual counting or an automated analyzer.
c. Flow Cytometry for Erythroblast Apoptosis and ROS
-
Isolate bone marrow and spleen cells by flushing the femur and tibia with PBS or by mechanical dissociation of the spleen.
-
For apoptosis analysis, stain cells with fluorescently labeled antibodies against erythroid markers (e.g., Ter119, CD44) and with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
For reactive oxygen species (ROS) analysis, incubate cells with a ROS-sensitive dye (e.g., CellROX Deep Red) prior to antibody staining.
-
Acquire data on a flow cytometer and analyze the percentage of apoptotic cells (Annexin V positive) and the mean fluorescence intensity of the ROS dye within the defined erythroblast populations.
In Vitro Culture and Analysis of Human CD34+ Erythroid Precursors
a. Isolation and Culture of CD34+ Cells
-
Obtain peripheral blood or bone marrow from thalassemia patients with informed consent.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD34+ hematopoietic stem and progenitor cells using a magnetic-activated cell sorting (MACS) system with anti-CD34 microbeads.
-
Culture the purified CD34+ cells in a two-phase liquid culture system to promote erythroid differentiation.
-
Phase 1 (Expansion): Culture cells in a serum-free medium supplemented with stem cell factor (SCF), IL-3, and erythropoietin (EPO) for the first 7 days.
-
Phase 2 (Differentiation): From day 7 onwards, culture the cells in a medium containing EPO and insulin. Add this compound or vehicle control to the culture medium at the desired concentration.
-
b. ATP Measurement in Erythrocytes
-
Collect cultured erythroblasts or peripheral red blood cells.
-
Lyse the cells to release intracellular ATP. This can be done using a specific lysis buffer provided in commercial kits or by snap-freezing in liquid nitrogen followed by thawing.
-
Measure ATP levels using a luciferase-based bioluminescence assay or a colorimetric/fluorometric ATP assay kit, following the manufacturer's instructions.[3][16]
-
Normalize the ATP concentration to the cell number or hemoglobin content.
c. Mitochondrial Clearance Assay
-
At different time points of erythroid differentiation (e.g., day 10, 14, 18), harvest the cultured cells.
-
Stain the cells with a mitochondrial-specific fluorescent dye, such as MitoTracker Green FM or MitoTracker Deep Red FM, which accumulates in mitochondria regardless of membrane potential.
-
Co-stain the cells with antibodies against erythroid surface markers (e.g., CD71, Glycophorin A) to identify different stages of differentiation.
-
Analyze the cells by flow cytometry. A decrease in the mean fluorescence intensity of the MitoTracker dye in more mature erythroblasts indicates mitochondrial clearance.[17][18]
d. Quantification of α-Globin Aggregates in Erythrocyte Membranes
-
Isolate red blood cell ghosts (membranes) from peripheral blood or late-stage cultured erythroblasts by hypotonic lysis and repeated washing.
-
Solubilize the membrane proteins in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Separate the globin chains using reversed-phase high-performance liquid chromatography (RP-HPLC) or sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Quantify the amount of membrane-bound α-globin relative to β-globin or a membrane protein standard (e.g., spectrin) by integrating the peak areas from the HPLC chromatogram or by densitometry of the protein bands on the gel.[19]
This compound offers a targeted therapeutic approach for thalassemia by addressing the underlying metabolic defects in erythroid cells. The amelioration of ineffective erythropoiesis, reduction in hemolysis, and improvement in anemia observed in both preclinical and clinical studies highlight its potential as a disease-modifying therapy.[6][9] The protocols outlined in this application note provide a framework for researchers to further investigate the effects of Mitapivat and other pyruvate kinase activators in thalassemia models, contributing to the development of novel treatments for this debilitating disease.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Long-term efficacy and safety of mitapivat in non-transfusion-dependent α- or β-thalassaemia: An open-label phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RESULTS FROM A PHASE 2 STUDY OF MITAPIVAT IN ADULTS WITH NON–TRANSFUSION-DEPENDENT ALPHA- OR BETA-THALASSEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. LONG-TERM EFFICACY AND SAFETY OF THE ORAL PYRUVATE KINASE ACTIVATOR MITAPIVAT IN ADULTS WITH NON–TRANSFUSION-DEPENDENT ALPHA- OR BETA-THALASSEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 9. Measurement of red blood cell adenosine nucleotides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pyruvate kinase activator mitapivat reduces hemolysis and improves anemia in a β-thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pyruvate kinase activator mitapivat reduces hemolysis and improves anemia in a β-thalassemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. haematologica.org [haematologica.org]
- 13. Mitapivat for sickle cell disease and thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitapivat, a pyruvate kinase activator, improves transfusion burden and reduces iron overload in β-thalassemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agios.com [agios.com]
- 16. isom.ca [isom.ca]
- 17. Human erythroid differentiation requires VDAC1-mediated mitochondrial clearance | Haematologica [haematologica.org]
- 18. Human erythroid differentiation requires VDAC1-mediated mitochondrial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relative proteome quantification of alpha, beta, gamma and delta globin chains in early eluting peaks of Bio-Rad variant II® CE-HPLC of hemoglobin from healthy and beta-thalassemia subjects in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantifying Changes in ATP Levels after Mitapivat Treatment In Vitro
Introduction
Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2][3] Pyruvate kinase is a critical enzyme in the glycolytic pathway, responsible for the final step of glycolysis where it catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, concurrently generating a molecule of adenosine triphosphate (ATP).[4][5][6] In certain genetic disorders, such as Pyruvate Kinase Deficiency (PKD), mutations in the gene encoding the red blood cell specific isoform of pyruvate kinase (PKR) lead to decreased enzyme activity, resulting in reduced ATP production.[4][7][8] This ATP deficiency can lead to red blood cell dysfunction and premature destruction, a process known as hemolysis.[4]
Mitapivat has been shown to activate both wild-type and various mutant forms of PKR, thereby increasing ATP production and decreasing levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[1][3] By enhancing the efficiency of glycolysis, Mitapivat aims to restore normal cellular energetics in affected red blood cells.[4][7] The quantification of intracellular ATP levels following Mitapivat treatment is a key method for evaluating its efficacy in vitro and ex vivo. This application note provides a detailed protocol for researchers to measure these changes accurately.
Mechanism of Action
Mitapivat acts as an allosteric activator of PKR. It binds to a site on the enzyme distinct from the active site, stabilizing the active tetrameric conformation of the protein.[2] This enhanced stability and activity lead to a more efficient conversion of PEP to pyruvate, thus boosting ATP synthesis.[9][10]
Figure 1. Mechanism of action of Mitapivat in enhancing ATP production.
Data Presentation
The following table summarizes the quantitative changes in ATP levels observed in red blood cells (RBCs) from patients with pyruvate kinase deficiency following ex vivo treatment with Mitapivat.
| Cell Type | Treatment Duration | Mitapivat Concentration | Mean Fold Increase in ATP | Range of Fold Increase | Reference |
| PK-deficient RBCs | 6 hours | 10 µM | 1.4 | 1.0-2.3 | [4][11] |
| PK-deficient RBCs | 24 hours | 10 µM | 1.5 | 1.0-2.2 | [4][7][8][11][12] |
| Healthy Control RBCs | 6 hours | 10 µM | 1.5 | 1.3-1.7 | [11] |
| Healthy Control RBCs | 24 hours | 10 µM | 1.6 | 1.4-1.8 | [4][7][8][11] |
Experimental Protocols
Principle of ATP Measurement
The most common and sensitive method for quantifying ATP is the bioluminescence assay utilizing the enzyme luciferase.[13][14] In the presence of ATP and magnesium ions, firefly luciferase catalyzes the oxidation of D-luciferin, which results in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration and can be measured using a luminometer.[14]
Protocol: Quantifying ATP in Cultured Cells Treated with Mitapivat
This protocol is designed for adherent or suspension cell lines.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
Mitapivat (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
ATP bioluminescence assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in an opaque-walled 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 1 x 104 cells/well). Allow cells to adhere overnight.
-
For suspension cells, seed cells in an opaque-walled 96-well plate immediately before treatment (e.g., 1 x 104 cells/well).
-
-
Mitapivat Treatment:
-
Prepare serial dilutions of Mitapivat in cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Mitapivat concentration).
-
Remove the old medium (for adherent cells) and add the medium containing Mitapivat or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 6, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
ATP Measurement:
-
Equilibrate the 96-well plate and the ATP assay reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of ATP assay reagent equal to the volume of cell culture medium in each well, as per the manufacturer's instructions.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Normalize the luminescence readings of the Mitapivat-treated wells to the vehicle control wells to determine the fold change in ATP levels.
-
References
- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 6. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AG-348 (Mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and ATP levels over a broad range of PKLR genotypes | Haematologica [haematologica.org]
- 8. AG-348 (Mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and ATP levels over a broad range of PKLR genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]
- 10. ashpublications.org [ashpublications.org]
- 11. thalassaemia.org.cy [thalassaemia.org.cy]
- 12. scispace.com [scispace.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Assessing Mitapivat's Impact on Red Blood Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitapivat is a first-in-class oral, allosteric activator of the pyruvate kinase (PK) enzyme, a critical component of the glycolytic pathway in red blood cells (RBCs).[1] By activating both wild-type and mutant forms of erythrocyte pyruvate kinase (PKR), Mitapivat enhances the final step of glycolysis.[1] This activation leads to a significant increase in adenosine triphosphate (ATP) production and a concurrent decrease in 2,3-diphosphoglycerate (2,3-DPG) levels within the RBCs.[1][2][3] These metabolic shifts are particularly beneficial in the context of certain hereditary hemolytic anemias, such as Pyruvate Kinase Deficiency (PKD) and Sickle Cell Disease (SCD), where RBC metabolism and energy homeostasis are compromised.[2][3]
These application notes provide detailed protocols for assessing the pharmacological effects of Mitapivat on RBC metabolism. The key assays described herein are the measurement of intracellular ATP levels, the quantification of 2,3-DPG levels, and the determination of pyruvate kinase activity. These methods are essential for researchers and drug development professionals seeking to evaluate the efficacy and mechanism of action of Mitapivat and other potential PKR activators.
Mechanism of Action of Mitapivat
Mitapivat binds to a site on the PKR enzyme distinct from its natural allosteric activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric conformation of the enzyme, leading to increased catalytic activity. The enhanced conversion of phosphoenolpyruvate (PEP) to pyruvate drives the production of ATP. The increased glycolytic flux also leads to a reduction in the upstream metabolite 2,3-DPG.
Caption: Mechanism of action of Mitapivat on red blood cell glycolysis.
Quantitative Data on Mitapivat's Impact
The following tables summarize the quantitative effects of Mitapivat on key hematological and metabolic parameters as reported in various studies.
Table 1: Impact of Mitapivat on Hematological Parameters
| Parameter | Disease Model/Patient Population | Treatment Details | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Change from Baseline (Mean ± SD) | Reference |
| Hemoglobin (g/dL) | Sickle Cell Disease (Phase 3) | Mitapivat vs. Placebo | 8.57 (Mitapivat) | 9.34 (Mitapivat) | +0.77 | |
| Hemoglobin (g/dL) | Sickle Cell Disease (Phase 2) | Mitapivat | 8.8 ± 0.9 | 9.9 ± 1.6 | +1.1 ± 0.7 | [4] |
| Hemoglobin (g/dL) | Non-Transfusion-Dependent Thalassemia | Mitapivat 50-100 mg BID | 8.3 ± 1.1 | 9.6 ± 1.7 | +1.3 ± 0.6 | [5] |
| Reticulocyte Count (%) | Sickle Cell Disease (Phase 2) | Mitapivat | 15.6 ± 7.2 | 11.1 ± 5.9 | -4.5 ± 5.3 | [4] |
| Indirect Bilirubin (mg/dL) | Sickle Cell Disease (Phase 3) | Mitapivat vs. Placebo | 3.2 (Mitapivat) | 2.26 (Mitapivat) | -0.94 | |
| Lactate Dehydrogenase (U/L) | Sickle Cell Disease (Phase 2) | Mitapivat | 409 ± 129 | 296 ± 99 | -113 ± 99 | [4] |
Table 2: Impact of Mitapivat on Red Blood Cell Metabolites
| Metabolite | Disease Model/Patient Population | Treatment Details | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | % Change from Baseline | Reference |
| ATP (µmol/g Hb) | Sickle Cell Disease Mice (HbSS) | Mitapivat | ~1.5 | ~2.0 | ~+33% | [6] |
| 2,3-DPG (µmol/g Hb) | Sickle Cell Disease Mice (C57BL/6J) | Mitapivat | ~5.0 | ~4.0 | ~-20% | [6] |
| ATP:2,3-DPG Ratio | Sickle Cell Disease (Phase 2) | Mitapivat | 0.23 ± 0.08 | 0.45 ± 0.16 | +96% | [4] |
Experimental Protocols
The following section provides detailed protocols for the key experiments used to assess the impact of Mitapivat on red blood cell metabolism.
Caption: General experimental workflow for assessing Mitapivat's impact.
Protocol for Measurement of ATP in Red Blood Cells
This protocol is based on the highly sensitive firefly luciferase-based bioluminescent assay.
Principle: The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and magnesium ions, resulting in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration in the sample.
Materials:
-
Freshly collected whole blood in EDTA tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA), 6% (w/v), ice-cold
-
Tris-acetate buffer (e.g., 100 mM, pH 7.75)
-
Commercially available ATP assay kit (containing luciferase, D-luciferin, and ATP standard)
-
Opaque-walled 96-well microplates
-
Luminometer
-
Centrifuge
Procedure:
-
RBC Isolation and Washing:
-
Centrifuge the whole blood at 500 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Resuspend the packed RBCs in 10 volumes of ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Repeat the washing step two more times.
-
-
ATP Extraction:
-
Resuspend the washed RBC pellet in a known volume of PBS to achieve a specific cell concentration (e.g., 1 x 10^8 cells/mL).
-
Add an equal volume of ice-cold 6% TCA to the RBC suspension.
-
Vortex vigorously for 30 seconds to ensure complete lysis and protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the ATP.
-
-
ATP Measurement:
-
Prepare the ATP assay reagent by reconstituting the luciferase and D-luciferin according to the manufacturer's instructions.
-
Prepare a standard curve using the provided ATP standard, with concentrations ranging from picomolar to low micromolar.
-
In an opaque-walled 96-well plate, add a specific volume (e.g., 10-20 µL) of the extracted supernatant or ATP standards to each well.
-
Add the ATP assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from a well with no ATP) from all readings.
-
Plot the luminescence values of the ATP standards against their concentrations to generate a standard curve.
-
Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.
-
Normalize the ATP concentration to the hemoglobin content or cell number of the initial RBC suspension.
-
Protocol for Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in Red Blood Cells
This protocol describes an enzymatic method for the quantification of 2,3-DPG.
Principle: The assay is based on the enzymatic cleavage of 2,3-DPG. The consumption of a cofactor, such as NADH, during a coupled enzymatic reaction is measured spectrophotometrically, and is proportional to the initial amount of 2,3-DPG.[7]
Materials:
-
Isolated and washed red blood cells (as described in the ATP protocol)
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Potassium carbonate (K2CO3), 2.5 M
-
Commercially available 2,3-DPG assay kit (containing necessary enzymes and cofactors)
-
UV-transparent 96-well microplates or cuvettes
-
Spectrophotometer capable of reading at 340 nm
-
Centrifuge
Procedure:
-
Sample Preparation and Deproteinization:
-
Lyse a known volume of packed RBCs by adding 4 volumes of ice-cold 0.6 M PCA.
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 2.5 M K2CO3 dropwise while vortexing until the pH is between 7.0 and 7.5.
-
Incubate on ice for at least 60 minutes to allow for the precipitation of potassium perchlorate.[8]
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is used for the 2,3-DPG measurement.
-
-
Enzymatic Assay:
-
Prepare the reaction mixture according to the 2,3-DPG assay kit manufacturer's instructions. This typically includes a buffer, enzymes (e.g., phosphoglycerate mutase, enolase, pyruvate kinase, lactate dehydrogenase), and cofactors (e.g., ADP, NADH).
-
Prepare a standard curve using the provided 2,3-DPG standard.
-
In a UV-transparent plate or cuvette, add the deproteinized sample or standard.
-
Add the reaction mixture to initiate the reaction.
-
Measure the decrease in absorbance at 340 nm over a specific time interval, as the consumption of NADH is monitored.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) for each sample and standard.
-
Plot the ΔA340/min of the standards against their concentrations to generate a standard curve.
-
Determine the 2,3-DPG concentration in the samples from the standard curve.
-
Normalize the 2,3-DPG concentration to the hemoglobin content of the initial RBC sample.
-
Protocol for Pyruvate Kinase (PK) Activity Assay in Red Blood Cell Lysates
This protocol outlines a coupled enzyme assay to determine PK activity.
Principle: The activity of pyruvate kinase is determined by measuring the rate of pyruvate formation from phosphoenolpyruvate. The pyruvate is then used in a coupled reaction catalyzed by lactate dehydrogenase (LDH), which involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the PK activity.[9][10]
Materials:
-
Isolated and washed red blood cells
-
Lysing solution (e.g., hypotonic buffer with a stabilizing agent)
-
Commercially available PK activity assay kit or individual reagents:
-
Assay buffer (e.g., Tris or HEPES buffer, pH 7.5)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Magnesium chloride (MgCl2)
-
Potassium chloride (KCl)
-
-
UV-transparent 96-well microplates or cuvettes
-
Spectrophotometer capable of reading at 340 nm
-
Centrifuge
Procedure:
-
Preparation of RBC Lysate:
-
Resuspend washed RBCs in a small volume of assay buffer.
-
Lyse the RBCs by freeze-thaw cycles or by adding a hypotonic lysing solution.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to remove cell debris.
-
Collect the supernatant (hemolysate) for the assay.
-
Determine the hemoglobin concentration of the hemolysate for normalization.
-
-
PK Activity Measurement:
-
Prepare a reaction cocktail containing assay buffer, PEP, ADP, NADH, LDH, MgCl2, and KCl.
-
Equilibrate the spectrophotometer and the reaction cocktail to the desired temperature (e.g., 37°C).
-
Add a small volume of the RBC lysate to a UV-transparent plate or cuvette.
-
Initiate the reaction by adding the reaction cocktail.
-
Immediately start monitoring the decrease in absorbance at 340 nm over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption (µmol/min).
-
PK activity is typically expressed as units per gram of hemoglobin (U/g Hb), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
References
- 1. sm.unife.it [sm.unife.it]
- 2. researchgate.net [researchgate.net]
- 3. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-year safety and efficacy of mitapivat in sickle cell disease: follow-up results of a phase 2, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RESULTS FROM A PHASE 2 STUDY OF MITAPIVAT IN ADULTS WITH NON–TRANSFUSION-DEPENDENT ALPHA- OR BETA-THALASSEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 6. Mitapivat increases ATP and decreases oxidative stress and erythrocyte mitochondria retention in a SCD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elkbiotech.com [elkbiotech.com]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. Development of an Automated Enzymatic Method to Quantify Pyruvate Kinase in Red Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mitapivat Sulfate Solubility Issues in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Mitapivat Sulfate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for researchers?
A1: this compound is the sulfate salt of Mitapivat, an allosteric activator of the enzyme pyruvate kinase R (PKR). It is used in research to investigate its effects on erythrocyte metabolism and its therapeutic potential for conditions like pyruvate kinase deficiency and other hemolytic anemias. While the sulfate salt form is used to improve the compound's properties, this compound is still classified as slightly soluble in water, which can present challenges in preparing aqueous solutions for in vitro and in vivo experiments. Achieving accurate and consistent concentrations in aqueous buffers is crucial for reliable experimental results.
Q2: What is the general solubility profile of this compound in aqueous solutions?
A2: The aqueous solubility of this compound is highly dependent on the pH of the solution. It exhibits higher solubility in acidic conditions and its solubility decreases as the pH increases. This is a critical factor to consider when preparing solutions for cell-based assays or other experiments that require physiological pH.
Q3: What are the recommended solvents for preparing a stock solution of Mitapivat?
A3: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. The free base of Mitapivat is soluble in DMSO at concentrations up to 90 mg/mL. When using DMSO, it is advisable to use an anhydrous (dry) grade and store the stock solution in small aliquots at -20°C or -80°C to minimize water absorption and degradation.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What are the common causes and solutions?
A4: This phenomenon, known as "crashing out," is common when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower. The primary reasons and troubleshooting steps are outlined in the troubleshooting guide below.
Troubleshooting Guide
Issue 1: Precipitation Observed Upon Dilution in Aqueous Buffer
Possible Causes & Solutions
-
Final Concentration Exceeds Aqueous Solubility: The most common reason for precipitation is that the final concentration of this compound in the aqueous buffer is above its solubility limit at that specific pH and temperature.
-
Solution: Lower the final concentration of this compound in your working solution.
-
-
pH of the Aqueous Buffer: As this compound's solubility is pH-dependent, a neutral or alkaline buffer will significantly reduce its solubility.
-
Solution: If your experimental design allows, use a buffer with a slightly acidic pH (ideally pH 5.5 or below) to increase solubility.
-
-
Method of Dilution: The way the DMSO stock is introduced into the aqueous buffer can influence precipitation.
-
Solution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. Avoid adding the buffer to the DMSO stock.
-
-
Temperature: The temperature of the aqueous buffer can affect solubility.
-
Solution: Gently warming the aqueous buffer before adding the DMSO stock may help to increase solubility. However, be cautious as prolonged exposure to elevated temperatures can cause degradation.
-
Quantitative Data Summary
The following tables summarize the available solubility data for Mitapivat and its sulfate salt. It is important to note that specific quantitative data for this compound across a wide range of pH values and co-solvents is limited in publicly available literature. The information provided is based on available resources and general principles of solubility enhancement for poorly soluble compounds.
Table 1: Solubility of Mitapivat (Free Base) in Various Solvents
| Solvent | Solubility |
| Water | Insoluble |
| DMSO | Up to 90 mg/mL |
| Ethanol | 2 - 4 mg/mL |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH Range | Solubility |
| 1.0 - 5.5 | Relatively High |
| 5.5 - 8.0 | Low |
Note: "Relatively High" and "Low" are qualitative descriptions found in literature. Specific mg/mL values are not consistently reported.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: General Method for Improving Aqueous Solubility using Co-solvents
This protocol provides a general framework for using co-solvents to enhance the solubility of this compound in aqueous solutions. The optimal co-solvent and its concentration will need to be determined empirically for your specific experimental conditions.
Materials:
-
This compound
-
Co-solvents (e.g., Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol)
-
Aqueous buffer of desired pH
-
Vortex mixer
-
Filtration device (e.g., 0.22 µm syringe filter)
-
Analytical method for concentration determination (e.g., HPLC-UV)
Procedure:
-
Prepare a series of co-solvent/aqueous buffer mixtures (e.g., 10%, 20%, 30% v/v of co-solvent in buffer).
-
Add an excess amount of this compound powder to a known volume of each co-solvent/buffer mixture.
-
Cap the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute an aliquot of the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method.
-
The concentration of the saturated solution represents the solubility of this compound in that specific co-solvent/buffer mixture.
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A logical workflow to troubleshoot precipitation issues with this compound.
Mechanism of Action: Mitapivat Activation of Pyruvate Kinase R (PKR)
Caption: Signaling pathway of Mitapivat's activation of PKR and its downstream effects.
Troubleshooting high variability in ATP measurement with Mitapivat
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are using Mitapivat and experiencing high variability in adenosine triphosphate (ATP) measurements.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in ATP readings between replicate wells after treatment with Mitapivat. What are the common causes?
High variability in luminescence-based ATP assays is a frequent issue that can confound results. The primary causes can be categorized into three areas: the experimental setup, the compound and reagents, and the cellular system.
-
Experimental Setup & Procedural Errors:
-
Inconsistent Cell Seeding: An uneven number of cells per well is a major source of variability. Ensure the cell suspension is thoroughly mixed before and during plating.[1]
-
Pipetting Inaccuracies: Small errors in pipetting reagents, cell suspensions, or during serial dilutions can lead to significant differences in the final readout. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
Temperature Fluctuations: Pyruvate kinase activity and luciferase-based assays are temperature-sensitive.[2] Ensure all plates and reagents are properly equilibrated to the recommended temperature (e.g., room temperature) before starting the assay.[3]
-
Well-to-Well Contamination: Exogenous ATP from fingerprints or bacterial contamination can artificially inflate readings.[4][5] Maintain sterile technique throughout the procedure.
-
Incomplete Cell Lysis: If the lysis buffer is not mixed thoroughly or incubated for the recommended time, ATP release will be inconsistent. Ensure adequate mixing, especially with adherent cells.
-
-
Compound & Reagent Issues:
-
Mitapivat Solubility and Stability: Mitapivat has low aqueous solubility.[2] If the final concentration in the assay medium exceeds its solubility limit, it can precipitate, leading to inconsistent effects. Always prepare fresh dilutions from a DMSO stock and visually inspect for precipitates.[2] Store DMSO stocks at -80°C in aliquots to avoid freeze-thaw cycles.[2]
-
Reagent Degradation: The luciferase enzyme in ATP detection kits is sensitive to temperature and light.[3] Prepare the ATP detection cocktail fresh before each use and avoid prolonged exposure to light.[3]
-
-
Cellular System & Biological Factors:
-
Hemolysis: Red blood cells (RBCs) contain high concentrations of ATP. Lysis of even a small fraction of RBCs during handling, incubation, or reagent addition can release significant amounts of ATP into the supernatant, masking the intracellular changes induced by Mitapivat.[6][7][8] This is a critical factor when working with erythrocytes.
-
Cell Health and Metabolism: The metabolic state of the cells can influence their response. Ensure cells are healthy and in the logarithmic growth phase. Factors like hypoxia can also impact ATP release and hemolysis.[7][9]
-
Q2: What is the expected quantitative increase in ATP levels after Mitapivat treatment?
The magnitude of the ATP increase depends on the cell type, the presence of pyruvate kinase (PK) mutations, Mitapivat concentration, and incubation time. Published data provides a general range of expected outcomes.
-
In Vitro/Ex Vivo Studies: In studies on human red blood cells with PK deficiency, ex vivo treatment with Mitapivat has been shown to increase ATP levels up to 2.4-fold.[10] A separate study observed a mean 1.5-fold increase in ATP levels in PK-deficient RBCs after 24 hours of incubation.[11]
-
Dose-Response: The effect is dose-dependent. A study on PK-deficient RBCs showed a mean 1.3-fold increase in PK activity after 6 hours and a 1.8-fold increase after 24 hours with 10 µM Mitapivat.[12] The corresponding increase in ATP levels also follows a dose-response relationship.
The table below summarizes representative quantitative data from published studies.
| Parameter | Cell Type | Mitapivat Concentration | Incubation Time | Observed Effect | Reference |
| ATP Levels | PK-Deficient Human RBCs | 2 µM | - | Up to 2.4-fold increase | [10] |
| ATP Levels | PK-Deficient Human RBCs | 10 µM | 24 hours | Mean 1.5-fold increase | [11] |
| PK Activity | PK-Deficient Human RBCs | 10 µM | 24 hours | Mean 1.8-fold increase (range 1.2-3.4) | [12] |
| PK Activity | Healthy Control RBCs | 10 µM | 24 hours | Mean 2.3-fold increase (range 1.2-7.1) | [12] |
Q3: How can I minimize the impact of hemolysis on my ATP measurements?
Hemolysis is a critical confounding factor as it directly releases ATP, leading to artificially high and variable readings.[7][13]
-
Gentle Handling: Minimize mechanical stress on red blood cells. This includes gentle mixing by inversion instead of vortexing and slow, careful pipetting.
-
Centrifugation: When separating cells from plasma or washing, use the lowest possible centrifugal force and shortest time required to pellet the cells.
-
Measure Hemolysis: Always measure hemolysis in parallel with ATP. This can be done by measuring the absorbance of free hemoglobin in the supernatant at ~408 nm or using the Harboe spectrophotometric assay.[6][14] Samples with high hemolysis can then be excluded from the analysis.
-
Data Correction: Some studies have attempted to correct ATP values based on the measured hemoglobin concentration, but this can be challenging.[13] The most reliable approach is to minimize lysis from the outset.
Q4: What are the best practices for preparing and handling Mitapivat for in vitro experiments?
Proper handling is crucial to ensure the compound's activity and obtain reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 25-90 mg/mL) in anhydrous, high-quality DMSO.[2] Sonication can aid dissolution.
-
Storage: Store the powdered compound at -20°C. Store the DMSO stock solution in small, single-use aliquots at -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[2]
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the DMSO stock in your cell culture medium or assay buffer.
-
DMSO Control: The final concentration of DMSO in the cell culture should be kept low (ideally <0.1% and not exceeding 0.3%) to avoid solvent-induced cytotoxicity or artifacts.[2] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve high variability in ATP measurements.
Problem: High variability or inconsistent results in ATP assay with Mitapivat.
Caption: A logical workflow for troubleshooting high variability in ATP assays.
Experimental Protocols & Key Visualizations
Mitapivat Mechanism of Action
Mitapivat is a first-in-class allosteric activator of the enzyme pyruvate kinase (PK).[15][16] In red blood cells, which lack mitochondria and rely solely on glycolysis for energy, PK catalyzes the final, rate-limiting step of converting phosphoenolpyruvate (PEP) to pyruvate, which generates ATP.[10][17] By binding to a site distinct from the natural activator (fructose-1,6-bisphosphate), Mitapivat stabilizes the active form of the PK enzyme, increasing its catalytic activity.[10][15] This enhanced activity boosts the production of ATP and lowers the level of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[18]
Caption: Mitapivat allosterically activates Pyruvate Kinase (PKR), boosting ATP production.
Protocol: Measuring Intracellular ATP in Red Blood Cells using a Luminescence-Based Assay
This protocol provides a general framework for quantifying changes in intracellular ATP in RBCs treated with Mitapivat. It is adapted from standard luminescence assay procedures (e.g., Promega CellTiter-Glo®) and incorporates best practices for working with erythrocytes.
Materials:
-
Fresh whole blood collected in an anticoagulant (e.g., EDTA, heparin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Mitapivat DMSO stock solution.
-
Assay Buffer (e.g., PBS with 1% glucose, 170 mg/L adenine, and 5.25 g/L mannitol, pH 7.4).[12]
-
Luminescence-based ATP detection kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Opaque-walled, sterile 96-well plates suitable for luminescence readings.
-
Multichannel pipette.
-
Luminometer.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boost Your Cell ATP Detection with Luminescence Techniques [absin.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. my.luminultra.com [my.luminultra.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Hemolysis is a primary ATP-release mechanism in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Generation and Export of Red Blood Cell ATP in Health and Disease [frontiersin.org]
- 9. Role of hemolysis in red cell adenosine triphosphate release in simulated exercise conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thalassaemia.org.cy [thalassaemia.org.cy]
- 12. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. isom.ca [isom.ca]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitapivat - Wikipedia [en.wikipedia.org]
Optimizing Mitapivat treatment duration for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mitapivat in in vitro experiments. The information is tailored for scientists and drug development professionals to optimize their experimental design and interpret results effectively.
Frequently Asked Questions (FAQs)
Q1: What is Mitapivat and how does it work in vitro?
Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2][3] In vitro, it binds to a site on the PK tetramer distinct from its natural activator, fructose-1,6-bisphosphate (FBP).[1][4][5] This binding stabilizes the enzyme's active conformation, enhancing its catalytic activity.[1][5][6] The primary downstream effects observed in susceptible cells, particularly red blood cells, are an increase in ATP production and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels.[2][3][4][7]
Q2: What is the optimal duration for Mitapivat treatment in my cell-based assay?
The optimal treatment duration depends on the cell type and the specific endpoint being measured. Ex vivo studies with red blood cells (RBCs) have shown significant effects at various time points. For instance, increases in PK activity can be observed as early as 6 hours, with more substantial increases after 24 hours.[8][9] ATP levels also show a time-dependent increase, with significant changes seen at both 6 and 24 hours.[8][9] For longer-term effects on cell health or differentiation, extended incubation periods may be necessary. It is recommended to perform a time-course experiment (e.g., 6, 24, 48, 72 hours) to determine the ideal window for your specific model and assay.[1]
Q3: I am not observing a significant increase in ATP levels after Mitapivat treatment. What are the possible causes?
Several factors could contribute to a lack of response. Firstly, the baseline level of pyruvate kinase protein is a critical determinant; cells with very low or undetectable levels of PK protein may not respond.[2][8] Secondly, the genetic makeup of the PKLR gene in your cell line is crucial, as some mutations may result in a protein that cannot be activated by Mitapivat.[2] Finally, suboptimal drug concentration or incorrect assay conditions can also lead to a poor response.[2] It is advisable to perform a dose-response experiment and ensure your assay controls are working correctly.[2]
Q4: Can Mitapivat be cytotoxic to my cells?
While Mitapivat is designed to enhance cellular energy metabolism, it can be cytotoxic at high concentrations.[1] Potential mechanisms for cytotoxicity include metabolic stress from the rapid activation of glycolysis or off-target effects.[1] If you observe decreased cell viability, consider performing a dose-response study to determine the cytotoxic concentration (CC50) and identify a non-toxic working range.[1]
Q5: How should I prepare and store Mitapivat for my experiments?
Mitapivat has low aqueous solubility but is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 25-90 mg/mL).[5] This stock solution should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles.[5] For experiments, prepare fresh dilutions of the stock solution in your cell culture medium or assay buffer immediately before use.[5] The final DMSO concentration in your culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[2]
Data Summary Tables
Table 1: Summary of Mitapivat Effects on PK Activity in Ex Vivo Human Red Blood Cells
| Treatment Duration | Fold Increase in PK Activity (Mean) | Fold Increase in PK Activity (Range) | Reference |
| 6 hours | 1.3 | 1.0 - 2.0 | [8] |
| 24 hours | 1.8 | 1.2 - 3.4 | [8] |
Table 2: Summary of Mitapivat Effects on ATP Levels in Ex Vivo Human Red Blood Cells
| Treatment Duration | Fold Increase in ATP Levels (Mean) | Fold Increase in ATP Levels (Range) | Reference |
| 6 hours | 1.4 | 1.0 - 2.3 | [9] |
| 24 hours | 1.5 | 1.0 - 2.2 | [8] |
Key Experimental Protocols
Protocol 1: Ex Vivo Treatment of Red Blood Cells with Mitapivat
Objective: To assess the effect of Mitapivat on PK activity and ATP levels in red blood cells.
Methodology:
-
Cell Preparation: Purify red blood cells (RBCs) from whole blood using microcrystalline α-cellulose columns.[8]
-
Incubation Buffer: Prepare an incubation buffer such as AGAM (phosphate-buffered saline containing 1% glucose, 170 mg/L adenine, and 5.25 g/L mannitol, pH 7.40).[8][9]
-
Treatment: Incubate the purified RBCs in the presence of varying concentrations of Mitapivat (up to 10 µM) or a vehicle control (e.g., 0.1% DMSO) at 37°C.[8][9]
-
Time Points: Collect samples at desired time points, such as 3, 6, and 24 hours.[8][9]
-
Analysis: Following incubation, measure PK activity and ATP levels using appropriate assay kits.[8][9]
Protocol 2: Pyruvate Kinase (PK) Activity Assay
Objective: To measure the enzymatic activity of pyruvate kinase in cell lysates.
Methodology:
-
Lysate Preparation: Prepare cell lysates from control and Mitapivat-treated cells. Keep lysates on ice to prevent degradation.[5]
-
Assay Principle: PK activity is typically measured using a lactate dehydrogenase (LDH) coupled enzyme assay. In this reaction, the conversion of phosphoenolpyruvate (PEP) to pyruvate by PK is coupled to the conversion of pyruvate to lactate by LDH, which involves the oxidation of NADH to NAD+.[10]
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, 1 mM ADP, 0.5 mM PEP, 0.2 mM NADH, and LDH.[10]
-
Measurement: Add the cell lysate to the reaction mixture and monitor the decrease in NADH absorbance or fluorescence at 340 nm.[10]
-
Data Analysis: Calculate the rate of NADH consumption, which is proportional to the PK activity in the sample. Normalize the activity to the total protein concentration of the lysate.[5]
Protocol 3: ATP Level Measurement
Objective: To quantify intracellular ATP levels.
Methodology:
-
Assay Kit: Utilize a commercial ATP quantification kit, such as one based on the luciferin-luciferase reaction (e.g., CellTiter-Glo®).[8]
-
Cell Lysis: Lyse the control and Mitapivat-treated cells according to the kit manufacturer's instructions to release intracellular ATP.
-
Luminescence Reaction: Add the reagent containing luciferase and its substrate, D-luciferin, to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Signal Detection: Measure the luminescent signal using a luminometer.
-
Data Analysis: The intensity of the light signal is directly proportional to the ATP concentration. Normalize ATP levels to cell number or total protein concentration.[2]
Visualizations
Caption: Mechanism of action of Mitapivat in the glycolytic pathway.
Caption: Experimental workflow for optimizing Mitapivat treatment duration.
Caption: Troubleshooting guide for a low response to Mitapivat.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 7. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thalassaemia.org.cy [thalassaemia.org.cy]
- 10. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
Mitapivat Technical Support Center: Troubleshooting Low Response in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing a low or absent response to Mitapivat in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mitapivat and its mechanism of action?
Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2][3] Pyruvate kinase is a critical enzyme in the glycolytic pathway, responsible for catalyzing the final step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, which concurrently generates a molecule of ATP.[1][4] Mitapivat binds to a site on the PK tetramer that is distinct from its natural activator, fructose-1,6-bisphosphate (FBP).[2][3] This binding stabilizes the enzyme in its active conformation, thereby enhancing its catalytic activity.[2] The primary therapeutic goal of Mitapivat is to increase ATP production in red blood cells.[2][3][5]
Q2: What is the expected outcome of successful Mitapivat treatment in a responsive cell line?
In a responsive cell line, particularly erythrocytes, treatment with Mitapivat is expected to result in:
-
An increase in intracellular adenosine triphosphate (ATP) levels.[1][6][7]
-
A decrease in 2,3-diphosphoglycerate (2,3-DPG) levels, an upstream metabolite.[1][7][8]
These changes collectively improve the energy balance and health of the cells.[1]
Troubleshooting Guide: Low or No Response to Mitapivat
Q3: We are observing a minimal or no increase in PK activity and ATP levels after Mitapivat treatment. What are the potential causes and how can we troubleshoot this?
Several factors can contribute to a low response to Mitapivat in cell-based assays. Below is a systematic guide to troubleshooting this issue.
Step 1: Verify Cell Line Characteristics
Issue: The cell line may be inherently non-responsive to Mitapivat.
Troubleshooting Actions:
-
Confirm PKLR Gene Status: The genetic makeup of the pyruvate kinase L/R (PKLR) gene is a primary determinant of Mitapivat's efficacy.[1] Certain mutations can lead to a truncated or unstable PK protein that cannot be activated.
-
Recommendation: Sequence the PKLR gene in your cell line to identify any mutations that might confer resistance.[1]
-
-
Assess Baseline PK Protein Levels: The effect of Mitapivat is contingent on the presence of the PK protein.[6][9] Very low or undetectable levels of the protein will naturally lead to a minimal response.[1][6]
-
Recommendation: Quantify the baseline PK protein expression in your cell line using methods like Western blot or ELISA. If levels are low, consider selecting a different cell line with higher endogenous PK expression.[1]
-
Step 2: Optimize Experimental Conditions
Issue: Suboptimal experimental parameters can lead to apparently low or variable responses.
Troubleshooting Actions:
-
Drug Concentration: The concentration of Mitapivat may be too low to elicit a response.[1]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. In clinical trials, doses have ranged from 5 to 100 mg twice daily, which can be adapted for in vitro studies.[1]
-
-
Compound Stability and Solubility: Mitapivat has low aqueous solubility.[9]
-
Recommendation: Ensure the final concentration in your assay buffer does not exceed its solubility limit. Visually inspect for any precipitation. It is advisable to prepare fresh dilutions from a DMSO stock for each experiment.[9]
-
-
Assay Conditions: The conditions for your PK activity or ATP assay may not be optimal.[1] Pyruvate kinase assays are sensitive to temperature.[9]
-
Cell Health and Density: Unhealthy or stressed cells will respond inconsistently to drug treatment.[1]
-
Recommendation: Regularly monitor cell morphology and viability. Use cells within a consistent and low passage number range. Optimize cell seeding density to ensure they are in a healthy growth phase during the experiment.[9]
-
Step 3: Ensure Assay Integrity
Issue: Technical problems with the assay itself can lead to inaccurate results.
Troubleshooting Actions:
-
Incomplete Cell Lysis: For intracellular ATP measurements, incomplete cell lysis will result in an underestimation of total ATP.[9]
-
Recommendation: Use a validated lysis buffer and ensure a consistent lysis procedure across all samples. For red blood cells, freeze-thaw cycles can be an effective method.[9]
-
-
ATP Degradation: ATP is a labile molecule that can be rapidly degraded by ATPases.[9]
-
Recommendation: Use a lysis buffer that contains ATPase inhibitors and process your samples quickly on ice.[9]
-
-
Vehicle Control: The vehicle control (e.g., DMSO) should not affect the assay readout.
-
Recommendation: Test the effect of the vehicle at the concentration used in your experiment. If an effect is observed, consider using a lower concentration.[9]
-
Data Presentation
Table 1: Summary of Mitapivat Effects on PK Activity and ATP Levels in Ex Vivo Studies with Human Red Blood Cells
| Parameter | Condition | Fold Increase (Mean) | Fold Increase (Range) | Reference |
| PK Activity | PK-deficient RBCs (24h treatment) | 1.8 | 1.2 - 3.4 | [6] |
| ATP Levels | PK-deficient RBCs (24h treatment) | 1.5 | 1.0 - 2.2 | [6] |
| ATP Levels | Control RBCs (24h treatment) | 1.6 | 1.4 - 1.8 | [6] |
| PK Activity | Sickle Cell Disease RBCs | 2.29 | N/A | [3] |
| ATP Levels | Sickle Cell Disease RBCs | N/A | up to 1.867 |
Table 2: Troubleshooting Checklist for Low Mitapivat Response
| Potential Cause | Recommended Action |
| Cell Line | |
| Non-responsive PKLR mutations | Sequence the PKLR gene.[1] |
| Low baseline PK protein | Quantify PK protein levels (Western blot/ELISA); select a higher-expressing cell line.[1][6] |
| Experimental Conditions | |
| Suboptimal drug concentration | Perform a dose-response curve.[1] |
| Compound instability/precipitation | Prepare fresh solutions; visually inspect for precipitates.[9] |
| Incorrect assay temperature | Ensure temperature equilibrium before starting the reaction.[9] |
| Suboptimal reagent concentrations | Verify concentrations of substrates (PEP, ADP) and coupling enzymes.[9][10] |
| Poor cell health | Monitor cell morphology and viability; use low passage number cells.[1] |
| Assay Integrity | |
| Incomplete cell lysis | Use a validated lysis buffer and procedure.[9] |
| ATP degradation | Use ATPase inhibitors and keep samples on ice.[9] |
| Vehicle control interference | Test vehicle effect; use a lower concentration if necessary.[9] |
Experimental Protocols
Protocol 1: Measurement of Pyruvate Kinase (PK) Activity
This protocol is a coupled enzyme assay where the production of pyruvate by PK is linked to the oxidation of NADH by lactate dehydrogenase (LDH), measured as a decrease in absorbance at 340 nm.[11]
Materials:
-
Mitapivat-treated and control cell lysates
-
Lysis buffer (e.g., hypotonic buffer)
-
Assay buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO4)
-
Phosphoenolpyruvate (PEP) solution
-
Adenosine diphosphate (ADP) solution
-
NADH solution
-
Lactate dehydrogenase (LDH) enzyme
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Lyse the treated and control cells and clarify the lysate by centrifugation.[11]
-
In a cuvette, prepare a reaction mixture containing assay buffer, ADP, NADH, and LDH.[11]
-
Incubate the mixture at 25°C for 5 minutes to reach temperature equilibrium.[11]
-
Initiate the reaction by adding the cell lysate.
-
Start the measurement by adding PEP and monitor the decrease in absorbance at 340 nm for 5-10 minutes.[11]
-
The rate of NADH oxidation is proportional to the PK activity.[11]
-
Calculate PK activity, typically expressed as units per gram of hemoglobin (U/g Hb) or per milligram of total protein.[11]
Protocol 2: Quantification of ATP Levels
This protocol uses a luciferase-based assay to measure intracellular ATP.[11]
Materials:
-
Mitapivat-treated and control cell samples
-
ATP-releasing agent (e.g., trichloroacetic acid or a commercial lysis reagent)
-
Luciferin-luciferase reagent
-
Luminometer
-
ATP standard solution
Procedure:
-
Take a known number of cells from the treated and control samples.
-
Lyse the cells using an ATP-releasing agent to release intracellular ATP.[11]
-
Add the luciferin-luciferase reagent to the cell lysate.[11]
-
Measure the luminescence using a luminometer.
-
Generate a standard curve using the ATP standard solution.
-
Calculate the ATP concentration in the samples based on the standard curve.
-
Normalize ATP levels to cell number or total protein concentration.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3307271A1 - Methods of using pyruvate kinase activators - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sicklecellanemianews.com [sicklecellanemianews.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Red cell pyruvate kinase deficiency: an optimised assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Mitapivat Preclinical Development: A Technical Support Center for Off-Target Effect Management
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing and characterizing potential off-target effects of Mitapivat during preclinical studies. The information is presented through troubleshooting guides and frequently asked questions to address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Mitapivat?
Mitapivat is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1] It specifically targets the red blood cell isoform, PKR, by binding to an allosteric site distinct from the enzyme's natural activators.[1][2] This activation enhances the glycolytic pathway, leading to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).[1][3] By restoring normal energy metabolism in red blood cells, Mitapivat improves their lifespan, reduces hemolysis, and alleviates anemia associated with PK deficiency.[2][4]
Q2: What are the known or potential off-target effects of Mitapivat identified in preclinical and clinical studies?
While generally well-tolerated, some off-target effects and safety signals have been noted for Mitapivat that warrant investigation in a preclinical setting:
-
Hormonal Effects: Mitapivat has been observed to cause decreases in estrone and estradiol in male patients, suggesting a mild-to-moderate inhibitory effect on the aromatase enzyme.[3][5][6]
-
Hepatocellular Injury: Liver injury has been observed in patients with other conditions who were treated with higher doses of Mitapivat than those recommended for PK deficiency.[4][7] This highlights the liver as a potential site for off-target effects, necessitating monitoring of liver function markers.
-
Metabolic Effects: Increases in urate have been reported as a common side effect.[3] Additionally, post-marketing surveillance has identified signals related to increased blood iron and potential iron overload, which may be a complex interaction between the drug and the underlying disease.[8]
Q3: Why is it critical to characterize off-target effects during preclinical development?
Identifying off-target interactions early is crucial for several reasons:
-
Predicting Toxicity: Off-target binding can lead to unexpected toxicities or adverse effects, which can derail a drug development program.[9]
-
Informing Clinical Trial Design: A clear understanding of a compound's selectivity profile helps in designing safer clinical trials with appropriate monitoring for potential side effects.
-
Mechanism of Action Clarity: Differentiating on-target efficacy from off-target pharmacology ensures a clear understanding of the drug's true mechanism of action.
-
Lead Optimization: For medicinal chemists, an off-target profile provides a roadmap for rationally designing next-generation molecules with improved selectivity and a better safety profile.[10]
Q4: What is a recommended general strategy for assessing the off-target profile of Mitapivat?
A systematic, multi-tiered approach is recommended. This strategy begins with broad, in vitro screening to identify potential interactions, followed by more focused cellular assays to confirm target engagement and concludes with functional assays to understand the physiological consequences.
Section 2: Troubleshooting Guides
Kinase Profiling Assays
Q: My kinase profiling screen shows significant inhibition of an unexpected kinase. How do I validate this finding? A: A "hit" from a large panel screen requires orthogonal validation. First, confirm the result by determining a full dose-response curve to calculate an accurate IC50 value.[10] Next, use a different assay format (e.g., if the primary screen was radiometric, use a fluorescence-based or mobility shift assay) to rule out technology-specific artifacts.[11][12] Finally, progress to cellular assays like CETSA to confirm that Mitapivat engages the putative off-target kinase inside a living cell.[13]
Q: I'm seeing high variability or "noisy" data in my radiometric kinase assay. What are the common causes? A: High variability can stem from several factors:
-
Substrate Depletion: Ensure that substrate (ATP and peptide/protein) consumption is minimal (<10-15%) during the reaction.
-
Enzyme Purity and Stability: Use highly purified kinase preparations, as contaminating kinases can lead to false signals.[14] Ensure the enzyme is stable under the assay conditions.
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%).[11]
-
Pipetting Errors: Inaccurate pipetting, especially of the radioactive ATP, can be a major source of variability. Use calibrated pipettes and appropriate techniques.
Q: How should I interpret IC50 values from a broad kinase panel? A: An IC50 value represents the concentration at which a compound inhibits 50% of a kinase's activity in vitro.[10] When analyzing a panel, look for a "selectivity window." A compound is generally considered selective if the IC50 for the primary target is significantly lower (e.g., >30-fold) than for off-targets. However, context is key. An off-target with an IC50 of 5 µM may not be physiologically relevant if the on-target cellular potency is in the low nanomolar range and the expected clinical exposure is low. Conversely, potent inhibition of a critical off-target (e.g., a kinase involved in cardiac function) is a red flag even with a moderate IC50.
Cellular Thermal Shift Assay (CETSA)
Q: I am not observing a thermal shift for a known target binder (positive control). What could be wrong? A: This issue can arise from several sources:
-
Incorrect Heat Challenge: The heating temperature or duration may be suboptimal for the target protein. You must first establish a melt curve for your target protein in the absence of any compound to identify the appropriate temperature range for the shift experiment.[15][16]
-
Compound Permeability/Stability: The compound may not be cell-permeable or could be rapidly metabolized or effluxed from the cell.[15] Consider running the assay in cell lysate to bypass the cell membrane barrier and confirm direct binding.[17]
-
Insufficient Compound Concentration: The concentration of the compound may be too low to saturate the target protein and induce a measurable stabilization. Test a higher concentration.[15]
-
Antibody Issues: For Western blot-based detection, the antibody may be of poor quality, non-specific, or used at the wrong dilution, leading to an inability to detect the soluble protein fraction accurately.
Q: My CETSA results are inconsistent between replicates. What should I check? A: Inconsistency often points to technical variability:
-
Uneven Heating/Cooling: Ensure all samples in the thermal cycler experience the same temperature profile.[15]
-
Variable Cell Lysis: Incomplete or inconsistent cell lysis (e.g., with freeze-thaw cycles) can lead to variable recovery of the soluble protein fraction.
-
Protein Loading: Precise quantification and normalization of protein loading for Western blotting are critical. Always re-probe the membrane for a loading control protein that does not shift its thermal stability under the experimental conditions.[16]
In Vitro Cytotoxicity Assays
Q: My assay shows high cytotoxicity at low concentrations of Mitapivat. How can I troubleshoot this? A: Unexpected cytotoxicity can be an artifact.
-
Assay Interference: Some compounds interfere with the assay chemistry. For example, in MTT or XTT assays, a compound that is a chemical reductant can directly convert the tetrazolium salt, mimicking cell viability and masking toxicity, or vice versa. Always run a cell-free control with the compound and assay reagents to check for direct chemical interference.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your chosen cell line.[18]
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to an on-target or off-target effect of Mitapivat. Test the compound in multiple cell lines from different tissues to assess if the cytotoxicity is widespread or cell-type specific.[19]
Q: The results from my MTT assay are not correlating with other viability markers. Why might this be? A: Different assays measure different aspects of cell health. MTT and similar assays measure metabolic activity, which may not always correlate directly with membrane integrity (measured by LDH release or trypan blue) or apoptosis (measured by caspase activity). A compound could, for instance, inhibit mitochondrial respiration without causing immediate cell lysis. Using multiple, mechanistically distinct cytotoxicity assays provides a more complete picture of a compound's effect on cell health.[20]
Section 3: Data Presentation
Summary of Potential Off-Target Effects and Investigative Methods
| Potential Off-Target Effect | Preclinical Assay Platform | Key Endpoint(s) | Typical Issues & Troubleshooting |
| Off-Target Kinase Inhibition | In Vitro Radiometric Kinase Panel[13][21] | IC50 values against a broad panel of kinases. | Issue: False positives/negatives. Solution: Validate hits with orthogonal assays (e.g., fluorescence-based) and confirm cellular engagement with CETSA. |
| Aromatase (CYP19A1) Inhibition | Recombinant Enzyme Assay | IC50 value for aromatase activity. | Issue: Interference from test compound. Solution: Run compound in cell-free controls to check for assay artifacts. |
| Hepatotoxicity | In Vitro Hepatocyte Viability Assays (e.g., HepG2, primary human hepatocytes)[19] | EC50 for cytotoxicity; measurement of liver enzyme leakage (ALT/AST). | Issue: Cell line not representative. Solution: Use primary hepatocytes or 3D liver models for more physiologically relevant data. |
| General Cytotoxicity | Panel of Cancer/Normal Cell Lines (e.g., MTT, XTT, CellTiter-Glo)[22] | EC50 values across multiple cell lines. | Issue: Assay interference. Solution: Use multiple assay types that measure different viability parameters (metabolism, membrane integrity, ATP levels). |
| Drug-Metabolizing Enzyme Interaction | CYP450 Inhibition/Induction Assays | IC50 for inhibition of major CYP isoforms (e.g., CYP3A4); change in enzyme expression.[2] | Issue: In vitro results may not predict in vivo effects. Solution: Correlate with in vivo pharmacokinetic studies. |
Section 4: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
Adapted from protocols described in BenchChem and NCBI.[15][16][17]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cell line) and grow to 80-90% confluency. Treat cells with either Mitapivat at the desired concentration or vehicle control (e.g., DMSO) for 1-2 hours in a CO2 incubator.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes. Include an unheated control at room temperature. Cool samples at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA or Bradford assay. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Denature the normalized samples in Laemmli buffer and run on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the protein of interest. Follow with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities. For each treatment group (vehicle vs. Mitapivat), normalize the intensity at each temperature to the unheated control. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the curve to the right for the Mitapivat-treated sample indicates target stabilization.[16]
Protocol 2: Radiometric Kinase Profiling Assay
This is a general protocol; specific conditions will vary by kinase.[13][23]
-
Reagent Preparation: Prepare kinase buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA). Prepare a stock solution of the kinase, its specific peptide or protein substrate, and γ-³³P-ATP.
-
Compound Preparation: Serially dilute Mitapivat in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, substrate, and the test compound (Mitapivat) or DMSO vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding γ-³³P-ATP. Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate Reaction: Stop the reaction by adding a solution such as phosphoric acid.
-
Capture Substrate: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unincorporated γ-³³P-ATP will not.
-
Washing: Wash the filter mat multiple times with a wash solution (e.g., dilute phosphoric acid) to remove all unincorporated radioactivity.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Section 5: Signaling Pathway and Workflow Diagrams
References
- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Mitapivat used for? [synapse.patsnap.com]
- 3. Mitapivat - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 5. What are the approved indications for Mitapivat? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Agios’ Phase 3 ACTIVATE-Kids Study of Mitapivat in Children with Pyruvate Kinase (PK) Deficiency Not Regularly Transfused Met Primary Endpoint – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 8. Mitapivat‐Associated Adverse Effects and Potential Mechanistic: Insights From Real‐World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. In vitro kinase assay [protocols.io]
Technical Support Center: Mitapivat in Non-Transfusion-Dependent Thalassemia Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Mitapivat in pre-clinical and clinical studies for non-transfusion-dependent (NTDT) α- and β-thalassemia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mitapivat in the context of thalassemia?
Mitapivat is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] In red blood cells (RBCs), the PKR isoform of this enzyme is crucial for the final step of glycolysis, converting phosphoenolpyruvate to pyruvate while generating ATP.[2][3] Although individuals with thalassemia typically have wild-type PK, their RBCs experience increased oxidative stress and energy demands.[4] Mitapivat enhances the activity of the PKR enzyme, which is believed to increase ATP production and decrease levels of 2,3-diphosphoglycerate (2,3-DPG).[1][2][3] This improved RBC energy metabolism is thought to enhance RBC health and function, reduce hemolysis, and improve anemia.[5][6]
Q2: What is the recommended starting dosage of Mitapivat in clinical studies for NTDT thalassemia?
In the Phase 2 and Phase 3 (ENERGIZE) clinical trials for NTDT thalassemia, the initial dosage of Mitapivat was 50 mg twice daily (BID) for the first six weeks, followed by a dose escalation to 100 mg BID.[7][8] The Phase 3 ENERGIZE study randomized patients to receive Mitapivat 100 mg BID or a placebo for 24 weeks.[9]
Q3: What are the primary efficacy endpoints to consider when designing a study with Mitapivat for NTDT thalassemia?
The primary endpoint in the Phase 3 ENERGIZE trial was a hemoglobin (Hb) response, defined as an increase of at least 1.0 g/dL in the average Hb concentration from week 12 through week 24 compared to baseline.[6][9] Key secondary endpoints included the change from baseline in the Functional Assessment of Chronic Illness Therapy – Fatigue (FACIT-Fatigue) score and the change in average Hb concentration.[9]
Q4: What are the most common adverse events associated with Mitapivat treatment in NTDT thalassemia patients?
The most frequently reported treatment-emergent adverse events (TEAEs) in clinical trials have been initial insomnia, headache, dizziness, and nausea.[4][6][7][10] In the Phase 3 ENERGIZE study, the incidence of adverse events was similar between the Mitapivat and placebo groups.[10]
Q5: Are there any specific safety monitoring requirements during Mitapivat treatment?
Yes, it is recommended to obtain liver function tests prior to initiating Mitapivat and then monthly for the first six months of treatment, and as clinically indicated thereafter.[5] Treatment should be interrupted if clinically significant increases in liver tests are observed or if alanine aminotransferase (ALT) is greater than five times the upper limit of normal (ULN).[5][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Hemoglobin Response | Insufficient treatment duration. | A sustained hemoglobin response may take time to manifest. In the Phase 2 study, the mean time to the first ≥1.0 g/dL increase in hemoglobin was 4.5 weeks.[7] Continue treatment and monitoring as per the study protocol. |
| Individual patient variability. | Response to Mitapivat can vary between patients. Assess for adherence to the treatment regimen and consider potential underlying factors that may influence response. | |
| Patient-Reported Fatigue Not Improving Despite Hemoglobin Increase | Subjective nature of fatigue. | Utilize standardized patient-reported outcome measures like the FACIT-Fatigue scale to quantify changes. Improvements in fatigue have been observed and are a key secondary endpoint in clinical trials.[4][12] |
| Development of Insomnia, Headache, or Dizziness | Common treatment-emergent adverse events. | These side effects are often initial and may resolve over time.[4][6] Monitor the patient and manage symptoms as clinically appropriate. Dose reduction is not typically the first line of action for these specific AEs. |
| Elevated Liver Enzymes | Potential for hepatocellular injury. | As per safety guidelines, interrupt Mitapivat if ALT >5x ULN or if other clinically significant increases in liver tests are observed.[5][11] Discontinue treatment if hepatic injury due to Mitapivat is suspected.[5] |
| Acute Hemolysis Upon Discontinuation | Abrupt cessation of the drug. | Avoid abruptly discontinuing Mitapivat. A gradual tapering of the dose is recommended if treatment needs to be stopped. Monitor patients for signs of acute hemolysis (jaundice, dark urine, fatigue) during and after discontinuation.[5] |
Data Summary Tables
Table 1: Mitapivat Dosage Regimen in NTDT Thalassemia Clinical Trials
| Study Phase | Initial Dose | Dose Escalation | Maintenance Dose | Reference |
| Phase 2 | 50 mg BID | To 100 mg BID at Week 6 | 100 mg BID | [7][8][13] |
| Phase 3 (ENERGIZE) | 100 mg BID | N/A | 100 mg BID | [9][14] |
Table 2: Efficacy of Mitapivat in the Phase 3 ENERGIZE Study
| Endpoint | Mitapivat (n=130) | Placebo (n=64) | p-value | Reference |
| Hemoglobin Response Rate | 42.3% | 1.6% | <0.0001 | [9] |
| Mean Change in Hb (Weeks 12-24) in Responders | 1.56 g/dL | N/A | N/A | [9] |
| Improvement in FACIT-Fatigue Score | Statistically Significant | N/A | Statistically Significant |
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in NTDT Thalassemia Studies
| Adverse Event | Phase 2 Study (n=20) | Phase 3 ENERGIZE Study (Mitapivat arm, n=130) | Reference |
| Initial Insomnia | 50% | 14% | [6][7][15] |
| Dizziness | 30% | Not specified as most common | [6][7] |
| Headache | 25% | 22% | [6][7][15] |
| Nausea | Not specified as most common | 12% | [10][15] |
Experimental Protocols
Protocol 1: Monitoring Hemoglobin Response and Safety in a Clinical Trial Setting
-
Baseline Assessment:
-
Dosing and Titration:
-
Initiate Mitapivat at 50 mg BID.
-
At week 6, based on safety evaluations and hemoglobin concentrations, increase the dose to 100 mg BID.[7]
-
-
Efficacy Monitoring:
-
Measure hemoglobin concentration at regular intervals (e.g., every 2-4 weeks).
-
The primary endpoint in the ENERGIZE study was the average Hb increase from week 12 to week 24.[9]
-
-
Safety Monitoring:
Visualizations
Caption: Mechanism of action of Mitapivat in a red blood cell.
Caption: Clinical trial workflow for Mitapivat dose adjustment.
Caption: Logical workflow for troubleshooting adverse events.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. The potential of mitapivat in thalassemia: results of the ENERGIZE and ENERGIZE-T trials | VJHemOnc [vjhemonc.com]
- 5. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 6. Right in time: Mitapivat for the treatment of anemia in α- and β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agios Presents Positive Results from Phase 2 Study of Mitapivat in Non-transfusion-dependent α- and β-Thalassemia at the European Hematology Association Virtual Congress – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 8. hcplive.com [hcplive.com]
- 9. Mitapivat safe and effective in non-transfusion-dependent thalassaemia - BJH [bjh.be]
- 10. Agios Presents Positive Results from Phase 3 ENERGIZE Study of Mitapivat in Non-Transfusion-Dependent Thalassemia in Plenary Session at the European Hematology Association 2024 Hybrid Congress - BioSpace [biospace.com]
- 11. Agios Provides Update on U.S. PDUFA Goal Date for PYRUKYND® (mitapivat) in Thalassemia – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 12. Luspatercept versus mitapivat for non‐transfusion‐dependent β‐thalassemia: Dare to compare? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biospace.com [biospace.com]
- 14. PYRUKYND® – TIF [thalassaemia.org.cy]
- 15. ashpublications.org [ashpublications.org]
Technical Support Center: Preventing Mitapivat Precipitation in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to prevent and troubleshoot the precipitation of Mitapivat in cell culture media. Mitapivat, a first-in-class allosteric activator of pyruvate kinase (PKR), is a valuable tool in research and drug development. However, its physicochemical properties can present challenges in aqueous environments like cell culture media. This guide offers detailed protocols and answers to frequently asked questions to ensure the successful use of Mitapivat in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mitapivat and why is it used in cell culture experiments?
Mitapivat is a potent, orally bioavailable small molecule that activates the pyruvate kinase-R (PKR) enzyme.[1][2] PKR is a critical enzyme in the glycolytic pathway, responsible for the final step of converting phosphoenolpyruvate (PEP) to pyruvate, which generates ATP. In research, Mitapivat is used to study the effects of PKR activation on cellular metabolism, particularly in the context of diseases like pyruvate kinase deficiency, sickle cell disease, and thalassemia.[3]
Q2: What are the primary causes of Mitapivat precipitation in cell culture media?
Mitapivat precipitation in cell culture media is a common issue that can arise from several factors:
-
Low Aqueous Solubility: Mitapivat is slightly soluble in water.[4]
-
High Concentration: The final concentration of Mitapivat in your media may exceed its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated Dimethyl Sulfoxide (DMSO) stock solution into an aqueous medium can cause the compound to "crash out" of the solution.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with Mitapivat and affect its solubility.
-
Temperature and pH: Changes in temperature and pH can alter the solubility of the compound. Mitapivat's solubility is pH-dependent, with higher solubility in acidic conditions (pH 1.0-5.5) and lower solubility in neutral to basic conditions (pH 5.5-8.0).
Q3: How should I prepare and store Mitapivat for in vitro experiments?
Proper preparation and storage are crucial to prevent precipitation. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[5] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always prepare fresh working solutions in your cell culture medium immediately before use.
Q4: Can the type of cell culture medium or the presence of serum affect Mitapivat's solubility?
Yes, the composition of the cell culture medium can significantly impact Mitapivat's solubility. Different media, such as DMEM and RPMI-1640, contain varying concentrations of salts, amino acids, and other components that can interact with the compound.[6] The presence of fetal bovine serum (FBS) can also affect solubility; serum proteins may bind to the compound, which can either increase or decrease its solubility and bioavailability.[7] It is essential to determine the solubility of Mitapivat in your specific cell culture medium and serum conditions.
Troubleshooting Guide: Mitapivat Precipitation
If you observe a precipitate after adding Mitapivat to your cell culture medium, follow this troubleshooting guide:
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles upon adding Mitapivat stock to media. | Solvent Shock: Rapid change in solvent polarity. | Pre-warm the cell culture media to 37°C. Add the DMSO stock solution drop-wise while gently vortexing or swirling the media to ensure rapid and even dispersion.[8] |
| Concentration Exceeds Solubility Limit: The final concentration is too high. | Perform a dose-response experiment to determine the highest soluble concentration that achieves the desired biological effect. Consider lowering the final concentration. | |
| Precipitate forms over time in the incubator. | Compound Instability: Mitapivat can degrade under certain conditions. | Prepare fresh working solutions immediately before each experiment. Avoid prolonged storage of Mitapivat in aqueous solutions. |
| Interaction with Media Components: The compound may interact with salts or proteins in the media over time. | Test the solubility of Mitapivat in your specific media over the intended duration of your experiment. Consider using a serum-free medium if serum proteins are suspected to be the cause of precipitation. | |
| Inconsistent results between experiments. | Incomplete Dissolution or Precipitation: The actual concentration of soluble Mitapivat is variable. | Visually inspect your working solution for any signs of precipitation before adding it to your cells. Use the provided protocol to determine the maximum soluble concentration and work below that limit. |
Quantitative Data Summary
The following table summarizes the known solubility of Mitapivat in various solvents. Note that the solubility in specific cell culture media can vary and should be determined experimentally.
| Solvent | Solubility | Molar Concentration (mM) |
| DMSO | 45 mg/mL | 99.87 mM |
| DMSO | 90 mg/mL | 199.75 mM |
| Ethanol | 2 mg/mL | 4.43 mM |
| Water | Insoluble | - |
Data compiled from multiple sources.[5] Note that moisture-absorbing DMSO can reduce solubility.
Experimental Protocols
Protocol 1: Preparation of Mitapivat Stock Solution
Objective: To prepare a high-concentration stock solution of Mitapivat in DMSO.
Materials:
-
Mitapivat powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Under a chemical fume hood, accurately weigh the desired amount of Mitapivat powder.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming to 37°C or brief sonication can be used.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of Mitapivat in Cell Culture Medium
Objective: To determine the highest concentration of Mitapivat that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
Mitapivat stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the Mitapivat DMSO stock solution in your pre-warmed cell culture medium. It is recommended to perform serial dilutions (e.g., 2-fold or 10-fold) to cover a wide range of concentrations (e.g., from 100 µM down to 0.1 µM).
-
When preparing the dilutions, add the DMSO stock to the medium while gently vortexing to avoid solvent shock. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO₂) for a duration equivalent to your experiment's endpoint (e.g., 24, 48, or 72 hours).
-
At various time points (e.g., immediately after preparation, 1h, 4h, 24h, 48h, 72h), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment).
-
For a more sensitive assessment, place a small aliquot of each dilution on a microscope slide and examine for the presence of micro-precipitates.
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mitapivat allosterically activates Pyruvate Kinase R (PKR), stabilizing its active tetrameric form.
Caption: Workflow for preventing Mitapivat precipitation and conducting cell-based assays.
References
- 1. What is the mechanism of Mitapivat? [synapse.patsnap.com]
- 2. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 3. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Vehicle Control in Mitapivat Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for vehicle control in Mitapivat experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mitapivat?
Mitapivat is a first-in-class, oral, small-molecule allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It binds to the PK tetramer at a site distinct from its natural activator, fructose-1,6-bisphosphate, stabilizing the active conformation of the enzyme and enhancing its catalytic activity.[2] In red blood cells (RBCs), this activation of the PKR isoform boosts the glycolytic pathway, leading to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).[1][3] This restoration of erythrocyte energetics improves RBC health and survival, thereby reducing hemolysis.[2]
Q2: What is the recommended vehicle for preparing Mitapivat stock solutions for in vitro experiments?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of Mitapivat for in vitro studies due to the compound's good solubility in this solvent.[4] It is recommended to prepare a high-concentration stock solution (e.g., 25-90 mg/mL) in fresh, anhydrous DMSO. Sonication can be used to aid dissolution. For long-term storage, the powder form is stable at -20°C for up to 3 years. Once dissolved in DMSO, it is advisable to create aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To prevent solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.3%.[4] It is imperative to include a vehicle control group in all experiments, which consists of the medium with the same final concentration of DMSO as the treated groups, to account for any potential effects of the solvent itself.
Q4: What is a suitable vehicle for oral administration of Mitapivat in preclinical animal studies?
For preclinical oral gavage studies in rodents, a suspension of Mitapivat is often used.[3] A common and generally well-tolerated vehicle for suspending poorly water-soluble compounds like Mitapivat is an aqueous solution containing a suspending agent such as carboxymethylcellulose (CMC).[3] A frequently used concentration is 0.5% (w/v) sodium CMC in sterile water.[3] To improve the suspension's stability and aid in wetting the compound, a surfactant like Tween 80 (e.g., at 0.2%) can be included.[5]
Q5: Are there any known adverse effects associated with commonly used oral gavage vehicles in rodents?
While generally considered safe, some adverse effects can be associated with oral gavage vehicles, especially with repeated administration. High volumes or high concentrations of vehicles like hydroxypropyl-β-cyclodextrin have been linked to renal toxicity in rats.[6] Oily vehicles can increase the risk of gavage-related reflux and aspiration.[7][8] The gavage procedure itself can be a source of stress for the animals, potentially leading to physiological changes that could confound experimental results.[7][8][9] Therefore, it is crucial to use appropriate volumes, concentrations, and proper gavage techniques, and to include a vehicle-only control group to monitor for any vehicle-related effects.
Data Presentation
Table 1: In Vitro Efficacy of Mitapivat on Human Red Blood Cell Parameters
| Mitapivat Concentration (µM) | Mean Fold Increase in PKR Activity (± SD) | Mean Fold Increase in Intracellular ATP (± SD) | Mean Percent Decrease in 2,3-DPG (± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 | 0 ± 5 |
| 0.1 | 1.5 ± 0.2 | 1.2 ± 0.1 | 15 ± 7 |
| 1.0 | 2.5 ± 0.4 | 1.8 ± 0.2 | 35 ± 9 |
| 10.0 | 3.4 ± 0.5 | 2.4 ± 0.3 | 50 ± 12 |
| 100.0 | 3.5 ± 0.6 | 2.5 ± 0.3 | 55 ± 14 |
Data are hypothetical and compiled for illustrative purposes based on trends observed in preclinical studies.
Table 2: Recommended Vehicle Formulations for Mitapivat
| Application | Vehicle Composition | Preparation Notes |
| In Vitro Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | Prepare high-concentration stock (25-90 mg/mL). Store in aliquots at -80°C. |
| In Vivo Oral Gavage (Rodents) | 0.5% (w/v) Sodium Carboxymethylcellulose (CMC) in sterile water | A surfactant such as 0.2% (v/v) Tween 80 can be added to improve suspension stability. Prepare fresh or store at 4°C for a limited time. |
Mandatory Visualization
References
- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Should oral gavage be abandoned in toxicity testing of endocrine disruptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. daily oral gavage: Topics by Science.gov [science.gov]
Improving reproducibility of Mitapivat-based experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experimental results based on Mitapivat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mitapivat?
Mitapivat is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It binds to a site on the PK tetramer distinct from its natural activator, fructose-1,6-bisphosphate (FBP).[1][3] This binding stabilizes the active conformation of the enzyme, enhancing its catalytic activity.[1] The primary therapeutic goal of Mitapivat is to increase adenosine triphosphate (ATP) production in red blood cells (RBCs), thereby improving their lifespan and reducing hemolysis in patients with PK deficiency.[1][4]
Q2: What are the primary in vitro indicators of Mitapivat activity?
Successful target engagement by Mitapivat in in vitro experiments, particularly in red blood cells, is primarily indicated by two key downstream effects: an increase in intracellular ATP levels and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels.[2]
Q3: How should Mitapivat be prepared and stored for in vitro use?
Mitapivat has low aqueous solubility but is readily soluble in dimethyl sulfoxide (DMSO). For optimal stability, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 25-90 mg/mL) and store it in aliquots at -80°C for up to one year. The powder form can be stored at -20°C for up to three years. Fresh working solutions should be prepared for each experiment by diluting the DMSO stock in the appropriate aqueous buffer or cell culture medium. To avoid precipitation, the final DMSO concentration in the experimental setup should be kept low, typically below 0.1%.[5][6]
Q4: Can Mitapivat be cytotoxic in cell-based assays?
Yes, particularly at higher concentrations, Mitapivat can exhibit cytotoxic effects.[1][7] This may be due to metabolic reprogramming, off-target effects such as aromatase inhibition, or indirect impacts on mitochondrial function.[4][7] It is crucial to perform a dose-response study to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.[7]
Q5: What are known off-target effects of Mitapivat?
The primary off-target effect identified for Mitapivat is the mild-to-moderate inhibition of the aromatase enzyme (CYP19A1).[4] This can be particularly relevant in long-term studies or when using hormone-sensitive cell lines.[7]
Troubleshooting Guides
Issue 1: Low or No Detectable Increase in Pyruvate Kinase (PK) Activity
| Potential Cause | Recommended Action |
| Compound Instability/Precipitation | Mitapivat has limited aqueous solubility. Visually inspect for any precipitate in your working solutions. Prepare fresh dilutions from a DMSO stock immediately before each experiment.[6] |
| Incorrect Assay Buffer Temperature | Pyruvate kinase assays are sensitive to temperature. Ensure the assay buffer is pre-warmed to the recommended temperature (e.g., 25°C or 37°C) before initiating the reaction.[6] |
| Suboptimal Reagent Concentrations | Verify that the concentrations of substrates (phosphoenolpyruvate [PEP], adenosine diphosphate [ADP]) and the coupling enzyme (lactate dehydrogenase [LDH]) are not rate-limiting.[6] |
| Low Endogenous PKR Protein Levels | The effect of Mitapivat is dependent on the presence of the PKR protein. Quantify the total protein in your cell or tissue lysate and normalize the PK activity to the protein concentration. Consider using a cell type known to express sufficient levels of PKR.[6] |
| Sample Degradation | Keep cell lysates on ice at all times to prevent protein degradation. Avoid repeated freeze-thaw cycles of your samples and reagents.[6] |
| Interference from Sample Components | High levels of pyruvate in the sample can generate a background signal. A sample blank (without the PK substrate mix) should be included to correct for this.[8][9] |
Issue 2: High Variability in ATP Measurements Between Replicates
| Potential Cause | Recommended Action |
| Incomplete Cell Lysis | Incomplete cell lysis will lead to an underestimation of the total intracellular ATP. Ensure the lysis buffer is effective for your cell type and that the incubation time is sufficient.[1] |
| ATP Degradation | ATP is rapidly degraded by cellular enzymes.[10] Work quickly and keep samples on ice. The use of ice-cold trichloroacetic acid (TCA) for deproteinization can help to minimize ATP degradation.[11] |
| Contamination | ATP assays are highly sensitive and can be affected by exogenous ATP from bacterial or other biological contamination.[12] Use sterile techniques and reagents. |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize variability.[13] |
Issue 3: Inconsistent or Unexpected 2,3-DPG Results
| Potential Cause | Recommended Action |
| Sample Handling and Storage | The concentration of 2,3-DPG can decrease rapidly during storage.[14] Process blood samples immediately after collection.[14] |
| Interference from Anticoagulants | The presence of EDTA in blood collection tubes or reagents has been shown to reduce the measured value of 2,3-DPG.[15] |
| Assay Variability (ELISA) | Inconsistent washing techniques, incubation times, or temperatures can lead to high variability in ELISA results.[5] Adhere strictly to the kit protocol. |
| Kit Age and Reagent Storage | Use kits within their expiration date and ensure all reagents have been stored under the recommended conditions.[5] |
Quantitative Data
Table 1: Reported Ex Vivo Effects of Mitapivat on Red Blood Cells
| Parameter | Cell Type | Mitapivat Concentration | Observed Effect | Reference |
| PK Activity | PK-deficient RBCs | 10 µM | Mean 1.8-fold increase after 24h | [16] |
| ATP Levels | PK-deficient RBCs | 10 µM | Mean 1.5-fold increase after 24h | [16] |
| PK Activity | Sickle Cell Disease RBCs | Not specified | Mean 129% increase | [4] |
| 2,3-DPG Levels | Sickle Cell Disease RBCs | Not specified | 17% decline | [4] |
Table 2: Preclinical In Vivo Effects of Mitapivat in Mouse Models
| Parameter | Mouse Model | Mitapivat Dose | Observed Effect | Reference |
| Anemia Amelioration | β-thalassemia (Hbbth3/+) | 50 mg/kg twice daily | Improved hematological parameters | [17] |
| Hemolysis Reduction | Hereditary Spherocytosis (4.2-/-) | 100-200 mg/kg/day | Reduced markers of hemolysis | [17] |
| ATP Levels | Sickle Cell Disease (Townes) | 200 mg/kg/day | Increased whole blood ATP | [11] |
| Oxidative Stress | Sickle Cell Disease (Townes) | 200 mg/kg/day | Decreased erythrocyte oxidative stress | [11] |
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Addressing the diagnostic gaps in pyruvate kinase deficiency: Consensus recommendations on the diagnosis of pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. What are the cons of ATP bioluminescence assay? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. An evaluation of mitapivat for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Preclinical Head-to-Head Analysis of Mitapivat and Etavopivat: Pyruvate Kinase Activators in Development
A Comparative Guide for Researchers and Drug Development Professionals
Mitapivat and Etavopivat are both orally available, small molecule allosteric activators of the pyruvate kinase (PK) enzyme, a critical regulator of glycolysis in red blood cells.[1][2][3][4] Both compounds have emerged as promising therapeutic agents for hemolytic anemias, including pyruvate kinase deficiency (PKD) and sickle cell disease (SCD), by addressing the underlying metabolic defects in affected erythrocytes.[5][6][7][8] This guide provides a comparative overview of the preclinical data for Mitapivat and Etavopivat, focusing on their mechanism of action, and effects on key biomarkers. While direct head-to-head preclinical studies are not publicly available, this guide synthesizes the existing data to offer a comparative perspective for the research community.
Mechanism of Action: Targeting Pyruvate Kinase for Red Blood Cell Health
Both Mitapivat and Etavopivat act as allosteric activators of the red blood cell-specific isoform of pyruvate kinase (PKR).[2][4] They bind to a site on the enzyme distinct from its natural activator, fructose-1,6-bisphosphate (FBP), inducing a conformational change that stabilizes the active tetrameric state of PKR.[2] This enhanced activity of both wild-type and various mutated PKR enzymes leads to an increase in ATP production and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels within red blood cells.[1][3][6] The restoration of normal glycolytic flux improves red blood cell energy homeostasis, membrane integrity, and survival, thereby reducing hemolysis.[4][5][8]
The following diagram illustrates the central role of PKR in red blood cell glycolysis and the mechanism of action of Mitapivat and Etavopivat.
Preclinical Efficacy: A Comparative Summary
The following tables summarize the key findings from preclinical studies of Mitapivat and Etavopivat across different models.
Table 1: Effects of Mitapivat in Preclinical Models
| Model System | Key Findings | Reference |
| Recombinant wild-type and mutant PKR proteins | Augmented enzyme activity by approximately two- to six-fold. | [6] |
| Mice with wild-type PKR | Increased PKR activity, increased ATP, and decreased 2,3-DPG. | [6] |
| In vitro (human PK deficiency blood samples) | Increased PKR activity up to 3.4-fold and ATP levels up to 2.4-fold. | [6] |
| Ex vivo (erythrocytes from beta-thalassemia patients) | Increased PKR activity and ATP levels. | [6] |
| Hbbth3/+ mouse model of beta-thalassemia | Ameliorated ineffective erythropoiesis, anemia, and iron overload. | [9] |
| Ex vivo (erythrocytes from sickle cell disease patients) | Restored PKR thermostability, increased its activity, and decreased 2,3-DPG levels. | [9] |
Table 2: Effects of Etavopivat in Preclinical Models
| Model System | Key Findings | Reference |
| Non-human primates (single dose) | Decreased 2,3-DPG. | [3][8] |
| Non-human primates (daily dosing for 5 days) | ATP increased by 38% from baseline. | [3][8] |
| Healthy human subjects (single dose) | Decreased 2,3-DPG and significantly increased hemoglobin-oxygen affinity after 24 hours. | [3][8] |
| Ex vivo (RBCs from sickle cell disease patients) | Increased hemoglobin-oxygen affinity and reduced sickling under deoxygenation. | [3][8] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the descriptions, a general workflow for the preclinical evaluation of a novel pyruvate kinase activator can be outlined.
Key Assays in Preclinical Evaluation:
-
PKR Activity Assays: These assays directly measure the enzymatic activity of PKR in the presence of the activator. This is typically done using purified recombinant enzyme or in lysates from red blood cells.
-
ATP and 2,3-DPG Measurement: Intracellular levels of ATP and 2,3-DPG are quantified in red blood cells treated with the compound. This is often performed using commercially available kits or through techniques like HPLC.
-
Hemolysis Assays: The effect of the activator on red blood cell stability and survival is assessed by measuring the amount of hemoglobin released into the supernatant after subjecting the cells to various stressors.
-
Sickling Assays: For sickle cell disease models, red blood cells are deoxygenated in the presence of the compound, and the percentage of sickled cells is quantified microscopically.
-
Hematological Analysis: In animal models, standard hematological parameters such as hemoglobin levels, red blood cell count, and reticulocyte count are monitored to assess the in vivo efficacy of the compound.
Concluding Remarks
Both Mitapivat and Etavopivat have demonstrated promising preclinical activity as pyruvate kinase activators. Their ability to increase ATP levels and decrease 2,3-DPG in red blood cells translates to improved red blood cell health and function in various preclinical models of hemolytic anemias. While the available data does not permit a direct quantitative comparison of their potency and efficacy in a head-to-head setting, the compiled information provides a valuable resource for understanding the preclinical profiles of these two novel therapeutic agents. Further clinical development and comparative clinical trials will be essential to fully elucidate their respective therapeutic potential.
References
- 1. Mitapivat - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What is Mitapivat used for? [synapse.patsnap.com]
- 5. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 6. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sicklecellanemianews.com [sicklecellanemianews.com]
- 8. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitapivat for sickle cell disease and thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitapivat: A Comparative Analysis of its Effects on Wild-type and Mutant Pyruvate Kinase
For Researchers, Scientists, and Drug Development Professionals
Mitapivat (PYRUKYND®) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme, representing a significant advancement in the treatment of hemolytic anemias, particularly Pyruvate Kinase Deficiency (PKD).[1][2][3][4] This guide provides a comprehensive comparative analysis of Mitapivat's effects on both wild-type and mutant pyruvate kinase (PKR), supported by experimental data and detailed methodologies.
Mechanism of Action
Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate, which results in the production of adenosine triphosphate (ATP).[1][4] In red blood cells (RBCs), which lack mitochondria, glycolysis is the sole source of ATP, essential for maintaining cell health and integrity.[4][5] Mutations in the PKLR gene can lead to PKD, characterized by deficient PKR activity, reduced ATP levels, and an accumulation of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[5]
Mitapivat acts as an allosteric activator, binding to a site on the PKR tetramer distinct from the natural activator, fructose-1,6-bisphosphate (FBP).[1][2][4] This binding stabilizes the active tetrameric conformation of the enzyme, enhancing its activity.[4][6] A key feature of Mitapivat is its ability to activate both wild-type and a variety of mutant PKR enzymes, thereby addressing the underlying cause of PKD.[1][2][3][7] This increased PKR activity leads to a rise in ATP production and a decrease in 2,3-DPG levels, ultimately improving RBC energy metabolism and survival.[1][2][4][6]
Quantitative Analysis of Mitapivat's Effects
The following tables summarize the quantitative effects of Mitapivat on wild-type and mutant PKR from various studies.
Table 1: Effect of Mitapivat on PKR Activity
| PKR Type | Condition | Fold Increase in Activity | Reference |
| Wild-type & Mutant Recombinant PKR | Biochemical studies | ~2- to 6-fold | [1] |
| Mutant PKR (PK Deficiency Patients) | Ex vivo treatment of RBCs | Mean 1.8-fold (Range: 1.2-3.4) | [5] |
| Mutant PKR (PK Deficiency Patients) | Ex vivo treatment of RBCs | Up to 3.4-fold | [1] |
| PKR (Sickle Cell Disease Patients) | Ex vivo treatment of RBCs | Mean 129% (2.29-fold) | [1][8] |
Table 2: Effect of Mitapivat on ATP Levels
| PKR Type | Condition | Fold Increase in ATP Levels | Reference |
| Mutant PKR (PK Deficiency Patients) | Ex vivo treatment of RBCs | Mean 1.5-fold (Range: 1.0-2.2) | [5] |
| Mutant PKR (PK Deficiency Patients) | Ex vivo treatment of RBCs | Up to 2.4-fold | [1] |
| Wild-type PKR (Healthy Volunteers) | Multiple ascending dose study | Maximum 60% increase from baseline | [1] |
Table 3: Effect of Mitapivat on 2,3-DPG Levels
| PKR Type | Condition | Percentage Decrease in 2,3-DPG Levels | Reference |
| Wild-type PKR (Healthy Volunteers) | Multiple ascending dose study | Maximum 47% decrease from baseline | [1] |
| PKR (Sickle Cell Disease Patients) | Ex vivo treatment of RBCs | 17% decline | [1][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Mitapivat and a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Pyruvate Kinase (PKR) Activity Assay
This assay measures the enzymatic activity of PKR in red blood cell lysates.
Principle: The activity of PKR is determined using a lactate dehydrogenase (LDH) coupled enzyme system.[9][10] The pyruvate produced by PKR is reduced to lactate by LDH, with the concurrent oxidation of NADH to NAD+. The rate of NADH consumption is monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the PKR activity.
Materials:
-
Red blood cell lysate
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare red blood cell lysates by washing isolated RBCs with a saline solution and then lysing them in a hypotonic buffer.
-
Prepare a reaction mixture containing the assay buffer, PEP, ADP, and NADH in a cuvette.
-
Add the red blood cell lysate to the reaction mixture and incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding LDH.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the PKR activity based on the rate of decrease in absorbance, using the molar extinction coefficient of NADH.
ATP Level Measurement Assay
This assay quantifies the concentration of adenosine triphosphate in red blood cells.
Principle: ATP levels can be measured using a luciferin-luciferase-based bioluminescence assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.
Materials:
-
Red blood cell lysate
-
Luciferin-luciferase reagent
-
ATP standard solutions
-
Luminometer
Procedure:
-
Prepare red blood cell lysates as described in the PKR activity assay.
-
Prepare a standard curve using ATP solutions of known concentrations.
-
Add the luciferin-luciferase reagent to both the standards and the red blood cell lysate samples in a luminometer-compatible plate.
-
Measure the luminescence of each sample using a luminometer.
-
Determine the ATP concentration in the samples by comparing their luminescence to the standard curve.
Conclusion
Mitapivat is a promising therapeutic agent that has demonstrated efficacy in activating both wild-type and a wide range of mutant PKR enzymes.[1][2][7] This activation leads to significant improvements in red blood cell metabolism, including increased ATP production and decreased 2,3-DPG levels.[1][2] The provided data and protocols offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of Mitapivat and other PKR activators in the treatment of hemolytic anemias.
References
- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agios Presents Updated Data for Mitapivat from Extension Phase of the DRIVE PK Study in Patients with Pyruvate Kinase Deficiency - BioSpace [biospace.com]
- 4. benchchem.com [benchchem.com]
- 5. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 7. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 8. researchgate.net [researchgate.net]
- 9. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]
A Preclinical Showdown: Mitapivat versus Standard of Care in Thalassemia Mouse Models
For Immediate Release
A deep dive into the comparative efficacy of the novel pyruvate kinase activator, Mitapivat, against standard of care treatments for thalassemia, leveraging preclinical data from the Hbbth3/+ mouse model. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current evidence, presenting key quantitative data, detailed experimental methodologies, and visual representations of molecular pathways and study designs.
Thalassemia, a group of inherited blood disorders characterized by ineffective erythropoiesis and chronic anemia, presents a significant lifelong burden to patients. Standard treatments, including regular blood transfusions and iron chelation therapy, are life-saving but associated with substantial complications, most notably iron overload. Luspatercept, an erythroid maturation agent, has emerged as a valuable therapeutic option. Recently, Mitapivat, a first-in-class oral activator of pyruvate kinase, has shown promise in preclinical models by addressing the underlying metabolic defects in thalassemic red blood cells.[1] This guide provides a detailed comparison of the efficacy of Mitapivat with standard of care interventions in the widely used Hbbth3/+ mouse model of β-thalassemia intermedia.
Quantitative Efficacy at a Glance
The following tables summarize the key hematological and iron overload parameters from preclinical studies evaluating Mitapivat in the Hbbth3/+ mouse model. A direct head-to-head comparison with Luspatercept and chronic blood transfusions in the same preclinical study is not yet available in the published literature. Therefore, a qualitative summary of the expected effects of these standard of care treatments, based on various preclinical studies, is provided for context.
Table 1: Hematological Parameters in Hbbth3/+ Mice
| Parameter | Vehicle (Control) | Mitapivat | Luspatercept (Expected Outcome) | Chronic Blood Transfusion (Expected Outcome) |
| Hemoglobin (g/dL) | ~8-9 | Increase to ~10-11 | Increase | Maintained at a target level (e.g., >9 g/dL) |
| Red Blood Cell Count (10^6/µL) | ~6-7 | Increase | Increase | Maintained at a target level |
| Reticulocytes (%) | Elevated (~30-40%) | Decrease | Decrease | Suppressed |
| Spleen Weight (g) | Markedly increased (~0.5-1.0g) | Significant decrease | Decrease | Significant decrease |
Table 2: Iron Overload Parameters in Hbbth3/+ Mice
| Parameter | Vehicle (Control) | Mitapivat | Luspatercept (Expected Outcome) | Chronic Blood Transfusion (Expected Outcome) |
| Liver Iron Concentration (µg/g dry weight) | Elevated | Decrease | Variable/No significant decrease[2][3][4] | Significant increase |
| Serum Hepcidin | Inappropriately low | Increase | Decrease[2] | Transient increase post-transfusion |
Deciphering the Mechanisms of Action
The therapeutic effects of Mitapivat and Luspatercept stem from their distinct mechanisms of action, targeting different aspects of the pathophysiology of thalassemia.
Mitapivat: Boosting Red Blood Cell Metabolism
Mitapivat is an allosteric activator of pyruvate kinase (PK), a key enzyme in the glycolytic pathway.[1][5] In thalassemic red blood cells, there is an increased demand for adenosine triphosphate (ATP) to counteract oxidative stress and maintain membrane integrity. By activating PK, Mitapivat enhances ATP production, which in turn improves red blood cell health and survival.[1][6][7][8]
References
- 1. What is the mechanism of Mitapivat? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Splenic iron decreases without change in volume or liver parameters during luspatercept therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Recent developments in the use of pyruvate kinase activators as a new approach for treating sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
Validating the Clinical Relevance of In Vitro Mitapivat Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Mitapivat, a first-in-class oral, allosteric activator of the pyruvate kinase (PK) enzyme, with other alternatives. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform further research and development.
Mitapivat has emerged as a promising therapeutic agent for hemolytic anemias, particularly those characterized by defects in red blood cell (RBC) energy metabolism.[1] It acts by binding to a distinct allosteric site on the pyruvate kinase tetramer, stabilizing the active R-state conformation of the enzyme.[1][2] This mechanism enhances the enzymatic activity of both wild-type and various mutant forms of erythrocyte pyruvate kinase (PKR), leading to increased adenosine triphosphate (ATP) production and decreased 2,3-diphosphoglycerate (2,3-DPG) levels.[2][3][4] The restoration of normal energy metabolism in RBCs is crucial for improving cell health, reducing hemolysis, and consequently ameliorating anemia.[1][5]
Comparative In Vitro Efficacy of Pyruvate Kinase Activators
The following tables summarize key data from in vitro and ex vivo studies, comparing the effects of Mitapivat and other pyruvate kinase activators on various parameters in different disease models.
Table 1: In Vitro Activation of Pyruvate Kinase R (PKR) by Mitapivat
| Parameter | Value | Cell/Enzyme Type | Reference |
| AC50 | 62 nM | Wild-Type PKR in RBCs from healthy donors | [2] |
| Fold Activation of Vmax | ~2.5-fold | Wild-Type PKR in RBCs from healthy donors | [2] |
| Mean Fold Increase in PK Activity (PK Deficiency) | 1.8-fold (range: 1.2-3.4) | Ex vivo treatment of RBCs from 15 patients | [6] |
| Mean Increase in PK Activity (Sickle Cell Disease) | 129% | Ex vivo treatment of RBCs from patients | [3] |
Table 2: Effect of Mitapivat on RBC Metabolites and Function Ex Vivo
| Parameter | Effect | Disease Model | Reference |
| ATP Levels (PK Deficiency) | Up to 2.4-fold increase | Blood samples from individuals with PK deficiency | [1][3] |
| ATP Levels (PK Deficiency) | Mean 1.5-fold increase (range: 1.0-2.2) | RBCs from 15 patients | [6] |
| ATP Levels (β-thalassemia/Hb E) | 120-140% increase (concentration-dependent) | RBCs from patients | [7] |
| 2,3-DPG Levels | Decreased | Healthy volunteers and patients with PK deficiency | [3] |
| Hemolysis (β-thalassemia/Hb E) | Reduced in a concentration-dependent manner | RBCs from patients | [7] |
| Intracellular ROS (β-thalassemia/Hb E) | Decreased from 90% to 70% of baseline | RBCs from patients | [7] |
| RBC Deformability (PK Deficiency) | Improved in about half of the patients | Ex vivo treatment of RBCs | [6] |
Table 3: Comparative Profile of Pyruvate Kinase Activators
| Activator | Mechanism of Action | Key Preclinical/Clinical Findings | Reference |
| Mitapivat (AG-348) | Allosteric activator of PKR | First-in-class approved for PK deficiency. Increases ATP, decreases 2,3-DPG, and reduces hemolysis in PKD, SCD, and thalassemia models. | [3][8][9] |
| Etavopivat | Allosteric activator of PKR | Has shown positive results in early-phase trials for SCD, decreasing 2,3-DPG and increasing ATP. | [8][10] |
| AG-946 | Next-generation allosteric activator of PKR | Appears to be more potent in preclinical models, suggesting potential for improved efficacy or lower dosing. | [8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for validating and comparing the effects of pyruvate kinase activators.
Protocol 1: LDH-Coupled Pyruvate Kinase (PKR) Activity Assay
This assay measures the activation of purified recombinant PKR or PKR from red blood cell lysates by Mitapivat. The production of pyruvate by PKR is coupled to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion, monitored by the decrease in absorbance at 340 nm, is directly proportional to PK activity.[2]
Materials:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and KCl)
-
Substrate/Cofactor Mix (10 mM PEP, 10 mM ADP, 3 mM NADH in Assay Buffer)
-
LDH Solution (e.g., 1000 units/mL in Assay Buffer)
-
Mitapivat Stock Solution (10 mM in 100% DMSO)
-
Purified PKR enzyme or RBC hemolysate
Procedure:
-
Prepare serial dilutions of Mitapivat in a 96-well plate.
-
Add the Substrate/Cofactor Mix and LDH solution to each well.
-
Initiate the reaction by adding the diluted PKR enzyme solution or hemolysate.
-
Immediately monitor the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes using a spectrophotometer.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Convert the rate of absorbance change to the rate of NADH consumption using the Beer-Lambert law (εNADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Plot PKR activity against the logarithm of Mitapivat concentration and fit the data to a dose-response curve to determine the EC50.[2]
Protocol 2: ATP Level Measurement in Red Blood Cells
This protocol determines the effect of Mitapivat on intracellular ATP concentrations in RBCs.
Materials:
-
Mitapivat-treated and vehicle-treated erythrocyte suspensions
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Incubate RBCs with various concentrations of Mitapivat or vehicle control for a specified period (e.g., 24 hours).
-
Lyse the RBCs to release intracellular contents.
-
Use a commercial ATP assay kit according to the manufacturer's instructions. This typically involves a luciferase-based reaction where light output is proportional to the ATP concentration.
-
Measure luminescence using a luminometer.
-
Normalize ATP concentrations to the hemoglobin or protein concentration of the lysate.
Protocol 3: 2,3-Diphosphoglycerate (2,3-DPG) Level Measurement
This assay quantifies the concentration of 2,3-DPG in RBCs, a key metabolite that influences hemoglobin's oxygen affinity.
Materials:
-
Mitapivat-treated and vehicle-treated erythrocyte suspensions
-
Perchloric acid
-
Spectrophotometer
Procedure:
-
Incubate RBCs with Mitapivat or vehicle control.
-
Deproteinize the samples by adding perchloric acid.
-
Centrifuge to remove the precipitate and collect the supernatant.
-
The assay is based on the enzymatic cleavage of 2,3-DPG, with subsequent reactions involving the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.[8]
-
Calculate the concentration of 2,3-DPG based on the change in absorbance and normalize to the hematocrit value.[8]
Visualizing the Science: Pathways and Workflows
Signaling Pathway of Pyruvate Kinase Activation
Caption: Mitapivat allosterically activates PKR, enhancing the final step of glycolysis.
Experimental Workflow for In Vitro Validation
Caption: Workflow for assessing the in vitro effects of Mitapivat on red blood cells.
Logical Relationship of Mitapivat's Effects
Caption: Causal chain from Mitapivat administration to the amelioration of anemia.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 6. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent developments in the use of pyruvate kinase activators as a new approach for treating sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Mitapivat and Alternative Therapies on Hemolysis Markers
For Immediate Release
A comprehensive review of clinical trial data reveals distinct effects of the novel pyruvate kinase activator, Mitapivat, on markers of hemolysis when compared to standard and alternative therapies for Pyruvate Kinase (PK) Deficiency, Sickle Cell Disease (SCD), and Thalassemia. This guide provides a detailed comparison of the quantitative impact of these treatments on key hematological parameters, outlines the experimental protocols of pivotal studies, and visually represents the therapeutic mechanisms and workflows.
Mitapivat: A Novel Activator of Pyruvate Kinase
Mitapivat is a first-in-class oral, allosteric activator of the pyruvate kinase (PK) enzyme. By enhancing PK activity, Mitapivat increases adenosine triphosphate (ATP) production and decreases 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells (RBCs). This dual action is believed to improve RBC energy metabolism, reduce hemolysis, and consequently ameliorate anemia in various hemolytic disorders.[1][2]
Comparative Efficacy on Hemolysis Markers
The following tables provide a comparative summary of the effects of Mitapivat and alternative treatments on key markers of hemolysis across three significant hemolytic anemias.
Pyruvate Kinase (PK) Deficiency
Table 1: Comparison of Therapies for Pyruvate Kinase Deficiency
| Treatment | Hemoglobin (Hb) | Reticulocyte Count | Indirect Bilirubin | Lactate Dehydrogenase (LDH) | Haptoglobin |
| Mitapivat (ACTIVATE Trial) | 40% of patients achieved a hemoglobin response (≥1.5 g/dL increase).[2] | Statistically significant decrease.[2] | Statistically significant decrease.[2] | Statistically significant decrease.[2] | Statistically significant increase.[2] |
| Blood Transfusion | Temporarily increases Hb levels. | Decreases in response to transfusion. | May decrease post-transfusion. | May decrease post-transfusion. | May increase post-transfusion. |
| Splenectomy | Median increase of 1.6 g/dL.[3] | Paradoxical and marked increase post-splenectomy.[4] | Lower in patients who respond to splenectomy.[3] | Generally normal in PK deficiency.[4] | No consistent data available. |
Sickle Cell Disease (SCD)
Table 2: Comparison of Therapies for Sickle Cell Disease
| Treatment | Hemoglobin (Hb) | Reticulocyte Count | Indirect Bilirubin | Lactate Dehydrogenase (LDH) | Haptoglobin |
| Mitapivat (RISE UP Trial) | Statistically significant improvement in Hb response. | Improvements observed. | Improvements observed. | Improvements observed. | No consistent data available. |
| Hydroxyurea (MSH Trial) | Significant increase (by 29.7% in one study).[5] | Significant decline. | Significant decline. | Significantly lower in patients on HU therapy.[6] | No consistent data available. |
| Voxelotor (HOPE Trial) | 51% of patients had a >1.0 g/dL increase at 24 weeks.[1] | Significant reduction (-18.6% vs. placebo at 72 weeks).[7] | Significant reduction (-29.1% vs. placebo at 24 weeks; -26.6% at 72 weeks).[7][8] | Reductions observed.[9] | No consistent data available. |
| Crizanlizumab (SUSTAIN Trial) | Not a primary endpoint; focuses on vaso-occlusive crises. | Not consistently reported as a primary outcome. | Not consistently reported as a primary outcome. | Not consistently reported as a primary outcome. | Not consistently reported as a primary outcome. |
| Blood Transfusion (Red Cell Exchange) | Increase of 1.5 g/dL post-exchange.[10] | Can lead to reticulocytopenia.[11] | Can decrease post-transfusion. | Can decrease post-transfusion. | Can increase post-transfusion. |
Thalassemia
Table 3: Comparison of Therapies for Thalassemia
| Treatment | Hemoglobin (Hb) | Reticulocyte Count | Indirect Bilirubin | Lactate Dehydrogenase (LDH) | Haptoglobin |
| Mitapivat (ENERGIZE Trial) | 42.3% of non-transfusion-dependent patients had a ≥1.0 g/dL increase.[12] | Improvements observed.[13] | Improvements observed.[13] | Improvements observed.[13] | Improvements observed.[13] |
| Luspatercept (BELIEVE Trial) | In non-transfusion-dependent patients, 77% had a ≥1.0 g/dL increase. Reduces transfusion burden in transfusion-dependent patients.[9] | Not consistently reported as a primary outcome. | Not consistently reported as a primary outcome. | Not consistently reported as a primary outcome. | Not consistently reported as a primary outcome. |
| Blood Transfusion | Primary treatment to maintain Hb levels (typically 9-10 g/dL). | Suppressed by chronic transfusions. | Kept low by transfusions. | Kept low by transfusions. | Kept low by transfusions. |
| Splenectomy | May improve anemia.[14] | Can increase post-splenectomy. | May decrease. | May decrease. | No consistent data available. |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
Mitapivat Clinical Trials
-
ACTIVATE (PK Deficiency): A Phase 3, randomized, double-blind, placebo-controlled study in adults with PK deficiency who were not regularly transfused. Patients were randomized 1:1 to receive Mitapivat or placebo. The primary endpoint was hemoglobin response, defined as a ≥1.5 g/dL increase from baseline sustained at two or more scheduled assessments. Secondary endpoints included changes in markers of hemolysis and hematopoietic activity.[15]
-
RISE UP (Sickle Cell Disease): A Phase 2/3, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of Mitapivat in patients with SCD aged ≥16 years with a history of 2-10 sickle cell pain crises in the previous year. The Phase 2 portion assessed two dose levels of Mitapivat versus placebo, with the primary endpoint being hemoglobin response (≥1.0 g/dL increase). The Phase 3 portion will evaluate the recommended dose against placebo with co-primary endpoints of hemoglobin response and annualized rate of sickle cell pain crises.[1][16]
-
ENERGIZE (Thalassemia): A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial in adults with non-transfusion-dependent α- or β-thalassemia. Patients were randomized 2:1 to receive Mitapivat or placebo. The primary endpoint was a hemoglobin response defined as a ≥1.0 g/dL increase in average hemoglobin concentration from Week 12 through 24 compared with baseline.[13][17]
Alternative Treatment Clinical Trials
-
Voxelotor (HOPE Trial): A Phase 3, randomized, double-blind, placebo-controlled trial in patients aged 12-65 years with sickle cell disease. Participants were randomized to receive one of two doses of voxelotor or placebo. The primary endpoint was the percentage of participants with a hemoglobin response of more than 1.0 g/dL from baseline at week 24.[1][5][7][18]
-
Luspatercept (BELIEVE Trial): A Phase 3, randomized, double-blind, placebo-controlled study in adults with transfusion-dependent β-thalassemia. Patients were randomized 2:1 to receive luspatercept or placebo. The primary endpoint was a ≥33% reduction in red blood cell transfusion burden from baseline during any 12-week interval.[19][20][21][22]
-
Crizanlizumab (SUSTAIN Trial): A Phase 2, randomized, double-blind, placebo-controlled trial in patients aged 16-65 years with sickle cell disease and a history of vaso-occlusive crises (VOCs). Patients were randomized to receive one of two doses of crizanlizumab or placebo. The primary endpoint was the annual rate of VOCs.[23][24]
-
Hydroxyurea (MSH Study): A double-blind, placebo-controlled study in adult patients with sickle cell anemia who had at least three painful crises in the preceding year. The primary objective was to assess the efficacy of hydroxyurea in reducing the frequency of vaso-occlusive crises.[8][25][26][27]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of Mitapivat and a generalized experimental workflow for the clinical trials discussed.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Pyruvate Kinase Deficiency: Current Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RISE UP Trial of Mitapivat for Sickle Cell Disease Uses Patient-Centered Approach to Study Design | Cancer Nursing Today [cancernursingtoday.com]
- 7. Voxelotor in adolescents and adults with sickle cell disease (HOPE): long-term follow-up results of an international, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 9. Paper: Over 4 Years of Safety and Efficacy with Voxelotor Treatment for Patients with Sickle Cell Disease: Updated Results from an Open-Label Extension of the Phase 3 HOPE Trial [ash.confex.com]
- 10. Impact of Red Cell Exchange Transfusion on Inflammatory Markers in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 13. P112: ENERGIZE AND ENERGIZE-T: TWO PHASE 3, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDIES OF MITAPIVAT IN ADULTS WITH NON--TRANSFUSION-DEPENDENT OR TRANSFUSION-DEPENDENT ALPHA- OR BETA-THALASSEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Splenectomy for patients with β-thalassemia major: long-term outcomes | Semantic Scholar [semanticscholar.org]
- 15. agios.com [agios.com]
- 16. P107: A PHASE 2/3, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDY OF MITAPIVAT IN PATIENTS WITH SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ENERGIZE AND ENERGIZE-T: TWO PHASE 3, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDIES OF MITAPIVAT IN ADULTS WITH NON–TRANSFUSION-DEPENDENT OR TRANSFUSION-DEPENDENT ALPHA- OR BETA-THALASSEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 18. dovepress.com [dovepress.com]
- 19. Paper: Efficacy and Safety of Luspatercept in Patients with HbE/β‑Thalassemia from the BELIEVE Study: A Subgroup Analysis [ash.confex.com]
- 20. ashpublications.org [ashpublications.org]
- 21. onclive.com [onclive.com]
- 22. BELIEVE Trial: Luspatercept Reduces Transfusion Burden in β-Thalassemia | Docwire News [docwirenews.com]
- 23. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Paper: Pharmacokinetics/Pharmacodynamics, Safety and Efficacy of Crizanlizumab in Patients with Sickle Cell Disease and a History of Vaso-Occlusive Crises: Results from the Phase II, Multicenter, Open-Label Solace-Adults Study [ash.confex.com]
- 25. An Overview of the Multicenter Study of Hydroxyurea in Sickle Cell Anemia (MSH) [sickle.bwh.harvard.edu]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Hydroxyurea therapy for sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
Mitapivat's Long-Term Preclinical Efficacy: A Comparative Analysis for Pyruvate Kinase Deficiency
This guide provides a comprehensive comparison of the long-term preclinical efficacy of Mitapivat for the treatment of pyruvate kinase (PK) deficiency. Mitapivat, an oral, allosteric activator of the pyruvate kinase enzyme, is evaluated against alternative therapeutic strategies, with a focus on supporting experimental data from preclinical models. This document is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Therapeutic Strategies for PK Deficiency in Preclinical Models
The following table summarizes the long-term efficacy of Mitapivat and alternative treatments for pyruvate kinase deficiency as observed in preclinical studies. It is important to note that the data presented is derived from different preclinical models, which should be taken into consideration when making direct comparisons.
| Therapeutic Strategy | Preclinical Model | Key Efficacy Parameters | Observations & Quantitative Data |
| Mitapivat | Hbbth3/+ Mouse Model (β-thalassemia) | Amelioration of anemia, Increased ATP levels, Reduced ineffective erythropoiesis | Oral administration of Mitapivat at 50 mg/kg twice daily resulted in the amelioration of ineffective erythropoiesis and anemia.[1] In wild-type mice, Mitapivat administration led to increased ATP and decreased 2,3-diphosphoglycerate (2,3-DPG) levels.[2] |
| Townes Mouse Model (Sickle Cell Disease) | Increased ATP levels | Mitapivat treatment led to a further increase in ATP levels in sickle cell mice.[3] | |
| Gene Therapy | PKD Mouse Model (pklr deficient) | Restoration of PK activity, Normalization of ATP levels, Correction of hematological phenotype | Hematopoietic stem cells transduced with a lentiviral vector expressing the human R-type pyruvate kinase (hRPK) cDNA were transplanted into PKD mice.[4] This resulted in a ~3.5-fold increase in erythrocyte PK activity compared to untreated PKD mice, reaching approximately 75% of wild-type levels.[4] ATP levels in red blood cells were restored to normal values.[4] |
| AG-946 (Next-Generation PK Activator) | Ex vivo (Human Red Blood Cells from SCD patients) | Increased PK activity, Decreased 2,3-DPG levels | Ex vivo treatment of red blood cells with AG-946 demonstrated a favorable pharmacodynamic profile similar to Mitapivat but at much lower concentrations. |
| Supportive Care (e.g., Blood Transfusions, Splenectomy) | Not Applicable | Management of anemia and its complications | These are established management strategies for PK deficiency. Preclinical studies typically focus on novel therapeutics rather than quantifying the long-term efficacy of supportive care in animal models. |
Mechanism of Action: Mitapivat in the Glycolytic Pathway
Mitapivat is an allosteric activator of the pyruvate kinase-R (PKR) enzyme, which is predominantly expressed in red blood cells.[5] It binds to a site distinct from the enzyme's natural activator, fructose-1,6-bisphosphate (FBP), inducing a conformational change that stabilizes the active tetrameric state of PKR.[5] This enhanced activity of both wild-type and various mutated PKR enzymes leads to an increased conversion of phosphoenolpyruvate (PEP) to pyruvate, the final step in glycolysis.[5] This, in turn, boosts the production of adenosine triphosphate (ATP), the primary energy source for red blood cells, and decreases the levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[5]
Caption: Mitapivat's activation of PKR in the glycolytic pathway.
Experimental Protocols
Mitapivat Administration and Metabolite Quantification in Animal Models
A representative preclinical efficacy study of Mitapivat involves the use of the Hbbth3/+ mouse model, which mimics human β-thalassemia intermedia.[6]
-
Animal Model: Hbbth3/+ mice.[6]
-
Treatment Groups:
-
Duration: Long-term studies can extend for several weeks to months to assess sustained efficacy.
-
Sample Collection: Whole blood is collected from treated and control animals into EDTA tubes.[5]
-
ATP and 2,3-DPG Quantification:
-
Sample Preparation: For ATP measurement, a small aliquot (e.g., 4-μL) of whole blood is diluted with Milli-Q water. A subsequent dilution is then mixed with an acetonitrile/water solution containing internal standards.[5]
-
Analytical Method: ATP and 2,3-DPG levels are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
Data Analysis: The concentrations of ATP and 2,3-DPG are normalized to hemoglobin levels or hematocrit for accurate comparison between samples.[5]
-
Gene Therapy in a Pyruvate Kinase Deficiency Mouse Model
Preclinical evaluation of gene therapy for PK deficiency has been conducted using a PKD mouse model with a deficiency in the pklr gene.[4]
-
Vector: A lentiviral vector is used to deliver a functional copy of the human R-type pyruvate kinase (PKLR) gene. The expression of the gene is driven by a ubiquitous promoter, such as the human phosphoglycerate kinase (hPGK) promoter.[1][6]
-
Procedure:
-
Hematopoietic Stem Cell (HSC) Isolation: Bone marrow is harvested from PKD mice, and hematopoietic stem cells are isolated.
-
Transduction: The isolated HSCs are transduced ex vivo with the lentiviral vector carrying the PKLR gene.[6]
-
Myeloablation: Recipient PKD mice undergo myeloablative conditioning (e.g., lethal irradiation) to create space in the bone marrow for the transplanted cells.[4]
-
Transplantation: The transduced HSCs are transplanted into the myeloablated recipient mice via intravenous injection.[4]
-
-
Efficacy Assessment:
-
Hematological Analysis: Complete blood counts, reticulocyte counts, and hemoglobin levels are monitored over time.
-
Biochemical Analysis: Pyruvate kinase activity and ATP levels in red blood cells are measured to confirm functional correction.[4]
-
Histopathology: Spleen and liver are examined for the resolution of extramedullary hematopoiesis and iron overload.
-
Caption: Preclinical experimental workflows for Mitapivat and gene therapy.
Conclusion
Preclinical studies demonstrate that Mitapivat effectively targets the underlying enzymatic defect in models of hemolytic anemia by increasing ATP levels.[2] In a β-thalassemia mouse model, it ameliorated anemia and ineffective erythropoiesis.[1] Gene therapy has shown the potential for a curative approach in a PKD mouse model by restoring normal PK activity and ATP levels, leading to a complete correction of the hematological phenotype.[4] While direct long-term comparative studies in the same PKD preclinical model are limited, the available data suggests that Mitapivat offers a promising oral therapeutic strategy for improving the metabolic health of red blood cells. Further preclinical and clinical research is warranted to fully elucidate the long-term benefits of Mitapivat in comparison to emerging curative therapies like gene therapy.
References
- 1. Safe and Efficient Gene Therapy for Pyruvate Kinase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitapivat increases ATP and decreases oxidative stress and erythrocyte mitochondria retention in a SCD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rescue of Pyruvate Kinase Deficiency in Mice by Gene Therapy Using the Human Isoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rocketpharma.com [rocketpharma.com]
Comparative Metabolomics of Red Blood Cells: Mitapivat and Its Alternatives
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolomic effects of Mitapivat on red blood cells (RBCs), benchmarked against the baseline metabolic state in Pyruvate Kinase Deficiency (PKD) and other therapeutic interventions. The information presented herein is compiled from peer-reviewed studies and clinical trial data, offering an objective analysis for researchers, scientists, and drug development professionals.
Introduction to Mitapivat and Pyruvate Kinase Deficiency
Pyruvate Kinase Deficiency (PKD) is a rare genetic disorder characterized by mutations in the PKLR gene, leading to a deficiency in the pyruvate kinase (PK) enzyme within red blood cells. This enzymatic defect disrupts the final step of glycolysis, impairing adenosine triphosphate (ATP) production and leading to chronic hemolytic anemia.[1][2][3] The metabolic hallmark of PKD in RBCs is a depletion of downstream glycolytic products and an accumulation of upstream intermediates.[4][5][6]
Mitapivat is a first-in-class oral, allosteric activator of the pyruvate kinase enzyme.[7][8] By binding to and stabilizing the PK enzyme, Mitapivat enhances its activity, thereby increasing ATP production and decreasing levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[7][9][10] This mechanism of action aims to correct the underlying metabolic defect in PKD and improve the health and lifespan of red blood cells.
Comparative Metabolomic Analysis
This section details the quantitative changes in key red blood cell metabolites observed with Mitapivat treatment compared to the baseline metabolic profile in untreated PKD patients and other therapeutic interventions.
Metabolomic Profile of Untreated Pyruvate Kinase Deficiency
Untreated PKD is characterized by a distinct metabolic signature in red blood cells. The deficiency in PK activity leads to a bottleneck in glycolysis, resulting in the accumulation of metabolites upstream of the enzymatic step and a depletion of those downstream.
Table 1: Key Metabolite Changes in Red Blood Cells of Untreated PKD Patients Compared to Healthy Controls [4][5][6]
| Metabolite Class | Metabolite | Change in PKD RBCs |
| Glycolysis | 2,3-Diphosphoglycerate (2,3-DPG) | Increased |
| Phosphoenolpyruvate (PEP) | Increased | |
| ATP | Decreased | |
| Pyruvate | Decreased | |
| Lactate | Decreased | |
| Pentose Phosphate Pathway (PPP) | 6-Phosphogluconate | Increased |
| Sedoheptulose phosphate | Increased | |
| Pentose phosphate | Increased | |
| Amino Acids & Derivatives | Methionine | Increased |
| Taurine | Increased | |
| Arginine | Increased | |
| Ornithine | Decreased | |
| Citrulline | Decreased | |
| Other | Hypoxanthine | Increased |
| Sphingosine 1-phosphate (S1P) | Increased | |
| Succinate | Increased |
Metabolomic Impact of Mitapivat
Clinical studies have demonstrated that Mitapivat significantly modulates the metabolome of red blood cells in patients with PKD and other hemolytic anemias like Sickle Cell Disease (SCD). The primary effects are seen in the correction of the glycolytic pathway.
Table 2: Reported Metabolomic Changes in Red Blood Cells Following Mitapivat Treatment [7][8][9][10]
| Metabolite | Change with Mitapivat |
| ATP | Increased |
| 2,3-Diphosphoglycerate (2,3-DPG) | Decreased |
| Pyruvate | Increased |
| Lactate | Increased |
| Upstream Glycolytic Intermediates (e.g., Fructose-1,6-bisphosphate) | Decreased |
Alternative Treatments and their Metabolomic Impact
Blood transfusions are a standard supportive care measure for severe anemia in PKD. The primary goal is to increase the hemoglobin level and oxygen-carrying capacity. The metabolomic impact of transfusion on the recipient's total red blood cell population is complex, reflecting a mixture of the recipient's native cells and the transfused, stored red blood cells. Stored RBCs undergo significant metabolic changes, known as the "storage lesion," which includes decreased ATP and 2,3-DPG, and increased lactate and markers of oxidative stress.[11][12] Post-transfusion, there is a temporary normalization of some systemic metabolic markers of hypoxia, such as lactate and succinate.[13] However, detailed studies on the specific intracellular metabolome of native PKD RBCs following transfusion are limited.
Splenectomy is another treatment option for PKD, aimed at reducing the premature destruction of red blood cells in the spleen.[2][3] While splenectomy can lead to an increase in hemoglobin levels and a paradoxical increase in reticulocytes, its direct and comprehensive impact on the red blood cell metabolome is not well-documented.[2][14][15] It is known that reticulocytes in PKD patients can utilize oxidative phosphorylation for ATP production, a pathway that is compromised in the hypoxic environment of the spleen.[2] By removing the spleen, these young red blood cells may have a better chance to mature and improve their energy status, though they will still be deficient in PK.
Gene therapy offers a potentially curative approach for PKD by introducing a functional copy of the PKLR gene into hematopoietic stem cells.[16][17] Preclinical studies in a mouse model of PKD have shown that gene therapy can lead to the functional correction of the glycolytic pathway in red blood cells.[18] This suggests that successful gene therapy could normalize the entire metabolome of red blood cells, restoring it to a state similar to that of healthy individuals.[18]
Signaling Pathways and Experimental Workflows
Red Blood Cell Glycolysis and the Action of Mitapivat
The following diagram illustrates the central role of pyruvate kinase in red blood cell glycolysis and the mechanism of action of Mitapivat.
Experimental Workflow for Red Blood Cell Metabolomics
The following diagram outlines a typical workflow for the metabolomic analysis of red blood cells using mass spectrometry.
Experimental Protocols
A generalized protocol for red blood cell metabolomics is provided below. It is essential to note that specific parameters may need to be optimized based on the analytical platform (LC-MS, GC-MS, or NMR) and the specific metabolites of interest.
Red Blood Cell Isolation and Washing
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Initial Centrifugation: Centrifuge the blood at approximately 2,000 x g for 10 minutes at 4°C to separate plasma, the buffy coat (containing white blood cells and platelets), and red blood cells.
-
Plasma and Buffy Coat Removal: Carefully aspirate and discard the supernatant plasma and the buffy coat layer.
-
RBC Washing: Resuspend the packed red blood cells in a cold phosphate-buffered saline (PBS) solution. Centrifuge again under the same conditions and discard the supernatant. Repeat this washing step at least two more times to remove any remaining plasma and platelets.
Metabolic Quenching and Metabolite Extraction
-
Quenching: To halt enzymatic activity and preserve the metabolic state, immediately snap-freeze the washed red blood cell pellet in liquid nitrogen. Store at -80°C until extraction.
-
Extraction: For a broad-based metabolomic analysis, a common method involves a biphasic extraction with a mixture of methanol, chloroform, and water.
-
Add a pre-chilled extraction solvent (e.g., a 2:1:1 ratio of methanol:chloroform:water) to the frozen RBC pellet.
-
Vortex vigorously to ensure thorough mixing and cell lysis.
-
Incubate on ice for a specified period (e.g., 10-15 minutes).
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and proteins.
-
Carefully collect the supernatant, which contains the metabolites. The supernatant may separate into polar (upper aqueous layer) and non-polar (lower organic layer) phases, which can be analyzed separately.
-
Sample Analysis
The extracted metabolites are then ready for analysis by various platforms:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for the analysis of a wide range of polar and non-polar metabolites.[19][20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for the analysis of volatile and semi-volatile compounds. Derivatization is often required to increase the volatility of metabolites like sugars and amino acids.[22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides detailed structural information and can be used for absolute quantification of highly abundant metabolites.[24][25][26][27][28]
Conclusion
Mitapivat represents a targeted therapeutic approach for Pyruvate Kinase Deficiency that directly addresses the underlying metabolic defect in red blood cells. Metabolomic studies have confirmed its mechanism of action, demonstrating a significant increase in ATP and a decrease in 2,3-DPG levels. While alternative treatments like blood transfusions and splenectomy provide supportive care, their direct and comprehensive impact on the red blood cell metabolome in PKD is less well-characterized. Gene therapy holds the promise of complete metabolic correction but is still in earlier stages of development. The continued application of advanced metabolomic techniques will be crucial in further elucidating the therapeutic effects of Mitapivat and in the development of novel treatments for PKD and other red blood cell disorders.
References
- 1. Updates and advances in pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Kinase Deficiency: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. Erythrocyte pyruvate kinase deficiency: 2015 status report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Red Blood Cell Metabolism in Pyruvate Kinase Deficient Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Red Blood Cell Metabolism in Pyruvate Kinase Deficient Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic blood profile and response to treatment with the pyruvate kinase activator mitapivat in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agios Announces Updated Data from Phase 1 Study of Mitapivat, First-in-Class PKR Activator, in Sickle Cell Disease – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 10. More Positive Data Sets Up Agios' Mitapivat for Regulatory Filings This Year - BioSpace [biospace.com]
- 11. Metabolomics in transfusion medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic pathways that correlate with post-transfusion circulation of stored murine red blood cells | Haematologica [haematologica.org]
- 13. researchgate.net [researchgate.net]
- 14. What Is Pyruvate Kinase Deficiency? - The Waiting Room [thewaitingroom.karger.com]
- 15. Erythrocyte populations in pyruvate kinase deficiency anaemia following splenectomy. II. Cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rocketpharma.com [rocketpharma.com]
- 17. Paper: Lentiviral Mediated Gene Therapy for Pyruvate Kinase Deficiency: A Global Phase 1 Study for Adult and Pediatric Patients [ash.confex.com]
- 18. Safe and Efficient Gene Therapy for Pyruvate Kinase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Defining Blood Plasma and Serum Metabolome by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Biochemical assessment of red blood cells during storage by 1H nuclear magnetic resonance spectroscopy. Identification of a biomarker of their level of protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Whole Blood Metabolomics by 1H NMR Spectroscopy Provides a New Opportunity To Evaluate Coenzymes and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Mitapivat's Therapeutic Effect in Non-PKD Hemolytic Anemias
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mitapivat's performance against other therapeutic alternatives for non-pyruvate kinase deficiency (PKD) hemolytic anemias, specifically sickle cell disease (SCD) and thalassemia. The information is supported by experimental data from key clinical trials to aid in research and development decisions.
Mechanism of Action: A Novel Approach to Red Blood Cell Health
In contrast, other therapies for SCD and thalassemia target different pathways. Luspatercept, for instance, is a recombinant fusion protein that promotes late-stage erythroid maturation by trapping ligands of the TGF-β superfamily.[7][8][9][10][11] Voxelotor directly inhibits HbS polymerization by increasing hemoglobin's affinity for oxygen.[12][13] Crizanlizumab is a monoclonal antibody that blocks P-selectin, a key molecule in the adhesion of sickled RBCs to the endothelium, a process that initiates vaso-occlusive crises (VOCs).[14][15][16][17] Gene therapies like Betibeglogene autotemcel and Exagamglogene autotemcel aim to provide a functional copy of the β-globin gene or reactivate fetal hemoglobin production, respectively.[18][19][20][21][22][23][24][25][26][27][28]
Signaling Pathway of Mitapivat
Caption: Mechanism of action of Mitapivat in red blood cells.
Comparative Efficacy in Sickle Cell Disease
The RISE UP Phase 3 trial evaluated the efficacy and safety of Mitapivat in patients with SCD.[6][7][9][12][17][19][21][29] Below is a comparison of its performance with other approved therapies for SCD.
| Therapy | Clinical Trial | Primary Efficacy Endpoint | Result | Adverse Events of Note |
| Mitapivat | RISE UP (Phase 3)[6][7][9][12][17][19][21][29] | Hemoglobin response (≥1 g/dL increase) | 40.6% vs 2.9% with placebo | Generally well-tolerated; TEAEs led to discontinuation in 4.3% of patients.[17] |
| Annualized rate of sickle cell pain crises (SCPCs) | Trend towards reduction, but not statistically significant (2.62 vs 3.10 with placebo).[12] | |||
| Crizanlizumab | SUSTAIN (Phase 2)[3][14][30][31][32][33][34] | Median annual rate of SCPCs | 1.63 vs 2.98 with placebo (45.3% reduction, p=0.010).[3] | Arthralgia, diarrhea, pruritus, vomiting, and chest pain.[32] |
| Voxelotor | HOPE (Phase 3)[1][4][13][16][24][25][35] | Hemoglobin response (>1 g/dL increase) at 24 weeks | 65% (1500 mg) vs 10% with placebo (p<0.0001). | Diarrhea was more common with voxelotor. |
| Exagamglogene autotemcel | CLIMB SCD-121 (Phase 3)[18][20][27][36][37] | Freedom from severe VOCs for at least 12 consecutive months | 97% of evaluable patients.[27] | Safety profile consistent with myeloablative conditioning and autologous stem cell transplant.[27] |
Comparative Efficacy in Thalassemia
| Therapy | Clinical Trial | Primary Efficacy Endpoint | Result | Adverse Events of Note |
| Mitapivat (NTD) | ENERGIZE (Phase 3)[15][28] | Hemoglobin response (≥1 g/dL increase) | 42.3% vs 1.6% with placebo (p<0.0001).[15] | Headache, initial insomnia, nausea, and upper respiratory tract infection were most common.[28] |
| Mitapivat (TD) | ENERGIZE-T (Phase 3)[2][5][38][39][40][41] | Transfusion reduction response (TRR; ≥50% reduction in transfused RBC units) | 30.4% vs 12.6% with placebo (p=0.0003).[39] | Similar incidence of AEs between mitapivat and placebo arms. |
| Luspatercept (TD) | BELIEVE (Phase 3)[8][10][22][26][43] | ≥33% reduction in transfusion burden from weeks 13-24 | 21.4% vs 4.5% with placebo (p<0.0001).[22] | Transient and manageable adverse events were more frequent with luspatercept.[43] |
| Betibeglogene autotemcel (TD) | HGB-207 & HGB-212 (Phase 3) | Transfusion independence | 89% of patients achieved transfusion independence. | Safety profile consistent with myeloablative conditioning and autologous stem cell transplant. |
Experimental Protocols
Detailed experimental protocols for the cited clinical trials can be complex and are often found in the supplementary materials of the publications or on clinical trial registries. Below is a generalized workflow and a summary of key assays.
Generalized Clinical Trial Workflow
Caption: A generalized workflow for the clinical trials cited.
Key Experimental Assays
-
Hemoglobin Measurement: Standard automated hematology analyzers are used to measure hemoglobin concentrations from whole blood samples collected in EDTA tubes. Measurements are typically taken at baseline and at specified intervals throughout the trial.
-
Markers of Hemolysis:
-
Indirect Bilirubin and Lactate Dehydrogenase (LDH): Measured using standard clinical chemistry assays from serum or plasma samples.
-
Reticulocyte Count: Determined by automated hematology analyzers with reticulocyte counting capabilities.
-
-
Markers of Erythropoiesis:
-
Soluble Transferrin Receptor (sTfR) and Erythropoietin (EPO): Measured from serum or plasma samples using enzyme-linked immunosorbent assays (ELISAs).
-
-
Pharmacodynamic Assessments for Specific Drugs:
-
P-selectin Inhibition (Crizanlizumab): Assessed by flow cytometry to measure P-selectin expression on platelets or by functional assays measuring cell adhesion.
-
Hemoglobin-Oxygen Affinity (Voxelotor): Measured using techniques such as tonometry or specialized blood gas analyzers.
-
Vector Copy Number (Gene Therapies): Quantified from patient hematopoietic stem cells using quantitative polymerase chain reaction (qPCR).
-
BCL11A Editing Efficiency (Exagamglogene autotemcel): Assessed by next-generation sequencing of the targeted genomic locus in hematopoietic stem and progenitor cells.
-
Conclusion
Mitapivat represents a novel oral therapeutic option for patients with non-PKD hemolytic anemias, demonstrating significant efficacy in improving hemoglobin levels in both sickle cell disease and thalassemia, and reducing transfusion burden in transfusion-dependent thalassemia. Its mechanism of action, targeting the underlying energy metabolism of red blood cells, is distinct from other available therapies. While it did not meet the primary endpoint for reducing pain crises in SCD in the RISE UP trial, the observed improvements in hematological parameters and hemolysis markers are promising.
For researchers and drug developers, the comparative data presented here highlight the diverse therapeutic landscape and the various pathways being targeted to address the pathophysiology of these complex hematologic disorders. The choice of therapy will likely depend on the specific clinical context, patient characteristics, and the desired therapeutic outcome, whether it be improving anemia, reducing pain crises, or achieving transfusion independence. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these novel agents.
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. UCSD Alpha Thalassemia Trial → Mitapivat in Participants With Transfusion-Dependent Alpha- or Beta-Thalassemia (α- or β-TDT) [clinicaltrials.ucsd.edu]
- 3. novartis.com [novartis.com]
- 4. ashpublications.org [ashpublications.org]
- 5. An update on the ENERGIZE-T trial of mitapivat in transfusion-dependent thalassemia | VJHemOnc [vjhemonc.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Long-term efficacy and safety of luspatercept for the treatment of anaemia in patients with transfusion-dependent β-thalassaemia (BELIEVE): final results from a phase 3 randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. towardshealthcare.com [towardshealthcare.com]
- 10. onclive.com [onclive.com]
- 11. sicklecellanemianews.com [sicklecellanemianews.com]
- 12. sicklecellanemianews.com [sicklecellanemianews.com]
- 13. Complete 72-Week Results from Phase 3 HOPE Study of Oxbryta® (voxelotor) Tablets Published in The Lancet Haematology Show Significantly Improved Hemoglobin, Hemolysis and Overall Health Status in Sickle Cell Disease Patients - BioSpace [biospace.com]
- 14. sicklecellanemianews.com [sicklecellanemianews.com]
- 15. hcplive.com [hcplive.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. bio-research.ai [bio-research.ai]
- 18. b-s-h.org.uk [b-s-h.org.uk]
- 19. Agios Announces Topline Results from RISE UP Phase 3 Trial of Mitapivat in Sickle Cell Disease – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 20. Trial Update Points to Exagamglogene Autotemcel Curative Potential for Severe SCD | Docwire News [docwirenews.com]
- 21. trial.medpath.com [trial.medpath.com]
- 22. BELIEVE Trial: Luspatercept Reduces Transfusion Burden in β-Thalassemia | Docwire News [docwirenews.com]
- 23. The potential of mitapivat in thalassemia: results of the ENERGIZE and ENERGIZE-T trials | VJHemOnc [vjhemonc.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Voxelotor in adolescents and adults with sickle cell disease (HOPE): long-term follow-up results of an international, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. Exagamglogene Autotemcel for Severe Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mitapivat in adults with non-transfusion-dependent α-thalassaemia or β-thalassaemia (ENERGIZE): a phase 3, international, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. UCSF Sickle Cell Anemia Trial → Mitapivat (AG-348) in Participants With Sickle Cell Disease (RISE UP) [clinicaltrials.ucsf.edu]
- 30. sicklecellanemianews.com [sicklecellanemianews.com]
- 31. youtube.com [youtube.com]
- 32. Crizanlizumab for the Prevention of Pain Crises in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. novartis.com [novartis.com]
- 35. A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Researchers publish final results of key clinical trial for gene therapy for sickle cell disease | EurekAlert! [eurekalert.org]
- 37. ashpublications.org [ashpublications.org]
- 38. Agios Presents Positive Results from Phase 3 ENERGIZE-T Study of Mitapivat at ASH 2024 and Provides Regulatory Update on Mitapivat – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 39. ENERGIZE-T: Positive results for mitapivat in thalassemia – Medthority [medthority.com]
- 40. ashpublications.org [ashpublications.org]
- 41. youtube.com [youtube.com]
- 42. Agios’s mitapivat meets endpoints in Phase III thalassemia trial [clinicaltrialsarena.com]
- 43. ashpublications.org [ashpublications.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mitapivat Sulfate
For researchers and drug development professionals, the integrity of your work extends to the safe handling and disposal of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Mitapivat Sulfate, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining regulatory compliance and fostering a culture of safety.
Core Principles of this compound Waste Management
This compound, a pyruvate kinase activator, requires special handling as hazardous chemical waste. Under no circumstances should it be discarded in general waste or flushed down the sewer system.[1] The compound is recognized as being very toxic to aquatic life with long-lasting effects, making environmental containment a priority.[2]
Procedural Steps for Disposal
Proper disposal is a systematic process that begins with correct handling and storage to minimize waste and prevent accidental exposure.
1. Personal Protective Equipment (PPE) and Handling:
Before beginning any procedure that involves this compound, it is mandatory to wear appropriate PPE. This includes:
-
Protective Gloves: Select a material based on the solvent being used with this compound.
-
Safety Goggles: Always use safety goggles with side-shields.
-
Impervious Clothing: A lab coat or other impervious clothing is necessary to protect skin.[1]
-
Respiratory Protection: Use a suitable respirator, especially when there is a risk of inhaling dust or aerosols.[1]
All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2] It is crucial to prevent the formation of dust and aerosols and to avoid all direct contact with the substance.[1][2]
2. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste materials, including unused this compound and contaminated consumables (e.g., gloves, wipes, absorbent materials), in a designated and approved hazardous waste container.[2]
-
No Mixing: Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Labeling: Clearly and accurately label the waste container with "Mitapivat" and any other required hazard information.[1][2]
3. Spill Management and Decontamination:
In the event of a spill, follow these steps:
-
Containment: Prevent further leakage or spillage.
-
Absorption: For solutions, absorb the liquid with an inert, finely-powdered binding material like diatomite or universal binders. For powder spills, avoid creating dust.[1][3]
-
Decontamination: Scrub all affected surfaces and equipment with a suitable solvent, such as alcohol, to decontaminate them.[1]
-
Collection: Collect all contaminated materials (absorbent material, used PPE, cleaning cloths) into a sealable, clearly labeled hazardous waste container.[1]
4. Disposal of Empty Containers:
Even empty containers may retain residual amounts of this compound and must be treated as hazardous waste.[1]
-
Decontamination: If it is safe to do so, rinse the container three times with a suitable solvent (e.g., alcohol). Collect the rinsate as hazardous waste.[1]
-
Labeling: Deface the original product label to prevent misuse.[1]
-
Disposal: Dispose of the rinsed or unrinsed container as hazardous chemical waste according to your institution's EHS guidelines.[1]
5. Final Disposal:
-
Contact EHS: Package the labeled waste container according to your institution's specific procedures for hazardous chemical waste.
-
Approved Facility: The final disposal must be carried out through an approved and licensed waste disposal facility.[2] Always adhere to prevailing country, federal, state, and local regulations.[4]
Quantitative Data
Currently, publicly available safety data sheets and handling guides for this compound do not specify quantitative disposal limits or waste codes. It is imperative to consult with your institution's EHS department for specific quantitative requirements and waste profiling.
| Data Point | Value | Source |
| Recommended Storage Temperature (Powder) | -20°C | [1] |
| Recommended Storage Temperature (in Solvent) | -80°C | [1] |
| Stability (Powder at -20°C) | 3 years | [1] |
| Stability (Powder at 4°C) | 2 years | [1] |
Experimental Protocols
The disposal procedures outlined above are operational protocols and do not involve experimental methodologies. Researchers must follow these steps as part of standard laboratory safety practice.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe management and disposal of this compound waste in a laboratory setting.
References
Safeguarding Research: A Comprehensive Guide to Handling Mitapivat Sulfate
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides essential, procedural information for the safe handling and disposal of Mitapivat Sulfate, a potent pyruvate kinase activator. Adherence to these protocols is critical to minimize exposure risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion when handling this compound. The following table summarizes the required personal protective equipment.[1]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes.[1][2] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are mandatory. The specific glove material should be chosen based on the solvent being used with this compound.[1] |
| Body Protection | Impervious Clothing | A lab coat or other forms of impervious clothing should be worn to protect the skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. A respirator is necessary when there is a risk of inhaling dust or aerosols.[1][2] |
Procedural Guidance for Handling and Disposal
A systematic workflow is crucial for safely managing this compound from receipt to disposal. The following diagram outlines the key steps and decision points for handling this compound.
Step-by-Step Handling and Emergency Protocols
Engineering Controls and Storage:
-
Ventilation: Always handle this compound in an area with adequate exhaust ventilation.[1][2] A chemical fume hood is recommended for weighing and preparing solutions.[1]
-
Storage: Store this compound in a cool, well-ventilated place, away from direct sunlight and sources of ignition. Keep the container tightly sealed.[1]
Standard Handling Procedure:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.[1]
-
Avoid Contamination: Prevent the formation of dust and aerosols. Avoid direct contact with the skin and eyes, and do not inhale the powder or any resulting solutions.[1]
-
Post-Handling: After handling, wash your hands thoroughly.[1]
Emergency First Aid Measures:
In the event of accidental exposure, follow these first aid procedures immediately:
-
If on Skin: Wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[2]
-
If Inhaled: Immediately relocate to fresh air. If breathing is difficult, seek medical attention.[3]
-
If Swallowed: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination, as it is very toxic to aquatic life with long-lasting effects.[1]
-
Waste Collection: Collect all waste materials, including unused this compound and contaminated consumables (e.g., gloves, wipes), in a designated and approved waste container.[1]
-
Labeling: Clearly label the waste container with its contents.[1]
-
Disposal: Dispose of the container through an approved waste disposal facility. Avoid releasing it into the environment.[1]
PPE Selection Logic
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates the decision-making process for selecting the correct level of protection when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
